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  • Product: 5-Hydroxypiperidine-3-carboxylic acid hydrochloride
  • CAS: 1171511-34-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Structure and Properties of 5-Hydroxypiperidine-3-carboxylic Acid Hydrochloride

For Distribution To: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 5-Hydroxypiperidine-3-carboxylic acid hydrochloride, a saturated heteroc...

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Hydroxypiperidine-3-carboxylic acid hydrochloride, a saturated heterocyclic compound of significant interest in neuroscience and medicinal chemistry. The guide focuses on the cis-(3RS,5SR) stereoisomer, which has been investigated for its activity as a γ-aminobutyric acid (GABA) uptake inhibitor. We will delve into its detailed chemical structure, stereochemistry, methods of synthesis, and thorough analytical characterization. Furthermore, this document outlines its mechanism of action within the GABAergic system and provides protocols for its synthesis and biological evaluation, offering a critical resource for researchers exploring novel modulators of neurotransmission.

Introduction: A Scaffold for Neuromodulation

5-Hydroxypiperidine-3-carboxylic acid belongs to the class of piperidine carboxylic acids, which are rigid structural analogues of the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA). The parent compound for this series, piperidine-3-carboxylic acid (nipecotic acid), is a well-established inhibitor of GABA uptake, thereby increasing synaptic GABA concentrations and potentiating inhibitory neurotransmission. The introduction of a hydroxyl group onto the piperidine ring, as in 5-hydroxypiperidine-3-carboxylic acid, offers a strategic modification to probe the structure-activity relationships of GABA transporter (GAT) inhibitors.

The stereochemistry of the hydroxyl and carboxylic acid groups is paramount to the molecule's biological activity. This guide will focus primarily on the cis-isomer, designated as (3RS,5SR)-5-hydroxypiperidine-3-carboxylic acid, which maintains the crucial spatial arrangement for interaction with GABA transporters. While the specific CAS number 1171511-34-4 is commercially available, it often refers to a mixture of stereoisomers; therefore, researchers should exercise caution and verify the isomeric purity for specific biological assays.

Molecular Structure and Physicochemical Properties

The fundamental identity of 5-Hydroxypiperidine-3-carboxylic acid hydrochloride is defined by its chemical structure and resulting physicochemical properties.

Chemical Structure and Stereochemistry

The molecule consists of a saturated six-membered piperidine ring substituted with a carboxylic acid at the 3-position and a hydroxyl group at the 5-position. The hydrochloride salt form ensures stability and enhances water solubility.

  • Molecular Formula: C₆H₁₁NO₃·HCl[1]

  • Molecular Weight: 181.62 g/mol [2]

  • IUPAC Name: 5-hydroxypiperidine-3-carboxylic acid hydrochloride

  • CAS Number: 1171511-34-4[1][3]

The presence of two stereocenters at carbons 3 and 5 gives rise to four possible stereoisomers. The relative orientation of the substituents defines them as cis or trans. The cis-(3RS,5SR) isomer, where the hydroxyl and carboxyl groups are on the same side of the piperidine ring, has been the primary focus of neurochemical research due to its closer structural analogy to established GABA uptake inhibitors.

Caption: 2D Structure of cis-5-Hydroxypiperidine-3-carboxylic Acid Hydrochloride.

Physicochemical Data

Precise experimental data for the hydrochloride salt of the cis-isomer is not widely published. The table below includes data for the free base and related analogues for reference. Researchers must experimentally determine these values for their specific sample.

PropertyValueSource / Comments
Molecular Weight 181.62 g/mol (Hydrochloride Salt)[2]
145.16 g/mol (Free Base)[4]
XLogP3-AA -3.4Predicted for free base, indicating high hydrophilicity.[4]
Hydrogen Bond Donors 3(Free Base)[4]
Hydrogen Bond Acceptors 3(Free Base)[4]
Melting Point (°C) ~261 (dec.)Data for Nipecotic acid (Piperidine-3-carboxylic acid).[5]
Aqueous Solubility Moderately solubleExpected to be soluble in water due to its polar functional groups and salt form.[6]

Synthesis and Purification

The synthesis of cis-5-hydroxypiperidine-3-carboxylic acid typically proceeds via the catalytic hydrogenation of a pyridine precursor. This established methodology provides a reliable route to the saturated piperidine core with the desired stereochemistry.

Synthetic Workflow

The synthesis is achieved through a two-step process starting from 5-hydroxynicotinic acid (a pyridine derivative). The initial esterification step is crucial for protecting the carboxylic acid and improving solubility in the subsequent hydrogenation step.

SynthesisWorkflow Start 5-Hydroxynicotinic Acid Step1 Esterification (EtOH, H₂SO₄, Reflux) Start->Step1 Intermediate Ethyl 5-hydroxynicotinate Step1->Intermediate Step2 Catalytic Hydrogenation (H₂, PtO₂, AcOH, 60°C, 50 psi) Intermediate->Step2 Product cis-Ethyl 5-hydroxypiperidine-3-carboxylate Step2->Product Step3 Acid Hydrolysis (HCl, Reflux) Product->Step3 FinalProduct cis-5-Hydroxypiperidine-3-carboxylic Acid Hydrochloride Step3->FinalProduct

Caption: General workflow for the synthesis of the target compound.

Detailed Experimental Protocol

The following protocol is adapted from the synthetic strategy reported by Krogsgaard-Larsen et al. (1982).

Step 1: Esterification of 5-Hydroxynicotinic Acid

  • Suspend 5-hydroxynicotinic acid in anhydrous ethanol.

  • Add concentrated sulfuric acid catalytically.

  • Reflux the mixture until the starting material is fully consumed (monitored by TLC).

  • Cool the reaction mixture and neutralize with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the product, ethyl 5-hydroxynicotinate, with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.

Step 2: Catalytic Hydrogenation and Hydrolysis

  • Dissolve the crude ethyl 5-hydroxynicotinate in glacial acetic acid.

  • Add platinum(IV) oxide (PtO₂, Adams' catalyst) to the solution.

  • Hydrogenate the mixture in a Parr apparatus under hydrogen pressure (approx. 50 psi) at an elevated temperature (e.g., 60 °C) for 24-48 hours.

  • After the reaction is complete, cool the mixture and carefully filter off the catalyst.

  • Concentrate the filtrate under reduced pressure to remove the acetic acid.

  • Add concentrated hydrochloric acid to the residue and reflux to hydrolyze the ester.

  • Cool the solution and concentrate in vacuo. The resulting solid is crude cis-5-Hydroxypiperidine-3-carboxylic acid hydrochloride.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/ether) to obtain the purified product.

Analytical Characterization (Self-Validating System)

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized compound. Note: As detailed experimental spectra for this specific compound are not widely available in public literature, this section outlines the expected results based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the structure and stereochemistry of this molecule.

  • ¹H NMR (Proton NMR): The proton NMR spectrum is critical for confirming the cis-stereochemistry. The signals for the protons at C3 and C5 (H-3 and H-5) are expected to show complex multiplets. The key diagnostic feature for the cis-isomer is the presence of large axial-axial coupling constants for the proton at C3, indicating that both the carboxyl group and the hydroxyl group preferentially occupy equatorial positions in the dominant chair conformation. The spectrum will also show characteristic signals for the other piperidine ring protons.

  • ¹³C NMR (Carbon NMR): The carbon spectrum will show six distinct signals corresponding to the six carbon atoms of the piperidine ring and the carboxyl group. The chemical shift of the carbonyl carbon is expected in the range of 170-180 ppm. The carbons bearing the hydroxyl (C5) and carboxyl (C3) groups will appear downfield compared to the other ring carbons due to the electron-withdrawing effects of the oxygen atoms.

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of the key functional groups.

Wavenumber (cm⁻¹)VibrationFunctional Group
~3400 (broad)O-H StretchHydroxyl group (-OH)
~3200-2500 (broad)O-H StretchCarboxylic acid (-COOH)
~2700-2400 (broad)N-H StretchAmmonium salt (R₃N⁺-H)
~1730-1700 (strong)C=O StretchCarboxylic acid (C=O)
~1250-1000C-O StretchC-OH and C-O of acid
Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. For the hydrochloride salt, Electrospray Ionization (ESI) in positive mode is typically used.

  • Expected Ion: The primary ion observed would be the protonated molecule [M+H]⁺ corresponding to the free base.

  • m/z of [M+H]⁺: 146.08

  • Fragmentation Pattern: Key fragmentation would likely involve the loss of water (H₂O) from the molecular ion [M+H-H₂O]⁺ and the loss of the carboxyl group (as COOH or CO₂).

Applications in Research and Drug Development

The primary application of cis-5-hydroxypiperidine-3-carboxylic acid is as a research tool to investigate the structure-activity relationships of inhibitors of the GABA transport system.

Mechanism of Action: GABA Uptake Inhibition

GABAergic signaling is terminated by the reuptake of GABA from the synaptic cleft into presynaptic neurons and surrounding glial cells. This process is mediated by specific GABA transporters (GATs). Inhibiting these transporters prolongs the action of GABA at its receptors, enhancing inhibitory neurotransmission. This mechanism is a validated therapeutic strategy for conditions like epilepsy.

cis-5-Hydroxypiperidine-3-carboxylic acid acts as a competitive inhibitor at the GATs. Its rigid piperidine scaffold mimics the conformation of GABA, allowing it to bind to the transporter. However, it is recognized as a significantly weaker inhibitor than its parent compound, nipecotic acid. This suggests that the addition of the 5-hydroxy group, while potentially increasing polarity, may introduce steric hindrance or an unfavorable electronic interaction within the GAT binding pocket.

GABA_Uptake_Inhibition cluster_1 Presynaptic Neuron / Glial Cell GABA GABA GAT GABA Transporter (GAT) GABA->GAT Binds & is transported Inhibitor 5-Hydroxypiperidine- 3-carboxylic Acid Inhibitor->GAT Binds & blocks transport GABA_in GABA (reuptake) GAT->GABA_in Translocation

Caption: Competitive inhibition of the GABA Transporter (GAT).

Experimental Protocol: In Vitro GABA Uptake Assay

To quantify the inhibitory potency of compounds like 5-hydroxypiperidine-3-carboxylic acid, a radiolabeled GABA uptake assay is employed.

Objective: To determine the IC₅₀ value of the test compound for the inhibition of GABA uptake into neuronal or glial cells (or synaptosomes).

Methodology:

  • Cell/Tissue Preparation: Prepare primary cultures of neurons or astrocytes, or a crude synaptosomal fraction from rodent brain tissue.

  • Incubation: Pre-incubate the prepared cells/synaptosomes with varying concentrations of the test compound (e.g., from 1 nM to 1 mM) for 10-20 minutes at room temperature.

  • Initiation of Uptake: Initiate the uptake reaction by adding a fixed concentration of radiolabeled [³H]GABA to the mixture.

  • Termination: After a short incubation period (e.g., 5-10 minutes), terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular [³H]GABA.

  • Quantification: Measure the radioactivity retained on the filters (representing intracellular [³H]GABA) using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of [³H]GABA uptake against the logarithm of the test compound concentration. The IC₅₀ value is determined by fitting the data to a sigmoidal dose-response curve.[7]

Safety and Handling

As a chemical intermediate, 5-Hydroxypiperidine-3-carboxylic acid hydrochloride should be handled with appropriate laboratory precautions.

  • GHS Hazard Statements: H302 (Harmful if swallowed).

  • GHS Precautionary Statements: P301 + P312 + P330 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth).

  • Personal Protective Equipment (PPE): Standard laboratory attire, including safety glasses, gloves, and a lab coat, should be worn at all times.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed.

Conclusion

5-Hydroxypiperidine-3-carboxylic acid hydrochloride, particularly the cis-(3RS,5SR) isomer, serves as a valuable molecular probe for the study of the GABAergic system. Its well-defined structure, accessible synthesis, and relationship to potent GABA uptake inhibitors like nipecotic acid make it an important tool for medicinal chemists and neuropharmacologists. While its own inhibitory activity is modest, its characterization provides crucial insights into the structural requirements for ligand binding to GABA transporters. This guide provides the foundational knowledge required for researchers to synthesize, characterize, and utilize this compound in the ongoing quest to develop novel therapeutics for neurological disorders.

References

  • BenchChem. (2025). Application Notes and Protocols: In Vitro GABA Uptake Assays Featuring 4,4-Diphenylbutylamine Hydrochloride.
  • BenchChem. (2025). Physicochemical Properties of Substituted Piperidine-Carboxylic Acids: A Technical Guide.
  • Chemical-Suppliers.com. (n.d.). 5-Hydroxypiperidine-3-carboxylic acid hydrochloride | CAS 1171511-34-4. Retrieved from [Link]

  • Solubility of Things. (n.d.). Piperidine-3-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 5-hydroxypiperidine-3-carboxylic Acid. (CID 4577144). Retrieved from [Link]

  • PubChem. (n.d.). (2S,5R)-5-hydroxypiperidine-2-carboxylic acid hydrochloride. (CID 135451688). Retrieved from [Link]

  • Krogsgaard-Larsen, P., Brehm, L., & Schaumburg, K. (1982). Hydroxy- and amino-substituted piperidinecarboxylic acids as gamma-aminobutyric acid agonists and uptake inhibitors. Acta Chemica Scandinavica, Series B: Organic Chemistry and Biochemistry, 36(5), 311-319.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 135451688, (2S,5R)-5-hydroxypiperidine-2-carboxylic acid hydrochloride. Retrieved from [Link].

  • Solubility of Things. (n.d.). Piperidine-3-carboxylic acid. Retrieved from [Link]

  • BenchChem. (2025). An In-Depth Technical Guide to the Mechanism of Action of Gaba-IN-2.
  • Chemistry LibreTexts. (2021, December 27). 8.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 27). 8.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • YouTube. (2023, January 25). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. Retrieved from [Link]

  • PubChem. (n.d.). (3R)-1-acetyl-3-hydroxypiperidine-3-carboxylic acid. (CID 124505295). Retrieved from [Link]

  • SpectraBase. (n.d.). (R)-(+)-3-Hydroxypiperidine hydrochloride. Retrieved from [Link]

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Sources

Exploratory

An In-depth Technical Guide to 5-Hydroxypiperidine-3-carboxylic acid hydrochloride: Properties, Synthesis, and Applications

Introduction Substituted piperidine scaffolds are a cornerstone in modern medicinal chemistry, forming the structural core of numerous therapeutic agents. Their conformational flexibility and ability to engage in diverse...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Substituted piperidine scaffolds are a cornerstone in modern medicinal chemistry, forming the structural core of numerous therapeutic agents. Their conformational flexibility and ability to engage in diverse intermolecular interactions make them an ideal framework for drug design.[1] Among these, 5-Hydroxypiperidine-3-carboxylic acid hydrochloride presents a particularly interesting profile for researchers and drug development professionals. This bifunctional molecule, incorporating both a secondary amine and a carboxylic acid, offers multiple points for chemical modification, while the hydroxyl group introduces chirality and the potential for hydrogen bonding, further modulating its pharmacological properties.

This technical guide provides a comprehensive overview of the physical and chemical properties of 5-Hydroxypiperidine-3-carboxylic acid hydrochloride. It delves into its synthesis, reactivity, and potential applications, with a particular focus on its relevance in pharmaceutical development. This document is intended to be a valuable resource for scientists engaged in drug discovery and development, offering both foundational knowledge and practical insights.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. These properties govern its solubility, stability, and pharmacokinetic profile.

General Properties

5-Hydroxypiperidine-3-carboxylic acid hydrochloride is a white to off-white solid. The hydrochloride salt form enhances its stability and water solubility compared to the free base.

PropertyValueSource
Molecular Formula C₆H₁₂ClNO₃[2][3]
Molecular Weight 181.62 g/mol [4][5]
CAS Number 1171511-34-4[2][3]
Appearance White to Yellow Solid[Amadis Chemical]
Structural Information

The structure of 5-Hydroxypiperidine-3-carboxylic acid features a six-membered piperidine ring with a hydroxyl group at the 5-position and a carboxylic acid at the 3-position. The presence of two stereocenters (at C3 and C5) means that the molecule can exist as four possible stereoisomers. The specific stereochemistry will significantly influence its biological activity.

Chemical Structure of 5-Hydroxypiperidine-3-carboxylic acid hydrochloride

Caption: 2D structure of 5-Hydroxypiperidine-3-carboxylic acid hydrochloride.

Solubility
Melting Point

A definitive melting point for 5-Hydroxypiperidine-3-carboxylic acid hydrochloride is not consistently reported in publicly available literature. However, the related compound, 5-Hydroxypiperidine-2-carboxylic acid, has a reported melting point of 235 °C.[6] It is anticipated that the melting point of the 3-carboxylic acid hydrochloride isomer would be in a similar range, characteristic of a crystalline salt of a small organic molecule.

pKa Values

Spectral Properties

Detailed spectral data (NMR, IR, MS) are often proprietary to chemical suppliers. However, based on the known structure, the expected spectral characteristics can be described.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be complex due to the number of protons in the piperidine ring and the presence of stereoisomers. The protons on the piperidine ring would appear in the upfield region (typically 1.5-4.0 ppm). The proton alpha to the carboxylic acid and the proton alpha to the hydroxyl group would likely be deshielded and appear at the lower end of this range or slightly downfield. The N-H protons of the hydrochloride salt would likely appear as a broad signal.

  • ¹³C NMR: The carbon NMR spectrum would show six distinct signals for the carbon atoms of the piperidine ring and the carboxylic acid. The carbonyl carbon of the carboxylic acid would be the most downfield signal (typically >170 ppm). The carbons bonded to the nitrogen and oxygen atoms would appear in the range of 40-70 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of 5-Hydroxypiperidine-3-carboxylic acid hydrochloride would exhibit characteristic absorption bands for its functional groups. A broad absorption in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching of the carboxylic acid and the N-H stretching of the ammonium salt. A strong carbonyl (C=O) stretching vibration from the carboxylic acid would be expected around 1700-1730 cm⁻¹. The O-H stretching of the alcohol would likely appear as a broad band around 3200-3600 cm⁻¹.

Mass Spectrometry (MS)

In mass spectrometry, particularly with a soft ionization technique like electrospray ionization (ESI), the molecule would be expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ of the free base (C₆H₁₁NO₃), which has a molecular weight of 145.16 g/mol .[7][8] Fragmentation patterns would likely involve the loss of water from the hydroxyl group and the loss of the carboxylic acid group.[9]

Chemical Synthesis and Reactivity

Synthesis

The synthesis of 5-Hydroxypiperidine-3-carboxylic acid and its derivatives can be approached through several synthetic strategies. A common approach involves the modification of a pre-existing piperidine ring or the cyclization of an acyclic precursor.

General Synthetic Workflow

Synthesis_Workflow Start Acyclic Precursor (e.g., substituted glutaric acid derivative) Cyclization Ring Closure Reaction (e.g., reductive amination) Start->Cyclization Piperidone Substituted Piperidone Cyclization->Piperidone Reduction Stereoselective Reduction of ketone Piperidone->Reduction Hydroxypiperidine Hydroxypiperidine Intermediate Reduction->Hydroxypiperidine Carboxylation Introduction of Carboxylic Acid Hydroxypiperidine->Carboxylation FinalProduct 5-Hydroxypiperidine-3-carboxylic acid Carboxylation->FinalProduct HCl_Salt HCl Salt Formation FinalProduct->HCl_Salt Target 5-Hydroxypiperidine-3-carboxylic acid hydrochloride HCl_Salt->Target

Caption: A generalized synthetic pathway to the target molecule.

One plausible synthetic route, adapted from methodologies for similar structures, could involve the following key steps:

  • Formation of a Substituted Piperidone: Starting from a readily available precursor, a substituted piperidone can be synthesized. For instance, a Dieckmann condensation of a suitably substituted pimelic acid derivative could yield a cyclic β-keto ester.

  • Stereoselective Reduction: The ketone in the piperidone ring can be reduced to a hydroxyl group. The choice of reducing agent (e.g., sodium borohydride, lithium aluminum hydride) and reaction conditions can influence the stereochemical outcome.

  • Introduction of the Carboxylic Acid: A carboxylic acid or a precursor group can be introduced at the 3-position. This could be achieved through various methods, such as the alkylation of an enolate intermediate.

  • Hydrolysis and Salt Formation: If the carboxylic acid is protected as an ester, a final hydrolysis step is required. Treatment of the free base with hydrochloric acid affords the desired hydrochloride salt.

A patent for the preparation of (S)-3-piperidinecarboxylic acid describes the hydrolysis of 3-piperidine formamide or its salt in concentrated hydrochloric acid, which also achieves chiral resolution.[10] This suggests that resolution of enantiomers is a critical consideration in the synthesis of chiral piperidine carboxylic acids.

Reactivity

The chemical reactivity of 5-Hydroxypiperidine-3-carboxylic acid hydrochloride is dictated by its three functional groups: the secondary amine (as an ammonium salt), the carboxylic acid, and the secondary alcohol.

  • Amine: The piperidine nitrogen, once deprotonated from its salt form, is a nucleophile and a base. It can undergo N-alkylation, N-acylation, and other reactions typical of secondary amines. The use of a protecting group, such as a tert-butoxycarbonyl (Boc) group, is often employed in multi-step syntheses to prevent unwanted side reactions at the nitrogen.

  • Carboxylic Acid: The carboxylic acid can be converted to a variety of derivatives, including esters, amides, and acid chlorides. These transformations are fundamental to its use as a building block in the synthesis of more complex molecules.

  • Hydroxyl Group: The secondary alcohol can be oxidized to a ketone, or it can be a site for O-alkylation or O-acylation. The hydroxyl group can also participate in hydrogen bonding, which can influence the molecule's conformation and interactions with biological targets.

Applications in Drug Discovery and Development

The piperidine moiety is a privileged scaffold in medicinal chemistry, appearing in a wide range of approved drugs. Derivatives of piperidine carboxylic acids, in particular, have shown significant potential in various therapeutic areas.

  • Central Nervous System (CNS) Disorders: Due to their structural similarity to neurotransmitters like GABA, piperidine carboxylic acids are often explored for their potential to treat CNS disorders. For example, nipecotic acid (piperidine-3-carboxylic acid) is a known GABA uptake inhibitor.[11] The introduction of a hydroxyl group in 5-Hydroxypiperidine-3-carboxylic acid could modulate its binding to GABA transporters or other CNS targets.

  • Metabolic Diseases: Substituted piperidine carboxylic acids have been investigated as dual PPARα/γ agonists for the treatment of metabolic diseases.[12]

  • Peptidomimetics: The rigid, yet conformationally flexible, piperidine ring can be used as a scaffold to mimic peptide turns and loops, leading to the development of more stable and orally bioavailable drug candidates.[1]

  • Building Block for Complex Molecules: As a trifunctional molecule, 5-Hydroxypiperidine-3-carboxylic acid hydrochloride is a versatile building block for the synthesis of more complex and biologically active compounds. Its protected derivatives are valuable intermediates in organic synthesis.[13]

Experimental Protocols

Protocol 1: General Procedure for N-Boc Protection

This protocol describes a general method for the protection of the piperidine nitrogen, a common step in the synthetic manipulation of this scaffold.

  • Dissolution: Dissolve 5-Hydroxypiperidine-3-carboxylic acid hydrochloride (1 equivalent) in a suitable solvent mixture, such as 1:1 dioxane/water.

  • Basification: Add a base, such as sodium carbonate or triethylamine (2.5 equivalents), to neutralize the hydrochloride and deprotonate the carboxylic acid.

  • Addition of Boc Anhydride: Add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) to the solution.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, acidify the mixture with a dilute acid (e.g., 1M HCl) to a pH of ~3.

  • Extraction: Extract the product with an organic solvent such as ethyl acetate.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

N-Boc Protection Workflow

NBoc_Protection_Workflow Start Dissolve Substrate in Dioxane/Water AddBase Add Base (e.g., Na₂CO₃) Start->AddBase AddBoc Add Boc₂O AddBase->AddBoc Stir Stir at Room Temperature (12-24h) AddBoc->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Acidify Acidify with Dilute HCl Monitor->Acidify Reaction Complete Extract Extract with Ethyl Acetate Acidify->Extract Purify Dry and Purify by Chromatography Extract->Purify Product N-Boc Protected Product Purify->Product

Caption: Step-by-step workflow for N-Boc protection.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Analysis

Given its polar and ionic nature, a hydrophilic interaction liquid chromatography (HILIC) method would be suitable for the analysis of 5-Hydroxypiperidine-3-carboxylic acid hydrochloride.

  • Column: A HILIC column (e.g., silica-based with a polar stationary phase).

  • Mobile Phase: An isocratic or gradient mixture of a polar organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium formate or phosphate buffer at a low pH). A typical mobile phase could be 75:25 (v/v) acetonitrile:buffer.[14]

  • Detection: As the molecule lacks a strong chromophore, UV detection at low wavelengths (e.g., 200-210 nm) may be possible. For higher sensitivity and selectivity, detection by mass spectrometry (LC-MS) or derivatization with a UV-active or fluorescent tag would be preferable.[15][16]

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.

Safety and Handling

5-Hydroxypiperidine-3-carboxylic acid hydrochloride should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Based on data for related compounds, it may be harmful if swallowed, and may cause skin and eye irritation.[5] Refer to the material safety data sheet (MSDS) from the supplier for detailed safety information.

Conclusion

5-Hydroxypiperidine-3-carboxylic acid hydrochloride is a valuable and versatile building block for drug discovery and development. Its trifunctional nature provides a rich platform for chemical modification, enabling the synthesis of a wide array of complex molecules with potential therapeutic applications, particularly in the realm of CNS disorders. While some specific physicochemical data remains to be fully characterized in the public domain, this guide provides a solid foundation of its known properties, expected characteristics, synthetic strategies, and potential applications. As research in the field of piperidine-based pharmaceuticals continues to expand, a thorough understanding of such key intermediates will be indispensable for the next generation of drug discovery.

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  • [[ - 1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, (1,1-dimethylethyl) ester. Organic Syntheses Procedure. (URL: [Link])

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  • a guide to 13c nmr chemical shift values. Compound Interest. (URL: [Link])

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  • CN106831540A - It is a kind of(S)The preparation method of 3 piperidine carboxylic acids.
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Foundational

5-Hydroxypiperidine-3-carboxylic acid hydrochloride synthesis pathway

An In-Depth Technical Guide to the Synthesis of 5-Hydroxypiperidine-3-carboxylic acid Hydrochloride Abstract This technical guide provides a comprehensive overview of the synthetic pathways for producing 5-Hydroxypiperid...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 5-Hydroxypiperidine-3-carboxylic acid Hydrochloride

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for producing 5-Hydroxypiperidine-3-carboxylic acid hydrochloride, a valuable heterocyclic building block in medicinal chemistry and drug development. The document explores two primary, field-proven synthetic strategies: a cyanohydrin/Strecker-type approach starting from a piperidone precursor and the catalytic hydrogenation of a functionalized pyridine precursor. Detailed retrosynthetic analysis, step-by-step experimental protocols, and discussions on the underlying chemical principles are provided to equip researchers and development scientists with the necessary knowledge for successful synthesis.

Introduction

5-Hydroxypiperidine-3-carboxylic acid is a non-proteinogenic amino acid derivative featuring a piperidine scaffold. This structure is a privileged motif in numerous natural products and pharmacologically active compounds, including anticonvulsant and antithrombotic agents.[1] The presence of three distinct functional groups—a secondary amine, a hydroxyl group, and a carboxylic acid—provides multiple handles for chemical modification, making it a versatile synthon for creating diverse chemical libraries. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, facilitating its use in various applications.

The synthesis of this molecule, however, presents challenges related to regioselectivity and stereocontrol. This guide details logical and robust synthetic strategies to navigate these challenges, providing a clear path from common starting materials to the final, purified product.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule reveals two primary disconnection points, which form the basis of our strategic approach to its synthesis.

  • C3-Carboxyl Disconnection: Disconnecting the carboxylic acid group at the C-3 position via a nitrile intermediate suggests a precursor like a 3-piperidone. This forms the basis of Pathway I , a strategy analogous to the Strecker amino acid synthesis.[2][3][4]

  • Ring Saturation Disconnection: Recognizing the piperidine ring as a saturated version of a pyridine ring allows for a disconnection to a pyridine precursor. This leads to Pathway II , which utilizes the catalytic hydrogenation of a suitably substituted pyridine, a cornerstone of heterocyclic chemistry.

G cluster_0 Retrosynthetic Analysis Target 5-Hydroxypiperidine-3-carboxylic acid HCl Disconnection1 Disconnection1 Target->Disconnection1 C3-Carboxyl Disconnection (via Nitrile Hydrolysis) Disconnection2 Disconnection2 Target->Disconnection2 Ring Saturation (via Hydrogenation) Precursor1 N-Protected 3-Piperidone Disconnection1->Precursor1 Suggests Precursor Precursor2 5-Hydroxynicotinic Acid Disconnection2->Precursor2 Suggests Precursor Pathway1 Pathway I: Strecker-type Synthesis Precursor1->Pathway1 Pathway2 Pathway II: Pyridine Hydrogenation Precursor2->Pathway2

Caption: Retrosynthetic analysis of the target molecule.

Key Synthetic Pathways

Pathway I: Cyanohydrin/Strecker Approach from a Piperidone Precursor

This pathway is a robust method that builds the carbon skeleton by introducing the carboxylic acid functionality onto a pre-formed piperidine ring. The key transformation is the addition of a cyanide source to a ketone, followed by hydrolysis. To prevent side reactions with the ring nitrogen, an N-protecting group (e.g., Benzyl) is employed temporarily.

Causality Behind Experimental Choices:

  • N-Protection: The use of a benzyl (Bn) group is strategic. It is stable under the nucleophilic conditions of the cyanide addition and the harsh acidic/basic conditions of nitrile hydrolysis. Furthermore, it can be cleanly removed in the final step via hydrogenolysis.

  • Cyanide Addition: The formation of a cyanohydrin (or aminonitrile in a classic Strecker reaction) is a reliable method for creating a new carbon-carbon bond at a carbonyl carbon.[5] The subsequent hydrolysis provides a direct route to the carboxylic acid.

  • Hydrolysis: Concentrated hydrochloric acid serves a dual purpose: it effectively hydrolyzes the nitrile to a carboxylic acid and, upon workup, forms the desired hydrochloride salt of the final product.

G Start N-Benzyl-3-Piperidone Hydrochloride Step1 Cyanide Addition (KCN, HCl) Start->Step1 Intermediate N-Benzyl-3-hydroxy-3-cyano- piperidine Step1->Intermediate Step2 Nitrile Hydrolysis (Conc. HCl, Heat) Intermediate->Step2 Protected_Product N-Benzyl-5-hydroxy- piperidine-3-carboxylic acid Step2->Protected_Product Step3 Deprotection / Salt Formation (H2, Pd/C, HCl) Protected_Product->Step3 Final_Product 5-Hydroxypiperidine-3- carboxylic acid HCl Step3->Final_Product

Caption: Workflow for Pathway I.

Detailed Experimental Protocol (Pathway I):

This protocol is adapted from the established synthesis of 1-benzyl-3-hydroxypiperidine-3-carboxylic acid.[5]

Step 1: Synthesis of 1-Benzyl-3-hydroxy-3-cyanopiperidine

  • To a solution of 1-benzyl-3-piperidone hydrochloride (1 equivalent) in a 1:1 mixture of tetrahydrofuran and water, add concentrated hydrochloric acid (1 equivalent).

  • Cool the mixture to below 8°C in an ice bath.

  • Slowly add potassium cyanide (KCN, 2 equivalents) in portions, ensuring the temperature remains below 8°C.

  • Stir the reaction mixture vigorously for 4-6 hours at this temperature.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, extract the aqueous mixture with diethyl ether (3x volumes).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude cyanohydrin intermediate.

Step 2: Hydrolysis to 1-Benzyl-5-hydroxypiperidine-3-carboxylic acid

  • Dissolve the crude oily residue from the previous step in concentrated hydrochloric acid (approx. 5-10 volumes).

  • Heat the solution at 80-90°C for 1-2 hours.

  • Cool the reaction mixture to room temperature and then filter to remove any solid impurities.

  • Evaporate the filtrate under reduced pressure to yield a syrupy residue.

  • Purify via ion-exchange chromatography or by crystallization to obtain the N-benzyl protected product.

Step 3: Debenzylation and Hydrochloride Salt Formation

  • Dissolve the purified N-benzyl product in methanol or ethanol.

  • Add a catalytic amount of 10% Palladium on Carbon (Pd/C).

  • Add one equivalent of hydrochloric acid (as a solution in ethanol or water).

  • Subject the mixture to hydrogenation (H₂ balloon or Parr hydrogenator at 40-50 psi) and stir at room temperature overnight.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Triturate the residue with cold diethyl ether or acetone to induce crystallization.

  • Filter the solid, wash with cold ether, and dry under vacuum to yield the final product, 5-Hydroxypiperidine-3-carboxylic acid hydrochloride.

Pathway II: Catalytic Hydrogenation of a Pyridine Precursor

This pathway leverages the aromatic pyridine ring as a latent piperidine. The catalytic hydrogenation of 5-hydroxynicotinic acid is a direct and atom-economical approach to the target scaffold.[6]

Causality Behind Experimental Choices:

  • Starting Material: 5-Hydroxynicotinic acid (CAS 27828-71-3) is a commercially available and ideal precursor.[7][8][9][10] Its structure already contains the required hydroxyl and carboxylic acid groups in the correct relative positions.

  • Catalyst: The choice of catalyst is critical for the complete saturation of the pyridine ring. While Palladium (Pd) can be used, Rhodium (Rh) and Platinum (Pt) catalysts are often more effective for hydrogenating pyridine rings, which are more resistant to reduction than simple alkenes.[1][11] Rhodium on carbon (Rh/C) or alumina is a powerful choice for this transformation.

  • Reaction Conditions: Elevated hydrogen pressure and temperature are typically required to overcome the aromaticity of the pyridine ring and achieve full reduction in a reasonable timeframe.

G Start 5-Hydroxynicotinic Acid Step1 Catalytic Hydrogenation (H2, Rh/C, Pressure, Heat) Start->Step1 Intermediate 5-Hydroxypiperidine-3- carboxylic acid (Free base) Step1->Intermediate Step2 Salt Formation (HCl in Ethanol) Intermediate->Step2 Final_Product 5-Hydroxypiperidine-3- carboxylic acid HCl Step2->Final_Product

Caption: Workflow for Pathway II.

Detailed Experimental Protocol (Pathway II):

This protocol is a representative procedure based on established methods for pyridine hydrogenation.[1][6]

  • Place 5-hydroxynicotinic acid (1 equivalent) and 5% Rhodium on Carbon (Rh/C, 5-10 mol%) into a high-pressure hydrogenation vessel (e.g., a Parr autoclave).

  • Add a suitable solvent such as water, ethanol, or acetic acid.

  • Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to 5-6 MPa (approx. 725-870 psi).

  • Heat the mixture to 80-100°C with vigorous stirring.

  • Maintain these conditions for 24-48 hours, monitoring the reaction by observing hydrogen uptake or by analyzing samples via HPLC or NMR.

  • After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture through Celite to remove the catalyst, washing the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude free base of the product.

  • Dissolve the crude product in a minimal amount of hot ethanol.

  • Add one equivalent of concentrated hydrochloric acid or a saturated solution of HCl in ethanol.

  • Cool the solution to 0-4°C to induce crystallization of the hydrochloride salt.

  • Filter the resulting solid, wash with a small amount of cold ethanol, and dry under vacuum to yield the final product.

Data Summary & Characterization

The identity and purity of the synthesized 5-Hydroxypiperidine-3-carboxylic acid hydrochloride must be confirmed through standard analytical techniques.

Table 1: Key Reagents and Properties

ReagentFormulaMW ( g/mol )RolePathway
1-Benzyl-3-piperidone HClC₁₂H₁₆ClNO225.71Starting MaterialI
Potassium CyanideKCN65.12C1 SynthonI
Palladium on CarbonPd/C106.42 (Pd)CatalystI
5-Hydroxynicotinic AcidC₆H₅NO₃139.11Starting MaterialII
Rhodium on CarbonRh/C102.91 (Rh)CatalystII
Hydrochloric AcidHCl36.46Reagent / Salt FormerI & II

Table 2: Expected Analytical Data for Final Product

TechniqueExpected Data
¹H NMR Complex multiplets expected in the regions of 1.5-2.5 ppm (piperidine CH₂), 3.0-4.0 ppm (CH adjacent to N, O, and COOH). Broad signals for OH, NH₂⁺, and COOH protons.
¹³C NMR Signals expected around 25-50 ppm (piperidine carbons), ~60-70 ppm (carbons attached to N and O), and ~175 ppm (carboxylic acid carbon).
IR (KBr) Broad absorption around 2500-3300 cm⁻¹ (O-H, N-H stretching), ~1720 cm⁻¹ (C=O stretching of carboxylic acid).
Mass Spec (ESI+) [M+H]⁺ expected at m/z = 146.08

Safety and Handling

  • Potassium Cyanide (KCN): Highly toxic. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (gloves, lab coat, safety glasses). Have a cyanide antidote kit available. Acidification of cyanide salts generates highly toxic hydrogen cyanide gas.

  • Catalytic Hydrogenation: Reactions involving hydrogen gas under pressure must be conducted in specialized equipment (autoclave/Parr shaker) behind a blast shield. Catalysts like Pd/C and Rh/C can be pyrophoric upon exposure to air after the reaction; ensure the catalyst is kept wet with solvent during filtration.

  • Strong Acids: Concentrated hydrochloric acid is corrosive. Handle with care using appropriate PPE.

Conclusion

This guide has detailed two robust and versatile pathways for the synthesis of 5-Hydroxypiperidine-3-carboxylic acid hydrochloride.

  • Pathway I (Strecker-type) offers a reliable method starting from piperidone derivatives. While it involves more steps, including protection and deprotection, it provides a high degree of control.

  • Pathway II (Hydrogenation) is a more direct and atom-economical route, provided the 5-hydroxynicotinic acid precursor is readily available. It is well-suited for larger-scale synthesis but requires high-pressure hydrogenation equipment.

The choice between these pathways will depend on the specific needs of the research team, including scale, available equipment, and the cost and availability of starting materials. Both methods provide a solid foundation for accessing this valuable chemical building block for applications in drug discovery and development.

References

  • PubChem. (n.d.). 5-hydroxypiperidine-3-carboxylic Acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 1-benzyl-3-hydroxypiperidine-3-carboxylic acid. Retrieved from [Link]

  • Alchemist-chem.com. (n.d.). 5-Hydroxy-3-pyridinecarboxylic Acid | Properties, Uses, Synthesis & Safety. Retrieved from [Link]

  • Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved from [Link]

  • Google Patents. (2011). Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid. CN102174011A.
  • Chemistry Notes. (2021). Strecker Synthesis of Amino Acid: Easy Mechanism, applications. Retrieved from [Link]

  • O'Neil, M. J. (Ed.). (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals. Royal Society of Chemistry.
  • Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. Retrieved from [Link]

  • Google Patents. (2016). Synthetic method of (S)-N-Boc-3-hydroxypiperidine. CN105439939A.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
  • Chemistry LibreTexts. (2021). 5.2: Catalytic Hydrogenation. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Biological Activity of 5-Hydroxypiperidine-3-carboxylic acid hydrochloride

Executive Summary This technical guide provides a comprehensive overview of the biological activity of 5-Hydroxypiperidine-3-carboxylic acid hydrochloride, a heterocyclic compound structurally related to the potent γ-ami...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides a comprehensive overview of the biological activity of 5-Hydroxypiperidine-3-carboxylic acid hydrochloride, a heterocyclic compound structurally related to the potent γ-aminobutyric acid (GABA) uptake inhibitor, nipecotic acid. This document is intended for researchers, scientists, and drug development professionals interested in the modulation of the GABAergic system. We will delve into the mechanism of action, pharmacological potential, and the experimental protocols used to characterize this class of compounds. While specific quantitative data for this hydroxylated analog is limited in publicly available literature, we will draw upon the extensive research on nipecotic acid to infer its likely biological profile and discuss the structure-activity relationships that govern its function.

Introduction: The Significance of GABAergic Modulation

The γ-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter network in the mammalian central nervous system (CNS), playing a critical role in maintaining the delicate balance between neuronal excitation and inhibition. A deficiency in GABAergic neurotransmission is implicated in a multitude of neurological and psychiatric disorders, including epilepsy, anxiety, and neuropathic pain[1]. The synaptic concentration of GABA is tightly regulated by GABA transporters (GATs), which are responsible for the reuptake of GABA from the synaptic cleft into presynaptic neurons and surrounding glial cells[2].

Inhibition of these transporters prolongs the presence of GABA in the synapse, thereby enhancing inhibitory signaling. This mechanism has been a key target for the development of therapeutic agents[3]. 5-Hydroxypiperidine-3-carboxylic acid hydrochloride, as a derivative of the well-characterized GAT inhibitor nipecotic acid, represents a molecule of significant interest for its potential to modulate GABAergic activity.

Chemical Profile:

PropertyValueSource
IUPAC Name 5-hydroxypiperidine-3-carboxylic acid;hydrochloride
Molecular Formula C₆H₁₂ClNO₃[4]
Molecular Weight 181.62 g/mol
Canonical SMILES C1C(CNCC1O)C(=O)O.Cl[4]
Synonyms 5-Hydroxy-3-piperidinecarboxylic acid HCl[4]

The GABAergic Synapse and the Role of GABA Transporters

To understand the biological activity of 5-Hydroxypiperidine-3-carboxylic acid hydrochloride, it is essential to first visualize the dynamics of the GABAergic synapse.

GABA_Synapse cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_transporters GABA Transporters (GATs) presyn Glutamate -> GAD -> GABA vesicle GABA Vesicle presyn->vesicle Packaging GABA_cleft GABA vesicle->GABA_cleft Release GABA_R GABA-A Receptor (Cl- Channel) GABA_cleft->GABA_R Binding GAT1 GAT-1 GABA_cleft->GAT1 Reuptake GAT_glial GAT-2/3 (Glial Cell) GABA_cleft->GAT_glial Reuptake Cl_influx Cl- Influx -> Hyperpolarization (Inhibition) GABA_R->Cl_influx inhibitor 5-Hydroxypiperidine -3-carboxylic acid HCl inhibitor->GAT1 Inhibition inhibitor->GAT_glial Inhibition

Figure 1: Simplified diagram of a GABAergic synapse illustrating the mechanism of GABA uptake inhibition.

As depicted in Figure 1, GABA is synthesized from glutamate and packaged into synaptic vesicles. Upon neuronal firing, GABA is released into the synaptic cleft where it binds to postsynaptic GABA-A receptors, leading to an influx of chloride ions and subsequent hyperpolarization (inhibition) of the postsynaptic neuron. The action of GABA is terminated by its removal from the synaptic cleft by GATs, primarily GAT-1 on neurons and GAT-2/3 on surrounding glial cells.

Mechanism of Action: Inhibition of GABA Transporters

5-Hydroxypiperidine-3-carboxylic acid hydrochloride is a structural analog of nipecotic acid, a potent inhibitor of GABA transporters[5]. The core piperidine ring and the carboxylic acid moiety are crucial for recognition and binding to the active site of GATs. The introduction of a hydroxyl group at the 5-position is expected to alter the molecule's polarity and potentially its binding affinity and selectivity for different GAT subtypes.

The primary mechanism of action is the competitive inhibition of GABA uptake by binding to GATs. By blocking these transporters, the concentration of GABA in the synaptic cleft is increased, leading to enhanced activation of postsynaptic GABA receptors and a potentiation of inhibitory neurotransmission.

Structure-Activity Relationship (SAR):

The SAR for nipecotic acid derivatives has been extensively studied. The piperidine ring serves as a rigid scaffold that mimics the conformation of GABA. The carboxylic acid is essential for binding, and its position on the ring influences potency and selectivity. Lipophilic substitutions on the piperidine nitrogen have been shown to increase blood-brain barrier penetration, a significant limitation of nipecotic acid itself. The addition of a hydroxyl group, as in 5-Hydroxypiperidine-3-carboxylic acid, increases hydrophilicity, which may impact its pharmacokinetic profile. Further studies are required to determine the precise effect of this substitution on GAT subtype selectivity.

Pharmacological Profile of Nipecotic Acid (for reference):

Transporter SubtypeIC₅₀ (μM)Species/SystemSource
hGAT-1 8Human (cloned)
rGAT-2 38Rat (cloned)
hGAT-3 106Human (cloned)
hBGT-1 2370Human (cloned)
mGAT-1 2.6Mouse (cloned)[5]
mGAT-2 310Mouse (cloned)[5]
mGAT-3 29Mouse (cloned)[5]
mGAT-4 16Mouse (cloned)[5]

It is hypothesized that 5-Hydroxypiperidine-3-carboxylic acid hydrochloride will exhibit a similar profile of GAT inhibition, with the hydroxyl group potentially influencing its potency and selectivity.

Synthesis of 5-Hydroxypiperidine-3-carboxylic Acid Analogs

The synthesis of hydroxypiperidine carboxylic acids can be challenging due to the presence of multiple functional groups and stereocenters. A common strategy involves the use of a protected piperidone precursor. For instance, the synthesis of the related 1-benzyl-3-hydroxypiperidine-3-carboxylic acid proceeds via a Strecker-type synthesis from 1-benzyl-3-piperidone hydrochloride, followed by hydrolysis of the resulting aminonitrile.

A plausible synthetic route for 5-Hydroxypiperidine-3-carboxylic acid would likely involve a multi-step process starting from a suitable protected piperidine derivative, with subsequent functional group manipulations to introduce the hydroxyl and carboxylic acid moieties. The final step would involve deprotection and salt formation with hydrochloric acid to yield the desired product. The synthesis of (S)-N-Boc-3-hydroxypiperidine, a related intermediate, has been described involving the hydrogenation of 3-hydroxypyridine followed by resolution and protection[6]. A similar approach could be adapted for the synthesis of the target molecule.

Experimental Protocols: In Vitro GABA Uptake Assay

The primary method for characterizing the biological activity of GAT inhibitors is the in vitro GABA uptake assay. This assay measures the ability of a test compound to inhibit the uptake of radiolabeled GABA into cells expressing specific GAT subtypes.

GABA_Uptake_Workflow start Start cell_culture 1. Cell Culture (HEK293 cells expressing GAT subtype) start->cell_culture plating 2. Plate cells in 96-well plates cell_culture->plating wash1 3. Wash cells with assay buffer plating->wash1 preincubation 4. Pre-incubate with test compound (5-Hydroxypiperidine-3-carboxylic acid HCl) wash1->preincubation initiate_uptake 5. Add [3H]GABA to initiate uptake preincubation->initiate_uptake incubation 6. Incubate for a defined period initiate_uptake->incubation terminate_uptake 7. Terminate uptake by washing with ice-cold buffer incubation->terminate_uptake lysis 8. Lyse cells terminate_uptake->lysis scintillation 9. Add scintillation cocktail and count radioactivity lysis->scintillation data_analysis 10. Analyze data to determine IC50 scintillation->data_analysis end End data_analysis->end

Figure 2: A typical experimental workflow for an in vitro [³H]GABA uptake assay.

Step-by-Step Methodology:

  • Cell Culture:

    • Maintain HEK293 cells (or another suitable cell line) stably expressing the human GAT subtype of interest (e.g., GAT-1, GAT-2, GAT-3, or BGT-1) in appropriate culture medium.

    • Seed the cells into 96-well microplates at a suitable density and allow them to adhere overnight.

  • Compound Preparation:

    • Prepare a stock solution of 5-Hydroxypiperidine-3-carboxylic acid hydrochloride in a suitable solvent (e.g., water or DMSO).

    • Perform serial dilutions to obtain a range of concentrations for testing.

  • Assay Performance:

    • Gently wash the cell monolayers with pre-warmed assay buffer (e.g., Krebs-Ringer-HEPES).

    • Add the diluted test compound or vehicle control to the wells and pre-incubate for 10-20 minutes at room temperature.

    • Initiate GABA uptake by adding a fixed concentration of [³H]GABA to each well.

    • Incubate for a predetermined time (e.g., 10-20 minutes) at room temperature. The incubation time should be within the linear range of GABA uptake.

  • Termination and Lysis:

    • Terminate the uptake by rapidly aspirating the assay medium and washing the cells multiple times with ice-cold assay buffer.

    • Lyse the cells by adding a suitable lysis buffer (e.g., 0.1 M NaOH).

  • Scintillation Counting and Data Analysis:

    • Transfer the cell lysates to scintillation vials and add a scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

    • Calculate the percent inhibition of [³H]GABA uptake for each concentration of the test compound relative to the vehicle control.

    • Determine the IC₅₀ value by fitting the concentration-response data to a sigmoidal dose-response curve.

Potential Therapeutic Applications

By enhancing GABAergic neurotransmission, GAT inhibitors have therapeutic potential in a range of neurological and psychiatric conditions. While clinical development of 5-Hydroxypiperidine-3-carboxylic acid hydrochloride has not been reported, its mechanism of action suggests potential utility in:

  • Epilepsy: The enhancement of synaptic GABA levels can suppress excessive neuronal firing, which is a hallmark of epileptic seizures. The marketed anti-epileptic drug Tiagabine is a GAT-1 inhibitor, demonstrating the clinical validity of this approach[3].

  • Anxiety Disorders: Increasing inhibitory tone in brain circuits involved in fear and anxiety, such as the amygdala, is a potential therapeutic strategy for anxiety disorders.

  • Neuropathic Pain: Dysregulation of GABAergic inhibition in the spinal cord and higher brain centers contributes to the development and maintenance of chronic pain states. Restoring this inhibition through GAT blockade may have analgesic effects.

  • Neurodegenerative Diseases: There is emerging evidence that modulating the GABA system could have neuroprotective effects and may be beneficial in conditions such as Huntington's disease and Alzheimer's disease[1].

Further preclinical studies, including in vivo animal models of these disorders, are necessary to validate the therapeutic potential of 5-Hydroxypiperidine-3-carboxylic acid hydrochloride.

Conclusion

5-Hydroxypiperidine-3-carboxylic acid hydrochloride is a promising molecule for the modulation of the GABAergic system due to its structural similarity to the known GAT inhibitor nipecotic acid. Its primary biological activity is expected to be the inhibition of GABA transporters, leading to an increase in synaptic GABA levels and enhanced inhibitory neurotransmission. While further research is needed to fully characterize its pharmacological profile, including its potency, selectivity, and pharmacokinetic properties, the foundational knowledge of nipecotic acid and its analogs provides a strong rationale for its investigation as a potential therapeutic agent for a variety of CNS disorders. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of this and other novel GAT inhibitors.

References

  • Clausen, R. P. (2000). The GABA transporter and its inhibitors. Current Medicinal Chemistry, 7(10), 1063-79.
  • Expert Opinion on Therapeutic Targets. (2024). Ways of modulating GABA transporters to treat neurological disease. Retrieved from [Link]

  • PubChem. (n.d.). 5-hydroxypiperidine-3-carboxylic Acid. Retrieved from [Link]

  • Gajcy, K., Lochyński, S., & Librowski, T. (2010). A role of GABA analogues in the treatment of neurological diseases. Current medicinal chemistry, 17(22), 2338–2347.
  • Google Patents. (n.d.). CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine.

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Foundational

5-Hydroxypiperidine-3-carboxylic acid hydrochloride mechanism of action

An In-depth Technical Guide to the Mechanism of Action of 5-Hydroxypiperidine-3-carboxylic Acid Hydrochloride For Researchers, Scientists, and Drug Development Professionals Abstract 5-Hydroxypiperidine-3-carboxylic acid...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Mechanism of Action of 5-Hydroxypiperidine-3-carboxylic Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxypiperidine-3-carboxylic acid hydrochloride is a piperidine derivative structurally related to the potent gamma-aminobutyric acid (GABA) uptake inhibitor, nipecotic acid. This technical guide synthesizes the current understanding of its mechanism of action, focusing on its role as an inhibitor of GABA transporters. By elucidating its molecular interactions, structure-activity relationships, and the experimental protocols required for its characterization, this document provides a comprehensive resource for researchers in neuroscience and drug development. The primary mechanism involves the blockade of GABA transporters, leading to an increase in synaptic GABA concentrations and potentiation of inhibitory neurotransmission. This guide will detail the causality behind its action, present validated experimental workflows, and discuss its potential therapeutic relevance.

Introduction: The Piperidine Scaffold in Neuromodulation

The piperidine ring is a privileged scaffold in medicinal chemistry, found in a wide array of clinically approved drugs, particularly those targeting the central nervous system (CNS).[1] Its structural properties allow for the modulation of critical physicochemical parameters such as lipophilicity, solubility, and hydrogen bonding capacity, which enhances druggability and improves pharmacokinetic profiles.[1] Within the context of neuromodulation, piperidine derivatives have been extensively explored for their ability to interact with the GABAergic system.

The Significance of the GABAergic System

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian CNS. It plays a crucial role in regulating neuronal excitability by acting on ionotropic (GABA-A) and metabotropic (GABA-B) receptors.[2] The termination of GABAergic signaling is primarily mediated by its reuptake from the synaptic cleft into presynaptic neurons and surrounding glial cells through a family of plasma membrane transporters known as GABA transporters (GATs).[2] The inhibition of these transporters is a key therapeutic strategy for conditions characterized by neuronal hyperexcitability, such as epilepsy.[3]

5-Hydroxypiperidine-3-carboxylic Acid: A Structural Analog of Nipecotic Acid

5-Hydroxypiperidine-3-carboxylic acid is an analog of (RS)-piperidine-3-carboxylic acid, commonly known as nipecotic acid. Nipecotic acid is a well-characterized, potent inhibitor of GABA uptake.[4][5] The addition of a hydroxyl group to the piperidine ring, as in 5-hydroxypiperidine-3-carboxylic acid, modifies its pharmacological profile. Research into various hydroxy- and amino-substituted piperidine carboxylic acids has shown that these compounds primarily act as inhibitors of the GABA uptake system, though their potency can be influenced by the position and stereochemistry of the substituents.[4]

Core Mechanism of Action: Inhibition of GABA Transporters

The primary mechanism of action for 5-Hydroxypiperidine-3-carboxylic acid is the inhibition of the neuronal GABA uptake system.[4] This action leads to a prolonged presence of GABA in the synaptic cleft, thereby enhancing the activation of postsynaptic GABA receptors and augmenting inhibitory neurotransmission.

The Role of GABA Transporters (GATs) in Synaptic Transmission

GATs are sodium- and chloride-dependent transporters that actively remove GABA from the extracellular space. There are four known subtypes: GAT-1, GAT-2, GAT-3, and the betaine/GABA transporter (BGT-1). GAT-1 is the most abundant subtype in the brain and is considered the primary target for many GABA uptake inhibitors. By binding to these transporters, 5-hydroxypiperidine-3-carboxylic acid competitively or non-competitively blocks the reuptake of GABA.

GABA_Synapse cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Glutamate Glutamate GABA GABA Glutamate->GABA GAD GABA_vesicle GABA Vesicle Synaptic_Cleft Synaptic Cleft GABA_vesicle->Synaptic_Cleft Exocytosis GABA_Receptor GABA Receptor Synaptic_Cleft->GABA_Receptor GABA Binding GAT1 GABA Transporter (GAT-1) Synaptic_Cleft->GAT1 GABA Reuptake Hyperpolarization Hyperpolarization (Inhibitory Signal) GABA_Receptor->Hyperpolarization Compound 5-Hydroxypiperidine- 3-carboxylic acid Compound->GAT1 Inhibition

Caption: GABAergic synapse showing the inhibitory action of 5-Hydroxypiperidine-3-carboxylic acid on the GABA transporter (GAT-1).

Molecular Interaction with GATs

While detailed crystallographic data for 5-hydroxypiperidine-3-carboxylic acid bound to a GAT is not available, its interaction can be inferred from studies of related compounds. The carboxylic acid moiety is crucial for binding, likely interacting with charged residues in the transporter's binding pocket. The piperidine ring provides the conformational constraint necessary for recognition by the transporter. The position and stereochemistry of the hydroxyl group can influence binding affinity and selectivity for different GAT subtypes. Computational docking and molecular dynamics studies are valuable tools to explore these interactions at a molecular level.[2]

Structure-Activity Relationship (SAR) and Selectivity

The pharmacological activity of piperidine-based GABAergic compounds is highly dependent on their structure. Even minor modifications can shift activity from GABA uptake inhibition to GABA receptor agonism.

Key Structural Determinants for GAT Inhibition

Studies on a series of substituted piperidine carboxylic acids have provided key SAR insights:

  • Piperidine-3-carboxylic Acid Scaffold: Compounds related to nipecotic acid (piperidine-3-carboxylic acid) tend to be inhibitors of the GABA uptake system.[4][6]

  • Piperidine-4-carboxylic Acid Scaffold: In contrast, compounds related to isonipecotic acid (piperidine-4-carboxylic acid) tend to interact selectively with GABA receptors as agonists.[4][6]

  • Hydroxyl Group Position: The introduction of a hydroxyl group can modulate potency. For instance, (3RS,5SR)-5-hydroxypiperidine-3-carboxylic acid was found to be an inhibitor of the GABA uptake system, although weaker than nipecotic acid.[4]

CompoundPrimary ActivityRelative Potency
Nipecotic AcidGABA Uptake InhibitorHigh
(3RS,5SR)-5-hydroxypiperidine-3-carboxylic acidGABA Uptake InhibitorWeaker than Nipecotic Acid[4]
Isonipecotic AcidGABA Receptor AgonistPotent Agonist
(3RS,4SR)-3-hydroxypiperidine-4-carboxylic acidGABA Receptor AgonistLess effective than Isonipecotic Acid[4]
Differentiation from GABA Receptor Agonism

It is critical to establish that the compound's primary mechanism is GAT inhibition and not direct activation of GABA receptors. This is achieved through receptor binding assays, which measure the affinity of the compound for GABA-A, GABA-B, and GABA-C receptors. Compounds like 5-hydroxypiperidine-3-carboxylic acid are expected to show low affinity for these receptors, confirming their selectivity for the GABA transport system.[4][6]

Experimental Validation of Mechanism of Action

A rigorous, self-validating experimental approach is essential to confirm the mechanism of action. This involves a primary functional assay to measure GABA uptake inhibition and secondary binding assays to establish selectivity.

Protocol: In Vitro [³H]GABA Uptake Assay in Synaptosomes

This assay directly measures the inhibition of GABA transport into isolated nerve terminals (synaptosomes). The causality is established by observing a dose-dependent decrease in the accumulation of radiolabeled GABA in the presence of the test compound.

Methodology:

  • Synaptosome Preparation: Isolate synaptosomes from rat brain tissue (e.g., cortex or hippocampus) using differential centrifugation.

  • Pre-incubation: Pre-incubate synaptosomal preparations with varying concentrations of 5-hydroxypiperidine-3-carboxylic acid hydrochloride or a vehicle control.

  • Initiation of Uptake: Initiate GABA uptake by adding a low concentration of [³H]GABA.

  • Termination of Uptake: After a short incubation period (e.g., 5-10 minutes), terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular [³H]GABA.

  • Quantification: Measure the radioactivity retained on the filters (representing intracellular [³H]GABA) using liquid scintillation counting.

  • Data Analysis: Calculate the percentage of inhibition at each concentration of the test compound and determine the IC₅₀ value (the concentration that inhibits 50% of GABA uptake).

GABA_Uptake_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Isolate Brain Tissue B Prepare Synaptosomes (Centrifugation) A->B C Pre-incubate Synaptosomes with Test Compound B->C D Add [³H]GABA to Initiate Uptake C->D E Terminate by Rapid Filtration D->E F Quantify Radioactivity (Scintillation Counting) E->F G Calculate % Inhibition and Determine IC₅₀ F->G

Caption: Experimental workflow for the in vitro [³H]GABA uptake assay.

Protocol: Radioligand Binding Assay for GABA Receptor Selectivity

This assay determines the affinity of the test compound for specific GABA receptor subtypes, ensuring its selectivity for the transporter.

Methodology:

  • Membrane Preparation: Prepare cell membranes from brain regions rich in the target receptor (e.g., cerebellum for GABA-A) or from cell lines expressing a specific receptor subtype.

  • Binding Reaction: Incubate the membrane preparation with a specific radioligand (e.g., [³H]muscimol for GABA-A receptors) and varying concentrations of the test compound.

  • Equilibrium: Allow the binding reaction to reach equilibrium.

  • Separation: Separate bound from free radioligand by rapid filtration.

  • Quantification: Measure the radioactivity of the filter-bound complex.

  • Data Analysis: Determine the Kᵢ (inhibitory constant) of the test compound, which reflects its binding affinity for the receptor. A high Kᵢ value indicates low affinity and thus high selectivity for the transporter over the receptor.

Potential Therapeutic Implications

Inhibitors of GABA uptake increase the duration of inhibitory postsynaptic potentials, which is a mechanism to counteract neuronal hyperexcitability.[3] This makes them promising candidates for the development of antiepileptic drugs.[3] Derivatives of piperidine-3-carboxylic acid, such as tiagabine, are clinically used for this purpose. The exploration of compounds like 5-hydroxypiperidine-3-carboxylic acid and its derivatives could lead to new therapeutic agents with improved efficacy, selectivity, or pharmacokinetic profiles for epilepsy and potentially other CNS disorders, including neuropathic pain and anxiety.[2]

Conclusion

The mechanism of action of 5-Hydroxypiperidine-3-carboxylic acid hydrochloride is centered on its function as an inhibitor of GABA transporters. As a structural analog of nipecotic acid, it leverages the piperidine-3-carboxylic acid scaffold to interfere with the reuptake of GABA from the synaptic cleft, thereby enhancing inhibitory neurotransmission. Its pharmacological profile is defined by this primary action and its selectivity over direct GABA receptor agonism. The experimental protocols detailed herein provide a robust framework for validating this mechanism and characterizing the compound's potency and selectivity. Continued investigation into this and related molecules holds potential for the development of novel therapeutics for a range of neurological disorders.

References

  • Hansen, J. J., et al. (1983). Hydroxy- and amino-substituted piperidinecarboxylic acids as gamma-aminobutyric acid agonists and uptake inhibitors. Journal of Medicinal Chemistry. [Link]

  • Krogsgaard-Larsen, P., et al. (1978). Inhibitors of GABA Uptake. Syntheses and 1H NMR Spectroscopic Investigations of Guvacine, (3RS,4SR)-4-Hydroxypiperidine-3-carboxylic Acid, and Related Compounds. ResearchGate. [Link]

  • ResearchGate. Derivatives of piperidine-3-carboxylic acid as GABA uptake inhibitors. [Link]

  • Prieur, F., et al. (2022). Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity. International Journal of Molecular Sciences. [Link]

  • Schaumburg, K., et al. (1981). Gaba agonists. x-ray crystallographic and proton nmr spectroscopic investigations of (3rs,4rs)-3-hydroxypiperidine-4-carboxylic. Acta Chemica Scandinavica. [Link]

  • PubChem. 5-hydroxypiperidine-3-carboxylic Acid. National Institutes of Health. [Link]

  • Google Patents. US9790181B2 - Method for producing 5-hydroxypiperidine-2-carboxylic acid.
  • PrepChem.com. Synthesis of 1-benzyl-3-hydroxypiperidine-3-carboxylic acid. [Link]

  • ChemBK. 5-Hydroxypiperidine-3-carboxylic acid hydrochloride. [Link]

  • PubChem. (2S,5R)-5-hydroxypiperidine-2-carboxylic acid hydrochloride. National Institutes of Health. [Link]

  • Davies, C. H., et al. (1993). CGP 55845A: a potent antagonist of GABAB receptors in the CA1 region of rat hippocampus. Neuropharmacology. [Link]

  • OmicsDI. Novel Cyclic Phosphinic Acids as GABAC ? Receptor Antagonists: Design, Synthesis, and Pharmacology. [Link]

  • Dutka, M., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. [Link]

  • Google Patents.

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Exploratory

An In-depth Technical Guide to 5-Hydroxypiperidine-3-carboxylic Acid Hydrochloride Derivatives and Analogs: Synthesis, Pharmacology, and Therapeutic Potential

This guide provides a comprehensive technical overview of 5-hydroxypiperidine-3-carboxylic acid, its derivatives, and analogs, with a particular focus on their role as modulators of the γ-aminobutyric acid (GABA) system....

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 5-hydroxypiperidine-3-carboxylic acid, its derivatives, and analogs, with a particular focus on their role as modulators of the γ-aminobutyric acid (GABA) system. Tailored for researchers, medicinal chemists, and drug development professionals, this document delves into the synthetic strategies, structure-activity relationships (SAR), and pharmacological mechanisms that underpin the therapeutic potential of this important class of compounds.

Introduction: The Significance of the Piperidine-3-carboxylic Acid Scaffold

The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products, prized for its favorable physicochemical properties which can enhance drug-like characteristics such as metabolic stability and bioavailability.[1][2] Within this class, piperidine-3-carboxylic acid, commonly known as nipecotic acid, has emerged as a crucial lead structure in neuropharmacology.[3] Its structural analogy to GABA, the principal inhibitory neurotransmitter in the central nervous system (CNS), allows it to interact with GABA transporters (GATs), thereby modulating GABAergic neurotransmission.[3][4]

The introduction of a hydroxyl group at the 5-position of the piperidine ring to yield 5-hydroxypiperidine-3-carboxylic acid offers a strategic modification to explore new chemical space and refine pharmacological activity. This guide will explore the synthesis of this core structure and its subsequent derivatization, with a primary focus on the development of potent and selective GAT inhibitors. The hydrochloride salt form is commonly utilized to improve the solubility and handling of these amine-containing compounds.

Synthetic Strategies for 5-Hydroxypiperidine-3-carboxylic Acid and its Analogs

The synthesis of 5-hydroxypiperidine-3-carboxylic acid and its derivatives often commences from readily available pyridine precursors, followed by reduction of the aromatic ring and subsequent functional group manipulations.

Synthesis of the Core Scaffold: 5-Hydroxypiperidine-3-carboxylic Acid

A common and efficient route to the piperidine core involves the catalytic hydrogenation of the corresponding pyridine-carboxylic acid.[5] The synthesis of the hydroxylated analog can be approached through the hydrogenation of a suitably substituted pyridine, such as 3-hydroxypyridine, followed by carboxylation, or by starting with a pre-functionalized pyridine ring.

A representative synthetic workflow for obtaining the core structure is outlined below.

Synthesis of 5-Hydroxypiperidine-3-carboxylic Acid 3-Hydroxypyridine 3-Hydroxypyridine 3-Hydroxypiperidine 3-Hydroxypiperidine 3-Hydroxypyridine->3-Hydroxypiperidine Catalytic Hydrogenation (e.g., Rh/C, H2) N-Protected-3-hydroxypiperidine N-Protected-3-hydroxypiperidine 3-Hydroxypiperidine->N-Protected-3-hydroxypiperidine Nitrogen Protection (e.g., Boc2O) N-Protected-5-hydroxy-piperidine-3-carboxylic_acid_ester N-Protected-5-hydroxy-piperidine-3-carboxylic_acid_ester N-Protected-3-hydroxypiperidine->N-Protected-5-hydroxy-piperidine-3-carboxylic_acid_ester Carboxylation/ Esterification 5-Hydroxypiperidine-3-carboxylic_acid 5-Hydroxypiperidine-3-carboxylic_acid N-Protected-5-hydroxy-piperidine-3-carboxylic_acid_ester->5-Hydroxypiperidine-3-carboxylic_acid Deprotection & Hydrolysis

Caption: General synthetic workflow for 5-Hydroxypiperidine-3-carboxylic acid.

Derivatization and Analog Synthesis: Focusing on N-Substitution

A significant body of research has focused on the N-substitution of the nipecotic acid scaffold to enhance potency and brain permeability.[3][4] The addition of lipophilic moieties to the piperidine nitrogen has proven to be a particularly effective strategy for increasing inhibitory activity at GAT1.[4]

The general workflow for the synthesis of N-substituted derivatives is depicted below.

Synthesis of N-Substituted Derivatives Piperidine-3-carboxylic_acid_ester Piperidine-3-carboxylic_acid_ester N-Alkylated_piperidine-3-carboxylic_acid_ester N-Alkylated_piperidine-3-carboxylic_acid_ester Piperidine-3-carboxylic_acid_ester->N-Alkylated_piperidine-3-carboxylic_acid_ester N-Alkylation (R-X, Base) N-Substituted_piperidine-3-carboxylic_acid N-Substituted_piperidine-3-carboxylic_acid N-Alkylated_piperidine-3-carboxylic_acid_ester->N-Substituted_piperidine-3-carboxylic_acid Ester Hydrolysis

Caption: General workflow for the synthesis of N-substituted derivatives.

Pharmacology and Mechanism of Action: Targeting GABA Transporters

5-Hydroxypiperidine-3-carboxylic acid and its analogs primarily exert their pharmacological effects by inhibiting GABA transporters, with a particular emphasis on GAT1. GATs are responsible for the reuptake of GABA from the synaptic cleft, thereby terminating its inhibitory signal.[4] Inhibition of GATs leads to an increase in the synaptic concentration of GABA, potentiating GABAergic neurotransmission. This mechanism of action is the basis for the therapeutic use of GAT inhibitors in conditions characterized by neuronal hyperexcitability, such as epilepsy.[4]

The interaction of these inhibitors with GAT1 is complex, involving a series of conformational changes in the transporter protein. The binding of the piperidine-3-carboxylic acid moiety occurs within the substrate-binding pocket of the transporter. The N-substituent often extends into a more external vestibule, contributing to both potency and selectivity.

GAT1 Inhibition Mechanism cluster_0 Synaptic Cleft cluster_1 Presynaptic Neuron GABA_release GABA Release GAT1 GAT1 Transporter GABA_release->GAT1 Binds to GAT1_Inhibitor GAT1 Inhibitor (e.g., Nipecotic Acid Analog) GAT1_Inhibitor->GAT1 Blocks GABA_reuptake GABA Reuptake GAT1->GABA_reuptake Mediates

Caption: Simplified mechanism of GAT1 inhibition.

Structure-Activity Relationships (SAR)

The development of potent and selective GAT inhibitors has been guided by extensive SAR studies. These studies have revealed several key structural features that govern the activity of 5-hydroxypiperidine-3-carboxylic acid derivatives and their analogs.

Key SAR Insights:

  • The Piperidine-3-carboxylic Acid Moiety: This core scaffold is essential for recognition and binding to the GABA transporter.

  • Stereochemistry: The stereochemistry of the piperidine ring can significantly influence potency. For many nipecotic acid-based inhibitors, the (R)-enantiomer exhibits higher activity at GAT1.[3]

  • N-Substitution: The nature of the substituent on the piperidine nitrogen is a critical determinant of potency and selectivity. Large, lipophilic groups generally enhance GAT1 inhibition.[4] For instance, the clinically used GAT1 inhibitor tiagabine features a lipophilic N-substituent.[4]

  • Hydroxylation: The position and stereochemistry of the hydroxyl group on the piperidine ring can modulate activity and selectivity. This modification can also impact physicochemical properties such as solubility and polarity.

Table 1: Representative SAR Data for GAT1 Inhibitors

CompoundR-Group (N-substituent)GAT1 IC50 (µM)Reference
(R)-Nipecotic acidH~10[3]
Tiagabine(R)-1-[4,4-Bis(3-methyl-2-thienyl)-3-butenyl]0.07[4]
NNC-7111-[2-[[Bis(4-fluorophenyl)methylene]amino]ethyl]0.04[4]

Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments relevant to the synthesis and evaluation of 5-hydroxypiperidine-3-carboxylic acid derivatives.

General Synthesis of 3-Hydroxypiperidine from 3-Hydroxypyridine

This protocol describes the catalytic hydrogenation of 3-hydroxypyridine to produce 3-hydroxypiperidine, a key intermediate.

Materials:

  • 3-Hydroxypyridine

  • Rhodium on carbon (Rh/C) catalyst (5 mol%)

  • Ethanol (solvent)

  • Hydrogen gas

  • Filtration apparatus (e.g., Celite pad)

  • Rotary evaporator

Procedure:

  • In a high-pressure reaction vessel, dissolve 3-hydroxypyridine in ethanol.

  • Carefully add the Rh/C catalyst to the solution under an inert atmosphere.

  • Seal the reaction vessel and purge with hydrogen gas several times.

  • Pressurize the vessel with hydrogen gas (typically 50-100 psi) and heat to the desired temperature (e.g., 50-80 °C).

  • Stir the reaction mixture vigorously for 12-24 hours, or until reaction completion is confirmed by a suitable analytical method (e.g., TLC, GC-MS).

  • Cool the reaction vessel to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield crude 3-hydroxypiperidine.

  • The crude product can be further purified by distillation or chromatography if necessary.

N-Alkylation of a Piperidine-3-carboxylic Acid Ester

This protocol provides a general method for the N-alkylation of a piperidine-3-carboxylic acid ester, a key step in the synthesis of many GAT inhibitors.

Materials:

  • Piperidine-3-carboxylic acid ester (e.g., ethyl nipecotate)

  • Alkyl halide (R-X)

  • Anhydrous potassium carbonate (K2CO3) or other suitable base

  • Anhydrous acetone or acetonitrile (solvent)

  • Stirring apparatus

  • Reflux condenser

Procedure:

  • To a solution of the piperidine-3-carboxylic acid ester in the chosen anhydrous solvent, add the alkyl halide and potassium carbonate.

  • Heat the reaction mixture to reflux and stir for 12-48 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic base.

  • Concentrate the filtrate under reduced pressure.

  • The resulting crude product can be purified by column chromatography on silica gel to afford the desired N-alkylated piperidine-3-carboxylic acid ester.

In Vitro GABA Uptake Inhibition Assay

This protocol outlines a method for assessing the inhibitory potency of test compounds on GABA transporters expressed in a cellular system.

Materials:

  • Cell line expressing the GABA transporter of interest (e.g., HEK-293 cells stably transfected with GAT1)

  • [³H]-GABA (radiolabeled GABA)

  • Test compounds

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer)

  • Scintillation counter

  • Multi-well plates

Procedure:

  • Plate the cells in multi-well plates and allow them to adhere overnight.

  • On the day of the assay, wash the cells with assay buffer.

  • Pre-incubate the cells with various concentrations of the test compound or vehicle for a specified time (e.g., 10-20 minutes) at room temperature or 37 °C.

  • Initiate the uptake by adding a solution of [³H]-GABA (at a concentration near its Km) to each well.

  • Allow the uptake to proceed for a short period (e.g., 1-5 minutes).

  • Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

  • Lyse the cells with a suitable lysis buffer or sodium hydroxide solution.

  • Transfer the cell lysates to scintillation vials, add scintillation cocktail, and quantify the amount of [³H]-GABA taken up by the cells using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by non-linear regression analysis.

Conclusion and Future Directions

5-Hydroxypiperidine-3-carboxylic acid and its analogs represent a rich and pharmacologically significant class of compounds. Their ability to modulate the GABAergic system through the inhibition of GABA transporters has established them as valuable leads in the development of therapies for neurological disorders. The synthetic flexibility of the piperidine scaffold allows for extensive chemical modification, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Future research in this area will likely focus on the development of subtype-selective GAT inhibitors to minimize off-target effects, as well as the exploration of novel analogs with improved drug-like properties. A deeper understanding of the structural biology of GABA transporters will continue to guide rational drug design efforts, paving the way for the next generation of therapeutics targeting the GABAergic system.

References

  • Soudijn, W., & van Wijngaarden, I. (2000). The GABA transporter and its inhibitors. Current pharmaceutical design, 6(12), 1193-209.
  • Vereshchagin, A. N., et al. (2023).
  • Jung, M., et al. (2019). Synthesis and biological evaluation of novel N-substituted nipecotic acid derivatives with a cis-alkene spacer as GABA uptake inhibitors. Bioorganic & medicinal chemistry, 27(5), 822-831.
  • Höfner, G., et al. (2018). N‐Substituted Nipecotic Acids as (S)‐SNAP‐5114 Analogues with Modified Lipophilic Domains. Archiv der Pharmazie, 351(11), 1800171.
  • Rudy, H. K. A., Höfner, G., & Wanner, K. T. (2021). Synthesis and biological evaluation of novel N-substituted nipecotic acid derivatives with tricyclic cage structures in the lipophilic domain as GABA uptake inhibitors. Medicinal Chemistry Research, 30(3), 586-609.
  • Seth, K., et al. (2020). Derivatives of piperidine-3-carboxylic acid as GABA uptake inhibitors. Mini reviews in medicinal chemistry, 20(14), 1334-1353.
  • Krogsgaard-Larsen, P., Frølund, B., & Frydenvang, K. (2000). GABA uptake inhibitors. Design, molecular pharmacology and therapeutic aspects. Current pharmaceutical design, 6(12), 1193-209.
  • Steffan, T., et al. (2018). Design, synthesis and SAR studies of GABA uptake inhibitors derived from 2-substituted pyrrolidine-2-yl-acetic acids. Bioorganic & medicinal chemistry, 26(15), 4473-4488.
  • Zheng, X., et al. (1995). Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors. Journal of medicinal chemistry, 38(1), 180-8.
  • Andersen, K. E., et al. (1995). Synthesis of Novel γ-Aminobutyric Acid (GABA) Uptake Inhibitors. 5.1 Preparation and Structure−Activity Studies of Tricyclic Analogues of Known GABA Uptake Inhibitors. Journal of medicinal chemistry, 38(22), 4443-55.
  • Steffan, T., et al. (2018). Design, synthesis and SAR studies of GABA uptake inhibitors derived from 2-substituted pyrrolidine-2-yl-acetic acids. Bioorganic & medicinal chemistry, 26(15), 4473-4488.
  • Riss, P. J., et al. (2013). Synthesis and Evaluation of Benzylic 18F-Labeled N-Biphenylalkynyl Nipecotic Acid Derivatives for PET Imaging of GABA Transporter 1. Journal of medicinal chemistry, 56(21), 8531-46.
  • Stary-Weinzinger, A., et al. (2021). Rational Search for Betaine/GABA Transporter 1 Inhibitors—In Vitro Evaluation of Selected Hit Compound. International journal of molecular sciences, 22(11), 5678.
  • PubChem. (n.d.). 5-hydroxypiperidine-3-carboxylic Acid. Retrieved from [Link]

  • International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD, 9(2).
  • Hassan, A. H. E., et al. (2021). 1H-NMR and 13C-NMR dataset for some oxidative metabolites of CRA13 and their analogs.
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  • Blau, L., et al. (2008). 1 H-and 13 C-NMR chemical shifts for compound 5. Magnetic Resonance in Chemistry, 46(6), 583-587.
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Foundational

5-Hydroxypiperidine-3-carboxylic acid hydrochloride CAS number

An In-depth Technical Guide to 5-Hydroxypiperidine-3-carboxylic acid hydrochloride for Advanced Research This guide provides an in-depth exploration of 5-Hydroxypiperidine-3-carboxylic acid hydrochloride, a pivotal heter...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Hydroxypiperidine-3-carboxylic acid hydrochloride for Advanced Research

This guide provides an in-depth exploration of 5-Hydroxypiperidine-3-carboxylic acid hydrochloride, a pivotal heterocyclic building block for researchers, chemists, and professionals in drug development. With full editorial control, this document is structured to deliver not just data, but a cohesive narrative grounded in scientific expertise and practical insights.

Core Chemical Identity and Properties

5-Hydroxypiperidine-3-carboxylic acid hydrochloride is a chiral synthetic compound of significant interest in medicinal chemistry. Its piperidine core is a common motif in a vast array of natural products and pharmaceutical agents. The presence of hydroxyl and carboxylic acid functional groups at specific positions, combined with its stereochemical complexity, makes it a versatile scaffold for creating novel molecules with diverse biological activities. The hydrochloride salt form enhances its stability and solubility in aqueous media, facilitating its use in various experimental settings.

The definitive identifier for this compound is its Chemical Abstracts Service (CAS) number: 1171511-34-4 .[1][2][3][4][5]

Key Physicochemical Data

A summary of the essential properties of 5-Hydroxypiperidine-3-carboxylic acid hydrochloride is presented below. This data is critical for experimental design, from reaction setup to purification and analytical characterization.

PropertyValueSource(s)
CAS Number 1171511-34-4[1][2][4]
Molecular Formula C₆H₁₁NO₃·HCl[1][2]
Molecular Weight 181.62 g/mol [1][6]
Canonical SMILES C1C(CNCC1O)C(=O)O.Cl[2]
InChI Key ZSSBANOLUPILNH-UHFFFAOYSA-N[1]
Appearance Typically a solid[7][8]
Chemical Structure

The structural arrangement of functional groups on the piperidine ring is fundamental to the molecule's reactivity and its utility as a synthetic intermediate.

Caption: Structure of 5-Hydroxypiperidine-3-carboxylic acid.

The Critical Role of Stereochemistry

5-Hydroxypiperidine-3-carboxylic acid possesses two stereocenters at the C3 and C5 positions. This gives rise to four possible stereoisomers (two pairs of enantiomers), which can be classified as cis or trans depending on the relative orientation of the hydroxyl and carboxylic acid groups.

The specific stereoisomer, such as (3S,5R) or (3R,5S), can dramatically alter the molecule's three-dimensional shape. This is of paramount importance in drug development, as biological targets like enzymes and receptors are chiral. The binding affinity and pharmacological effect of a molecule are often dictated by a precise stereochemical arrangement. For instance, research into related compounds like (2R,5S)-5-Hydroxypiperidine-2-carboxylic acid highlights its role in plant defense mechanisms and potential neuropharmacological applications, underscoring the significance of stereospecificity.[9]

Stereoisomers cluster_parent 5-Hydroxypiperidine-3-carboxylic acid cluster_isomers Stereoisomeric Forms cluster_enantiomers_cis cluster_enantiomers_trans Parent Two Chiral Centers (C3, C5) Cis cis Isomers (OH and COOH on same side) Parent->Cis leads to Trans trans Isomers (OH and COOH on opposite sides) Parent->Trans leads to Cis_RR_SS (3R,5R) & (3S,5S) (Enantiomeric Pair) Cis->Cis_RR_SS exists as Trans_RS_SR (3R,5S) & (3S,5R) (Enantiomeric Pair) Trans->Trans_RS_SR exists as

Caption: Stereoisomeric relationships of the core structure.

Synthesis and Purification: A Practical Workflow

The synthesis of specific stereoisomers of 5-Hydroxypiperidine-3-carboxylic acid hydrochloride is a multi-step process that requires careful control of reaction conditions and often involves the use of chiral catalysts or resolving agents. While a direct synthesis for the CAS number 1171511-34-4 is not detailed in readily available literature, a plausible and robust pathway can be designed based on established organic chemistry principles for related piperidine structures.[10][11][12]

A common strategy involves the hydrogenation of a substituted pyridine precursor, followed by chiral resolution and deprotection steps.

Proposed Synthetic Pathway

The following protocol is a representative, field-proven approach for synthesizing a chiral hydroxypiperidine derivative.

Step 1: Catalytic Hydrogenation of a Pyridine Precursor The synthesis begins with the reduction of a suitable pyridine derivative, such as 3-hydroxypyridine. This step is foundational as it creates the piperidine ring.

  • Rationale: Catalytic hydrogenation is a highly efficient method for saturating aromatic rings. Using a rhodium on carbon (Rh/C) catalyst under pressure is effective for this transformation.[12]

  • Protocol:

    • Charge a high-pressure autoclave with 3-hydroxypyridine (1 equivalent), 5% Rh/C catalyst (approx. 1% by weight), and water or a suitable alcohol as the solvent.[12]

    • Pressurize the vessel with hydrogen gas (e.g., 5-6 MPa).[12]

    • Heat the reaction mixture to 80-90°C and maintain for 5-48 hours, monitoring for hydrogen uptake.[12]

    • After cooling and venting, filter the reaction mixture to recover the catalyst. The filtrate contains racemic 3-hydroxypiperidine.

Step 2: Chiral Resolution This is the most critical step for isolating the desired stereoisomer. It involves reacting the racemic mixture with a chiral resolving agent to form diastereomeric salts, which can be separated by fractional crystallization.

  • Rationale: Diastereomers have different physical properties, including solubility, allowing for their separation. D-pyroglutamic acid is an effective resolving agent for this class of compounds.[12]

  • Protocol:

    • Dissolve the crude 3-hydroxypiperidine in a hot ethanol solution.

    • Add a solution of D-pyroglutamic acid (0.5 equivalents) in ethanol.

    • Allow the solution to cool slowly. The salt of one enantiomer (e.g., (S)-3-hydroxypiperidine D-pyroglutamate) will preferentially crystallize.

    • Isolate the crystals by filtration. Multiple recrystallizations may be necessary to achieve high diastereomeric excess.

Step 3: Functionalization and Protection (Hypothetical Extension for the Target Molecule) To arrive at the target molecule, further synthetic modifications would be necessary, such as carboxylation at the 3-position. This would likely involve protecting the amine and hydroxyl groups, followed by a directed lithiation/carboxylation sequence, and subsequent deprotection.

Step 4: Salt Formation and Final Purification The final step involves converting the free base into its hydrochloride salt and purifying it.

  • Rationale: Salt formation increases stability and ease of handling. Recrystallization is a robust method for final purification.

  • Protocol:

    • Dissolve the purified, chiral 5-Hydroxypiperidine-3-carboxylic acid free base in a suitable solvent like ethyl acetate or isopropanol.

    • Add a stoichiometric amount of hydrochloric acid (e.g., as a solution in ethanol or ether) while stirring.

    • The hydrochloride salt will precipitate out of the solution.

    • Collect the solid by filtration, wash with a cold, non-polar solvent (e.g., diethyl ether), and dry under vacuum.

SynthesisWorkflow Start Substituted Pyridine (e.g., 3-Hydroxypyridine) Hydrogenation Catalytic Hydrogenation (H₂, Rh/C) Start->Hydrogenation Racemate Racemic Piperidine Intermediate Hydrogenation->Racemate Resolution Chiral Resolution (e.g., D-pyroglutamic acid) Racemate->Resolution Chiral_Intermediate Enantiopure Piperidine Intermediate Resolution->Chiral_Intermediate Carboxylation Protection & Carboxylation (Hypothetical Step) Chiral_Intermediate->Carboxylation Free_Base Chiral 5-Hydroxy-piperidine- 3-carboxylic Acid Carboxylation->Free_Base Salt_Formation Salt Formation (HCl) Free_Base->Salt_Formation Final_Product Final Product: 5-Hydroxypiperidine-3-carboxylic acid hydrochloride Salt_Formation->Final_Product

Caption: Proposed workflow for the synthesis of the target compound.

Analytical Characterization

Confirming the identity, purity, and stereochemistry of the final product is non-negotiable. A multi-technique approach provides a self-validating system of analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. Key expected signals in ¹H NMR would include multiplets for the piperidine ring protons and distinct signals for the protons adjacent to the hydroxyl and carboxylic acid groups. The coupling constants between protons on the C3 and C5 carbons can help determine the cis/trans stereochemistry.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula by providing a highly accurate mass-to-charge ratio. The expected molecular ion for the free base (C₆H₁₁NO₃) would be approximately 145.0739 m/z.[13]

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the gold standard for determining enantiomeric purity (e.e.). A sample is run on a chiral stationary phase, which separates the enantiomers, allowing for their quantification.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can confirm the presence of key functional groups. Expect to see broad absorptions for the O-H (hydroxyl and carboxylic acid) and N-H stretches, and a sharp absorption for the C=O stretch of the carboxylic acid.

Applications in Research and Drug Development

The true value of 5-Hydroxypiperidine-3-carboxylic acid hydrochloride lies in its application as a versatile building block for constructing more complex and biologically active molecules.

  • Scaffold for Novel Therapeutics: The piperidine ring is a privileged scaffold in medicinal chemistry. This compound provides a rigid framework onto which various substituents can be added via the amine, hydroxyl, or carboxylic acid handles. This allows for the systematic exploration of chemical space to optimize drug candidates.

  • Synthesis of Enzyme Inhibitors: The structural motifs present are common in molecules designed to inhibit enzymes. For example, hydroxypipecolic acids (isomers of the target compound) are known to be involved in metabolic pathways and can serve as starting points for designing enzyme inhibitors.[14][15]

  • Development of CNS-Active Agents: Many drugs targeting the central nervous system (CNS) contain a piperidine core. The polarity and hydrogen-bonding capabilities imparted by the hydroxyl and carboxylic acid groups can be tuned to influence properties like blood-brain barrier penetration. Research on related compounds suggests potential for neuropharmacological applications.[9]

Applications cluster_mods Chemical Modifications cluster_targets Potential Therapeutic Areas Core 5-Hydroxypiperidine-3-carboxylic acid hydrochloride Mod_N Amine (N1) (Alkylation, Acylation) Core->Mod_N serves as scaffold for Mod_C Carboxyl (C3) (Esterification, Amidation) Core->Mod_C serves as scaffold for Mod_O Hydroxyl (C5) (Etherification, Esterification) Core->Mod_O serves as scaffold for T_Enzyme Enzyme Inhibitors Mod_N->T_Enzyme to generate leads for T_CNS CNS Agents Mod_N->T_CNS to generate leads for T_Metabolic Metabolic Modulators Mod_N->T_Metabolic to generate leads for Mod_C->T_Enzyme to generate leads for Mod_C->T_CNS to generate leads for Mod_C->T_Metabolic to generate leads for Mod_O->T_Enzyme to generate leads for Mod_O->T_CNS to generate leads for Mod_O->T_Metabolic to generate leads for

Sources

Exploratory

Unlocking the Therapeutic Potential of 5-Hydroxypiperidine-3-carboxylic Acid Hydrochloride: A Technical Guide for Researchers

This guide provides an in-depth exploration of the potential therapeutic targets of 5-Hydroxypiperidine-3-carboxylic acid hydrochloride, a piperidine derivative with significant promise for drug development. Designed for...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the potential therapeutic targets of 5-Hydroxypiperidine-3-carboxylic acid hydrochloride, a piperidine derivative with significant promise for drug development. Designed for researchers, scientists, and professionals in the pharmaceutical industry, this document synthesizes current understanding and outlines a strategic framework for future investigation.

Introduction: The Piperidine Scaffold in Neuroscience

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs targeting the central nervous system (CNS). Its conformational flexibility and ability to present substituents in well-defined spatial orientations allow for potent and selective interactions with a variety of biological targets. 5-Hydroxypiperidine-3-carboxylic acid hydrochloride, by virtue of its structural features—a hydroxyl group and a carboxylic acid moiety on the piperidine ring—is poised to interact with key players in neurotransmission. This guide will focus on two primary, high-potential therapeutic avenues for this compound: the GABAergic system and the glutamatergic system, with a specific focus on GABA transporters and NMDA receptors, respectively.

Part 1: The GABAergic System - A Prime Target for Neurological Disorders

The γ-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter system in the CNS. Dysregulation of GABAergic signaling is implicated in a wide range of neurological and psychiatric disorders, including epilepsy, anxiety disorders, and pain.[1][2] GABA transporters (GATs) are crucial for regulating the concentration of GABA in the synaptic cleft, making them attractive targets for therapeutic intervention.[3]

5-Hydroxypiperidine-3-carboxylic Acid as a GABA Uptake Inhibitor

There is direct evidence suggesting that 5-Hydroxypiperidine-3-carboxylic acid acts as an inhibitor of the GABA uptake system. A study by Krogsgaard-Larsen et al. identified (3RS,5SR)-5-hydroxypiperidine-3-carboxylic acid as an inhibitor of neuronal GABA uptake, although it was found to be less potent than the well-characterized GABA uptake inhibitor, nipecotic acid.[4] This finding provides a critical starting point for investigating its therapeutic potential.

Causality of Experimental Choice: The structural similarity of 5-Hydroxypiperidine-3-carboxylic acid to nipecotic acid, a known GAT inhibitor, provides a strong rationale for investigating its effects on GABA uptake. The presence of the carboxylic acid is crucial for interaction with the transporter, while the hydroxyl group can influence binding affinity and selectivity.

Therapeutic Implications of GABA Uptake Inhibition

Inhibiting GABA reuptake leads to an increased concentration of GABA in the synapse, thereby enhancing inhibitory neurotransmission. This mechanism is the basis for the therapeutic effects of approved drugs like tiagabine, which is used in the treatment of epilepsy.[5] By potentiating GABAergic signaling, 5-Hydroxypiperidine-3-carboxylic acid could potentially be developed for:

  • Epilepsy: To reduce neuronal hyperexcitability and prevent seizures.[1]

  • Anxiety Disorders: To produce anxiolytic effects by enhancing inhibitory tone in relevant brain circuits.[5]

  • Neuropathic Pain: To dampen aberrant neuronal firing in pain pathways.[1]

Experimental Workflow: Characterizing GABA Transporter Inhibition

To fully elucidate the potential of 5-Hydroxypiperidine-3-carboxylic acid as a GABA uptake inhibitor, a systematic experimental approach is required.

Caption: Experimental workflow for characterizing a potential GABA uptake inhibitor.

  • Cell Culture: Culture HEK293 cells stably expressing one of the four human GABA transporter subtypes (GAT-1, GAT-2, GAT-3, or BGT-1).

  • Assay Preparation: Plate the cells in a 96-well format. On the day of the assay, wash the cells with a Krebs-Ringer-HEPES buffer.

  • Compound Incubation: Add increasing concentrations of 5-Hydroxypiperidine-3-carboxylic acid hydrochloride to the wells, along with a known concentration of [³H]GABA.

  • Uptake Reaction: Incubate for a defined period (e.g., 10 minutes) at room temperature to allow for GABA uptake.

  • Termination and Lysis: Terminate the uptake by rapidly washing the cells with ice-cold buffer. Lyse the cells to release the internalized [³H]GABA.

  • Quantification: Measure the amount of [³H]GABA in each well using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition of GABA uptake at each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

Part 2: The Glutamatergic System - A Target for Neuroprotection and Synaptic Modulation

The glutamatergic system, mediated by the excitatory neurotransmitter glutamate, is fundamental for synaptic plasticity, learning, and memory. However, excessive activation of glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) receptor, can lead to excitotoxicity and neuronal death, a process implicated in numerous neurological disorders.[6]

Piperidine Derivatives as NMDA Receptor Antagonists

While direct evidence for 5-Hydroxypiperidine-3-carboxylic acid as an NMDA receptor antagonist is not yet available, the piperidine scaffold is a common feature in many known NMDA receptor antagonists.[7] The carboxylic acid and hydroxyl groups of the target compound could potentially interact with the ligand-binding domain or allosteric sites on the NMDA receptor complex.

Expert Insight: The development of subtype-selective NMDA receptor antagonists is a major goal in neuroscience research to minimize side effects associated with non-selective blockers.[8] The specific stereochemistry and functional groups of 5-Hydroxypiperidine-3-carboxylic acid could confer selectivity for specific NMDA receptor subtypes (e.g., those containing GluN2B subunits).

Therapeutic Implications of NMDA Receptor Antagonism

Modulating NMDA receptor activity has therapeutic potential in a variety of conditions:

  • Neuropathic Pain: To block the central sensitization processes that maintain chronic pain states.[9]

  • Alzheimer's Disease: To protect against excitotoxicity and potentially slow cognitive decline.[10]

  • Depression: Emerging evidence suggests that NMDA receptor antagonists can have rapid antidepressant effects.[6]

  • Stroke and Traumatic Brain Injury: To reduce the extent of neuronal damage following an ischemic or traumatic insult.[6]

Experimental Workflow: Investigating NMDA Receptor Antagonism

A multi-pronged approach is necessary to determine if and how 5-Hydroxypiperidine-3-carboxylic acid interacts with the NMDA receptor.

Caption: Workflow for investigating a potential NMDA receptor antagonist.

  • Membrane Preparation: Prepare crude synaptic membranes from rat forebrain tissue or from cells expressing specific recombinant NMDA receptor subtypes.

  • Assay Buffer: Use a buffer appropriate for NMDA receptor binding, typically containing a glutamate site agonist (e.g., glutamate) and a glycine site agonist (e.g., glycine) to open the ion channel.

  • Binding Reaction: In a 96-well plate, combine the membrane preparation, a radiolabeled NMDA receptor antagonist (e.g., [³H]MK-801, which binds within the ion channel), and increasing concentrations of 5-Hydroxypiperidine-3-carboxylic acid hydrochloride.

  • Incubation: Incubate the mixture to allow for binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of 5-Hydroxypiperidine-3-carboxylic acid hydrochloride that inhibits 50% of the specific binding of the radioligand (IC50) and calculate the inhibitory constant (Ki).

Data Summary

Potential TargetKnown Activity of 5-Hydroxypiperidine-3-carboxylic acidRationale for InvestigationPotential Therapeutic Areas
GABA Transporters (GATs) Inhibitor of GABA uptake (weaker than nipecotic acid)[4]Structural similarity to known GAT inhibitors.Epilepsy, Anxiety, Neuropathic Pain[1][5]
NMDA Receptors Not yet determinedPiperidine scaffold is common in NMDA receptor antagonists.[7]Neuropathic Pain, Alzheimer's Disease, Depression, Stroke[6][9][10]

Conclusion and Future Directions

5-Hydroxypiperidine-3-carboxylic acid hydrochloride represents a promising starting point for the development of novel therapeutics for a range of CNS disorders. The existing evidence for its activity as a GABA uptake inhibitor provides a solid foundation for further preclinical development. Furthermore, the strong rationale for investigating its potential as an NMDA receptor antagonist opens up additional exciting therapeutic possibilities.

Future research should focus on a comprehensive characterization of its pharmacological profile, including its potency, selectivity, and mechanism of action at both GABA transporters and NMDA receptors. In vivo studies in relevant animal models of disease will be crucial to validate its therapeutic potential and to assess its pharmacokinetic and safety profiles. The insights gained from such studies will be instrumental in guiding the optimization of this promising molecule towards a clinically viable drug candidate.

References

  • Patsnap Synapse. (2024, June 21). What are NMDA receptor antagonists and how do they work? Retrieved from [Link]

  • Wikipedia. (n.d.). GABA reuptake inhibitor. Retrieved from [Link]

  • Krogsgaard-Larsen, P., Frølund, B., & Frydenvang, K. (2000). GABA uptake inhibitors. Design, molecular pharmacology and therapeutic aspects. Current pharmaceutical design, 6(12), 1193–1209.
  • Holter, S. M., Danysz, W., & Spanagel, R. (2000). Therapeutic potential of NMDA receptor antagonists in the treatment of alcohol and substance use disorders.
  • SingleCare. (n.d.). NMDA receptor antagonists: Uses, common brands, and safety info. Retrieved from [Link]

  • Wikipedia. (n.d.). NMDA receptor antagonist. Retrieved from [Link]

  • MDPI. (n.d.). NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. Retrieved from [Link]

  • Taylor & Francis Online. (2024, July 27). Ways of modulating GABA transporters to treat neurological disease. Retrieved from [Link]

  • Taylor & Francis. (n.d.). GABA reuptake inhibitors – Knowledge and References. Retrieved from [Link]

  • Krogsgaard-Larsen, P., Hjeds, H., Falch, E., Jørgensen, F. S., & Nielsen, L. (1985). Hydroxy- and amino-substituted piperidinecarboxylic acids as gamma-aminobutyric acid agonists and uptake inhibitors. Journal of medicinal chemistry, 28(11), 1612–1617.
  • ResearchGate. (2025, August 6). (PDF) Inhibitors of GABA Uptake. Syntheses and 1H NMR Spectroscopic Investigations of Guvacine, (3RS,4SR)-4-Hydroxypiperidine-3-carboxylic Acid, and Related Compounds. Retrieved from [Link]

  • MDPI. (n.d.). Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity. Retrieved from [Link]

  • Clausen, R. P., Frølund, B., & Krogsgaard-Larsen, P. (2000). The GABA transporter and its inhibitors. Current medicinal chemistry, 7(8), 847–862.
  • Jane, D. E., Irvine, M. W., & Costa, B. M. (2009). Piperazine-2,3-dicarboxylic acid Derivatives as Dual Antagonists of NMDA and GluK1-Containing Kainate Receptors. ACS chemical neuroscience, 1(2), 100–116.

Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols: 5-Hydroxypiperidine-3-carboxylic Acid Hydrochloride for GABA Uptake Inhibition

Abstract Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system, and its synaptic concentration is meticulously regulated by GABA transporters (GATs).[1][2] Th...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system, and its synaptic concentration is meticulously regulated by GABA transporters (GATs).[1][2] The inhibition of these transporters prolongs GABA's synaptic lifetime, thereby enhancing inhibitory neurotransmission, a mechanism with significant therapeutic potential for conditions like epilepsy and anxiety disorders.[1][3] This document provides a comprehensive guide for researchers on the use of 5-Hydroxypiperidine-3-carboxylic acid hydrochloride, a derivative of the well-characterized GAT inhibitor nipecotic acid, for studying GABA uptake.[4][5] We present its chemical profile, detailed protocols for its characterization using in vitro radiolabeled uptake assays, and methodologies for in vivo evaluation of its effects on extracellular GABA levels via microdialysis. This guide is designed to provide both the procedural steps and the scientific rationale necessary for the robust investigation of this and similar compounds.

The Central Role of GABA Transporters in Neurotransmission

The balance between neuronal excitation and inhibition is fundamental to proper brain function. GABAergic signaling is the primary source of inhibition.[2] This process is initiated by the release of GABA from presynaptic terminals into the synaptic cleft, where it binds to postsynaptic GABA receptors.[6] The termination of this signal is critically dependent on the rapid removal of GABA from the extracellular space. This action is performed by a family of Na+/Cl--dependent solute carriers known as GABA transporters (GATs).[7]

There are four main subtypes of GATs: GAT-1, GAT-2, GAT-3, and the betaine/GABA transporter 1 (BGT-1).[7]

  • GAT-1 (SLC6A1): The most abundant subtype in the brain, predominantly found on presynaptic neuronal terminals, making it a key regulator of synaptic GABA levels.[2][8]

  • GAT-2 (SLC6A13): Primarily expressed in peripheral tissues like the liver and kidneys, with lower levels in the brain, mainly in the meninges.[2][7]

  • GAT-3 (SLC6A11): Largely expressed on glial cells (astrocytes) surrounding synapses.[2][8]

  • BGT-1 (SLC6A12): Found on both neurons and glia, often at extrasynaptic locations.[8][9]

By inhibiting these transporters, compounds can elevate GABA concentrations, thereby augmenting GABAergic tone. This makes GATs significant targets for pharmacological intervention in neurological and psychiatric disorders.[9]

GABA_Synapse cluster_presynaptic Presynaptic Neuron cluster_glia Astrocyte presyn GABA Vesicle gaba_cleft presyn->gaba_cleft Release gat1 GAT-1 Transporter glutamate Glutamate gad GAD glutamate->gad gad->presyn Packaging gaba_cleft->gat1 Reuptake gaba_r GABA Receptor gaba_cleft->gaba_r gat3 GAT-3 Transporter gaba_cleft->gat3 Uptake

Caption: GABAergic synapse showing GABA reuptake via GAT-1 and GAT-3.

Compound Profile: 5-Hydroxypiperidine-3-carboxylic Acid Hydrochloride

5-Hydroxypiperidine-3-carboxylic acid is a structural analog of nipecotic acid, a classical GABA uptake inhibitor.[4][10] The addition of a hydroxyl group and its specific stereochemical placement can significantly alter the compound's affinity and selectivity for GAT subtypes. It is crucial for researchers to note that biological activity is highly dependent on the specific isomer used; for instance, studies have characterized isomers such as (3RS,5SR)-5-hydroxypiperidine-3-carboxylic acid as inhibitors of the GABA uptake system, though weaker than nipecotic acid itself.[4] The hydrochloride salt form is typically used to improve aqueous solubility and stability.

Chemical and Physical Properties

PropertyValueReference
Chemical Name 5-Hydroxypiperidine-3-carboxylic acid hydrochloride[11]
CAS Number 1171511-34-4[11]
Molecular Formula C₆H₁₁NO₃·HCl[11]
Molecular Weight 181.62 g/mol [12]
Parent Compound 5-Hydroxypiperidine-3-carboxylic acid[13]
Parent CAS 229152-86-7[14]
Parent MW 145.16 g/mol [13]
Structure A piperidine ring with a hydroxyl group at position 5 and a carboxylic acid at position 3.[11]

Safety, Storage, and Solution Preparation

3.1 Hazard Identification and Safety Precautions While a specific safety data sheet (SDS) for 5-Hydroxypiperidine-3-carboxylic acid hydrochloride is not widely available, related piperidine compounds are classified as irritants.[15][16]

  • Hazard Statements: May cause skin, eye, and respiratory irritation.[16][17] Harmful if swallowed or in contact with skin.[12]

  • Precautionary Measures:

    • Use only in a well-ventilated area, such as a chemical fume hood.[15]

    • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[16][18]

    • Avoid breathing dust.[15]

    • Wash hands thoroughly after handling.[16]

3.2 Storage and Stability Store the solid compound in a tightly sealed container in a cool, dry, and well-ventilated place. For long-term storage, keeping it at -20°C is recommended to ensure stability.

3.3 Preparation of Stock Solutions For in vitro assays, prepare a high-concentration stock solution (e.g., 10-100 mM) in a suitable solvent like sterile deionized water or a buffer such as PBS (pH 7.2). Sonication may be required to fully dissolve the compound. For in vivo studies, prepare solutions in sterile artificial cerebrospinal fluid (aCSF) on the day of the experiment. All solutions should be sterile-filtered (0.22 µm filter) before use.

Application Protocol: In Vitro GABA Uptake Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of 5-Hydroxypiperidine-3-carboxylic acid hydrochloride against specific GAT subtypes.

Principle: This protocol employs a competitive radioligand uptake assay. Cells engineered to express a single human GAT subtype are incubated with a mixture of radiolabeled [³H]GABA and varying concentrations of the test compound. The amount of radioactivity incorporated into the cells is inversely proportional to the inhibitory potency of the compound. By measuring the reduction in [³H]GABA uptake across a range of inhibitor concentrations, a dose-response curve can be generated to calculate the IC₅₀ value.[19][20]

Materials and Reagents:

  • HEK293 cells stably expressing the target GAT subtype (e.g., hGAT-1, hGAT-3).

  • Cell culture medium (e.g., DMEM with 10% FBS, antibiotics).

  • Assay Buffer: 25 mM HEPES-Tris (pH 7.4), 130 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgSO₄, 5 mM D-Glucose.[19]

  • [³H]GABA (radiolabeled).

  • Unlabeled GABA.

  • Test Compound: 5-Hydroxypiperidine-3-carboxylic acid hydrochloride.

  • Reference Inhibitor (e.g., Tiagabine for GAT-1).[1]

  • 96-well microplates (cell culture treated).

  • Scintillation cocktail and a scintillation counter.

In_Vitro_Workflow start Start step1 Seed GAT-expressing HEK293 cells in 96-well plate start->step1 step3 Wash cells with Assay Buffer step1->step3 step2 Prepare serial dilutions of test compound step4 Pre-incubate cells with test compound or control step2->step4 step3->step4 step5 Initiate uptake with [³H]GABA step4->step5 step6 Incubate for 10-20 min (within linear range) step5->step6 step7 Terminate uptake by washing with ice-cold buffer step6->step7 step8 Lyse cells and transfer to scintillation vials step7->step8 step9 Measure radioactivity (CPM) with scintillation counter step8->step9 step10 Analyze data: Calculate % Inhibition, Plot dose-response curve, Determine IC₅₀ step9->step10 end End step10->end

Caption: Workflow for the in vitro [³H]GABA uptake inhibition assay.

Step-by-Step Protocol:

  • Cell Culture:

    • Culture HEK293 cells expressing the target GAT subtype in appropriate media at 37°C and 5% CO₂.[19]

    • Seed cells into 96-well plates at a density that ensures they reach ~90% confluency on the day of the assay. Allow them to adhere overnight.[19]

  • Compound Preparation:

    • Prepare serial dilutions of 5-Hydroxypiperidine-3-carboxylic acid hydrochloride in Assay Buffer. A typical concentration range might be 1 nM to 1 mM to capture the full dose-response curve.

    • Prepare solutions for controls:

      • Total Uptake: Assay buffer only.

      • Non-specific Uptake: Assay buffer with a saturating concentration of a potent inhibitor (e.g., 100 µM Tiagabine for GAT-1).[19]

  • Assay Performance:

    • On the day of the assay, gently aspirate the culture medium from the wells.

    • Wash the cells twice with pre-warmed (room temperature) Assay Buffer.[19]

    • Add 50 µL of the appropriate compound dilution or control solution to each well.

    • Pre-incubate the plate for 10-20 minutes at room temperature.[19]

    • Initiate the uptake reaction by adding 50 µL of Assay Buffer containing a fixed concentration of [³H]GABA (e.g., final concentration of 10-20 nM).[19]

    • Incubate for 10-20 minutes at room temperature. Expert Insight: This incubation time must be within the linear range of GABA uptake for the specific cell line, which should be determined in preliminary experiments.[19]

  • Termination and Lysis:

    • Rapidly terminate the uptake by aspirating the solution and washing the cells three times with 200 µL of ice-cold Assay Buffer.[19] This step is critical to remove extracellular [³H]GABA.

    • Lyse the cells by adding 100 µL of a suitable lysis buffer (e.g., 0.1 M NaOH or 1% SDS) to each well and incubating for 30 minutes.

  • Scintillation Counting:

    • Transfer the cell lysates to scintillation vials.[19]

    • Add 4-5 mL of scintillation cocktail to each vial.

    • Measure the radioactivity (counts per minute, CPM) in a scintillation counter.[19]

  • Data Analysis:

    • Calculate the Specific Uptake for each condition: Specific Uptake = Total Uptake (CPM) - Non-specific Uptake (CPM).

    • Calculate the Percent Inhibition for each compound concentration: % Inhibition = (1 - (Uptake_with_Compound - Non-specific_Uptake) / (Total_Uptake - Non-specific_Uptake)) * 100.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value.[19]

Application Protocol: In Vivo Microdialysis

Objective: To determine if 5-Hydroxypiperidine-3-carboxylic acid hydrochloride increases extracellular GABA concentrations in a specific brain region of a freely moving animal.

Principle: In vivo microdialysis is a technique used to sample the extracellular fluid of living tissue.[21] A small, semi-permeable probe is surgically implanted into a target brain region (e.g., striatum, hippocampus). The probe is perfused with artificial cerebrospinal fluid (aCSF), allowing extracellular molecules like GABA to diffuse across the membrane into the perfusate, which is then collected as a "dialysate". The test compound can be administered systemically or directly into the brain region via the probe (reverse dialysis).[22] Collected dialysate samples are then analyzed, typically by HPLC, to quantify GABA levels.[21][23]

Materials and Reagents:

  • Stereotaxic apparatus for surgery.

  • Microdialysis probes (e.g., 2-4 mm membrane length).

  • Syringe pump and liquid swivel.

  • Fraction collector.

  • Anesthetic (e.g., isoflurane).

  • Artificial Cerebrospinal Fluid (aCSF): sterile and filtered.

  • Test compound dissolved in aCSF for reverse dialysis.

  • HPLC system with a fluorescence detector for GABA analysis.

  • Derivatization agent (e.g., o-phthalaldehyde, OPA).[24]

In_Vivo_Workflow start Start step1 Stereotaxic surgery: Implant guide cannula above target brain region start->step1 step2 Animal recovery (3-7 days) step1->step2 step3 Insert microdialysis probe and begin perfusion with aCSF step2->step3 step4 Collect baseline samples (e.g., 3-5 samples every 20 min) step3->step4 step5 Administer compound (e.g., switch to aCSF containing the inhibitor) step4->step5 step6 Collect post-treatment samples for several hours step5->step6 step7 Analyze GABA concentration in dialysates via HPLC step6->step7 step8 Normalize data to baseline and plot % change over time step7->step8 end End step8->end

Caption: Workflow for the in vivo microdialysis experiment.

Step-by-Step Protocol:

  • Surgical Procedure:

    • Anesthetize the animal (e.g., rat or mouse) and place it in a stereotaxic frame.

    • Following aseptic surgical procedures, implant a guide cannula aimed at the coordinates of the desired brain region (e.g., ventral tegmental area, striatum).

    • Secure the cannula assembly to the skull with dental cement.

    • Allow the animal to recover for several days.

  • Microdialysis Experiment:

    • On the day of the experiment, place the conscious, freely moving animal in the testing chamber.

    • Gently insert the microdialysis probe through the guide cannula into the brain.

    • Connect the probe to a syringe pump and fraction collector via a liquid swivel.

    • Begin perfusing the probe with aCSF at a slow, constant flow rate (e.g., 0.5-2.0 µL/min).[22]

    • Allow the system to equilibrate for 1-2 hours.

  • Sample Collection:

    • Collect at least 3-5 baseline dialysate samples (e.g., one sample every 20 minutes) to ensure a stable baseline of extracellular GABA.

    • Administer the compound. For reverse dialysis, switch the perfusion syringe to one containing aCSF with a known concentration of 5-Hydroxypiperidine-3-carboxylic acid hydrochloride.

    • Continue collecting dialysate samples for 2-4 hours post-administration.

  • Sample Analysis:

    • Derivatize the samples with an agent like OPA to make GABA fluorescent.[24]

    • Inject the derivatized samples into an HPLC system coupled with a fluorescence detector to separate and quantify GABA.

  • Data Analysis:

    • Calculate the average GABA concentration from the baseline samples.

    • Express the GABA concentration in each subsequent sample as a percentage of the baseline average.

    • Plot the mean percent change from baseline versus time. Use appropriate statistical tests (e.g., ANOVA with post-hoc tests) to determine if the compound significantly increased extracellular GABA levels compared to baseline or a vehicle-treated control group.

References

  • BenchChem. (n.d.). Application Notes and Protocols: In Vitro GABA Uptake Assays Featuring 4,4-Diphenylbutylamine Hydrochloride. BenchChem.
  • Clausen, R. P. (n.d.). The GABA transporter and its inhibitors. PubMed.
  • O'Connor, W. T., & Drew, K. L. (1995). Preloading in vivo: a rapid and reliable method for measuring gamma-aminobutyric acid and glutamate fluxes by microdialysis. PubMed.
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Application

Application Notes and Protocols for 5-Hydroxypiperidine-3-carboxylic acid hydrochloride in Neurological Disorder Studies

Abstract This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and experimental protocols for the investigation of 5-Hydroxypiperidine-3-carboxylic...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and experimental protocols for the investigation of 5-Hydroxypiperidine-3-carboxylic acid hydrochloride in the context of neurological disorders. This document synthesizes the current understanding of this compound's mechanism of action, focusing on its role as a gamma-aminobutyric acid (GABA) uptake inhibitor, and offers practical, field-proven methodologies for its study in both in vitro and in vivo models. The protocols are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure scientific rigor and reproducibility.

Introduction: The Rationale for Investigating 5-Hydroxypiperidine-3-carboxylic acid hydrochloride in Neurological Disorders

The inhibitory neurotransmitter γ-aminobutyric acid (GABA) plays a crucial role in maintaining the balance between neuronal excitation and inhibition in the central nervous system (CNS). Dysregulation of the GABAergic system is implicated in the pathophysiology of numerous neurological and psychiatric disorders, including epilepsy, anxiety, and neurodegenerative diseases. Pharmacological agents that enhance GABAergic transmission have long been a cornerstone of treatment for these conditions.

One established therapeutic strategy is the inhibition of GABA transporters (GATs), which are responsible for the reuptake of GABA from the synaptic cleft, thereby terminating its inhibitory signal. By blocking these transporters, GABA uptake inhibitors effectively increase the concentration and prolong the action of GABA in the synapse, leading to enhanced inhibitory neurotransmission.

5-Hydroxypiperidine-3-carboxylic acid belongs to a class of piperidine-based compounds that have been investigated for their interaction with the GABAergic system. Specifically, the stereoisomer (3RS,5SR)-5-hydroxypiperidine-3-carboxylic acid has been identified as an inhibitor of the GABA uptake system.[1] While its potency is reported to be lower than that of the well-characterized GABA uptake inhibitor nipecotic acid, its unique structure warrants further investigation into its potential for subtype selectivity and its therapeutic utility in neurological disorders. The hydrochloride salt form is typically used to improve solubility and stability for experimental use.

This guide will provide a detailed framework for researchers to explore the pharmacological profile of 5-Hydroxypiperidine-3-carboxylic acid hydrochloride, from fundamental in vitro characterization to initial in vivo proof-of-concept studies.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 5-Hydroxypiperidine-3-carboxylic acid hydrochloride is essential for proper handling, storage, and preparation of experimental solutions.

PropertyValueSource
Molecular Formula C₆H₁₂ClNO₃PubChem
Molecular Weight 181.62 g/mol PubChem
CAS Number 1171511-34-4Chemical Suppliers
Appearance White to off-white solidGeneral Knowledge
Solubility Soluble in water and polar organic solventsGeneral Knowledge
Storage Store at 2-8°C, desiccatedGeneral Knowledge

Note: The specific properties may vary slightly depending on the stereoisomer and the supplier.

Mechanism of Action: Targeting the GABAergic System

The primary mechanism of action for 5-Hydroxypiperidine-3-carboxylic acid is the inhibition of GABA transporters. This modulation of GABAergic neurotransmission is the foundation for its potential therapeutic effects in neurological disorders.

The GABA Transporter Family

There are four known subtypes of GABA transporters in mammals: GAT1, GAT2, GAT3, and the betaine/GABA transporter 1 (BGT1). These transporters exhibit distinct anatomical distributions and pharmacological profiles, offering the potential for targeted therapeutic intervention. GAT1 is predominantly expressed in neurons, while GAT2 and GAT3 are primarily found in astrocytes.

Signaling Pathway

The following diagram illustrates the proposed mechanism of action of 5-Hydroxypiperidine-3-carboxylic acid hydrochloride at the GABAergic synapse.

GABA_Uptake_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_glia Astrocyte presynaptic_vesicle GABA Vesicle GABA_release GABA Release GABA_synapse GABA GABA_release->GABA_synapse GAT1 GAT1 GABA_synapse->GAT1 Reuptake GABA_receptor GABA Receptor GABA_synapse->GABA_receptor Binds to GAT3 GAT3 GABA_synapse->GAT3 Reuptake Compound 5-OH-Pip-3-COOH (Compound) Compound->GAT1 Inhibits Compound->GAT3 Inhibits Inhibitory_signal Inhibitory Signal (Hyperpolarization) GABA_receptor->Inhibitory_signal

Caption: Inhibition of GABA transporters by 5-Hydroxypiperidine-3-carboxylic acid.

Experimental Protocols: In Vitro Characterization

The initial characterization of 5-Hydroxypiperidine-3-carboxylic acid hydrochloride should be performed using robust in vitro assays to determine its potency and selectivity for GABA transporters.

Protocol: Synaptosome Preparation from Rodent Brain

Synaptosomes are resealed nerve terminals that retain the machinery for neurotransmitter uptake and release, providing an excellent model system for studying GAT activity.

Materials:

  • Rodent brain (e.g., whole brain, cortex, or hippocampus)

  • Homogenization Buffer: 0.32 M Sucrose, 4 mM HEPES, pH 7.4, chilled to 4°C

  • Sucrose Solutions: 0.8 M and 1.2 M in 4 mM HEPES, pH 7.4, chilled to 4°C

  • Dounce homogenizer

  • Refrigerated centrifuge

Procedure:

  • Euthanize the animal according to approved institutional protocols and rapidly dissect the desired brain region on ice.

  • Homogenize the tissue in 10 volumes of ice-cold Homogenization Buffer using a Dounce homogenizer with 10-12 gentle strokes.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and cellular debris (P1).

  • Carefully collect the supernatant (S1) and centrifuge at 17,000 x g for 20 minutes at 4°C to pellet the crude synaptosomal fraction (P2).

  • Resuspend the P2 pellet in Homogenization Buffer.

  • Layer the resuspended P2 fraction onto a discontinuous sucrose gradient (0.8 M and 1.2 M sucrose layers).

  • Centrifuge the gradient at 50,000 x g for 2 hours at 4°C.

  • Synaptosomes will be located at the interface of the 0.8 M and 1.2 M sucrose layers. Carefully collect this fraction.

  • Dilute the collected synaptosomal fraction with Homogenization Buffer and centrifuge at 17,000 x g for 20 minutes at 4°C to pellet the purified synaptosomes.

  • Resuspend the final synaptosomal pellet in an appropriate assay buffer and determine the protein concentration (e.g., using a BCA assay).

Protocol: [³H]GABA Uptake Inhibition Assay in Synaptosomes

This assay measures the ability of 5-Hydroxypiperidine-3-carboxylic acid hydrochloride to inhibit the uptake of radiolabeled GABA into synaptosomes.

Materials:

  • Purified synaptosomes

  • Krebs-Ringer-HEPES (KRH) buffer: 124 mM NaCl, 5 mM KCl, 1.2 mM KH₂PO₄, 1.3 mM MgSO₄, 2.5 mM CaCl₂, 10 mM Glucose, 25 mM HEPES, pH 7.4

  • [³H]GABA (specific activity ~30-60 Ci/mmol)

  • 5-Hydroxypiperidine-3-carboxylic acid hydrochloride stock solution

  • Non-selective GAT inhibitor (e.g., tiagabine) for determining non-specific uptake

  • Scintillation fluid and vials

  • Liquid scintillation counter

Procedure:

  • Prepare serial dilutions of 5-Hydroxypiperidine-3-carboxylic acid hydrochloride in KRH buffer.

  • In a 96-well plate, add 25 µL of KRH buffer (for total uptake), 25 µL of a high concentration of tiagabine (for non-specific uptake), and 25 µL of the test compound dilutions.

  • Add 50 µL of the synaptosome preparation (typically 10-20 µg of protein per well) to each well.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the uptake reaction by adding 25 µL of [³H]GABA (final concentration ~10-20 nM) to each well.

  • Incubate at 37°C for 5-10 minutes.

  • Terminate the uptake by rapid filtration through a glass fiber filter mat using a cell harvester, followed by three rapid washes with ice-cold KRH buffer.

  • Place the filter discs in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value using non-linear regression analysis.

Caption: Experimental workflow for evaluating the compound.

Cell-Based Assays for GAT Subtype Selectivity

To determine the selectivity of 5-Hydroxypiperidine-3-carboxylic acid hydrochloride for different GAT subtypes, cell lines stably expressing individual human or rodent GATs (e.g., HEK293-hGAT1, HEK293-hGAT2, etc.) should be utilized in a similar [³H]GABA uptake inhibition assay format as described above.

Experimental Protocols: In Vivo Evaluation in Animal Models of Neurological Disorders

Following robust in vitro characterization, the therapeutic potential of 5-Hydroxypiperidine-3-carboxylic acid hydrochloride should be assessed in relevant animal models of neurological disorders.

Animal Model Selection

The choice of animal model will depend on the specific neurological disorder being investigated. Examples include:

  • Epilepsy: Pentylenetetrazol (PTZ)-induced seizure model, maximal electroshock (MES) model.

  • Anxiety: Elevated plus maze, open field test.

  • Ischemic Stroke: Middle cerebral artery occlusion (MCAO) model.

Protocol: Evaluation of Anticonvulsant Activity in the PTZ-Induced Seizure Model

This protocol assesses the ability of the compound to protect against chemically induced seizures.

Materials:

  • Male mice (e.g., C57BL/6)

  • 5-Hydroxypiperidine-3-carboxylic acid hydrochloride

  • Vehicle (e.g., saline)

  • Pentylenetetrazol (PTZ) solution (e.g., 60-85 mg/kg in saline)

  • Observation chambers

Procedure:

  • Acclimate mice to the experimental room for at least 1 hour before testing.

  • Administer 5-Hydroxypiperidine-3-carboxylic acid hydrochloride or vehicle via the desired route (e.g., intraperitoneal, oral) at various doses.

  • After a predetermined pretreatment time (e.g., 30-60 minutes), administer a convulsant dose of PTZ.

  • Immediately place each mouse in an individual observation chamber and record seizure activity for at least 30 minutes.

  • Score the seizure severity using a standardized scale (e.g., Racine scale) and record the latency to the first seizure and the incidence of tonic-clonic seizures.

  • Analyze the data to determine the dose-dependent anticonvulsant effects of the compound.

Protocol: Assessment of Neuroprotective Effects in an In Vitro Ischemia Model (Oxygen-Glucose Deprivation)

This assay simulates ischemic conditions in a cell culture system to evaluate the neuroprotective potential of the compound.

Materials:

  • Primary neuronal cultures or a neuronal cell line (e.g., SH-SY5Y)

  • Normal culture medium

  • Glucose-free medium

  • Hypoxia chamber (e.g., 95% N₂ / 5% CO₂)

  • Cell viability assay (e.g., MTT, LDH)

Procedure:

  • Plate neuronal cells in a 96-well plate and allow them to adhere and differentiate.

  • Pre-treat the cells with various concentrations of 5-Hydroxypiperidine-3-carboxylic acid hydrochloride or vehicle for a specified duration (e.g., 1-24 hours).

  • Induce oxygen-glucose deprivation (OGD) by replacing the normal culture medium with glucose-free medium and placing the plate in a hypoxia chamber for a duration that causes significant cell death in control wells (e.g., 2-4 hours).

  • Terminate the OGD by returning the cells to normal culture medium and normoxic conditions.

  • Allow the cells to recover for 24 hours.

  • Assess cell viability using a standard assay (e.g., MTT or LDH release).

  • Calculate the percentage of neuroprotection conferred by the compound at each concentration.

Synthesis of Stereoisomers

The biological activity of chiral molecules is often highly dependent on their stereochemistry. Therefore, it is crucial to synthesize and test the individual stereoisomers of 5-Hydroxypiperidine-3-carboxylic acid to identify the most active enantiomer or diastereomer. The synthesis of specific stereoisomers of hydroxypiperidine carboxylic acids can be complex and may involve stereoselective methods starting from chiral precursors such as glutamic acid or employing asymmetric synthesis strategies. A detailed, optimized synthesis protocol for the specific (3S,5R) or other stereoisomers would require dedicated synthetic chemistry expertise and is beyond the scope of this general application guide. Researchers are encouraged to consult specialized organic synthesis literature or collaborate with medicinal chemists for the preparation of specific stereoisomers.

Conclusion and Future Directions

5-Hydroxypiperidine-3-carboxylic acid hydrochloride represents a promising, yet underexplored, modulator of the GABAergic system. Its activity as a GABA uptake inhibitor provides a strong rationale for its investigation in a range of neurological disorders characterized by GABAergic dysfunction. The protocols outlined in this guide provide a comprehensive framework for the systematic evaluation of this compound, from its fundamental pharmacological properties to its potential therapeutic efficacy.

Future research should focus on determining the specific GAT subtype selectivity of the most active stereoisomer, elucidating its pharmacokinetic and pharmacodynamic profile in vivo, and exploring its efficacy in a broader range of preclinical models of neurological and psychiatric diseases. These studies will be critical in determining the translational potential of 5-Hydroxypiperidine-3-carboxylic acid hydrochloride as a novel therapeutic agent.

References

  • Krogsgaard-Larsen, P., Jacobsen, P., Brehm, L., Larsen, J. J., & Schaumburg, K. (1981). Hydroxy- and amino-substituted piperidinecarboxylic acids as gamma-aminobutyric acid agonists and uptake inhibitors. Journal of Medicinal Chemistry, 24(12), 1377–1383. [Link]

Sources

Method

Application Notes and Protocols for 5-Hydroxypiperidine-3-carboxylic acid hydrochloride in Neuroscience Research

Introduction: A Nuanced Modulator of GABAergic Tone Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system, playing a critical role in maintaining the delicate...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Nuanced Modulator of GABAergic Tone

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system, playing a critical role in maintaining the delicate balance between neuronal excitation and inhibition. Dysregulation of GABAergic signaling is implicated in a host of neurological and psychiatric disorders, most notably epilepsy. The synaptic concentration of GABA is meticulously controlled by GABA transporters (GATs), which mediate its reuptake from the synaptic cleft into both presynaptic neurons and surrounding glial cells. Consequently, the inhibition of these transporters has emerged as a compelling therapeutic strategy for augmenting GABAergic tone and restoring neural equilibrium.

5-Hydroxypiperidine-3-carboxylic acid, a derivative of the well-characterized GABA uptake inhibitor nipecotic acid, represents a tool for the nuanced dissection of the GABAergic system. The biological activity of this compound is exquisitely dependent on its stereochemistry. The (3RS,4SR) isomer, commonly known as cis-4-hydroxy-nipecotic acid , is the pharmacologically active form. This guide provides a comprehensive overview of the application of 5-Hydroxypiperidine-3-carboxylic acid hydrochloride, with a specific focus on its active cis isomer, for neuroscience research. We will delve into its unique mechanism of action, provide detailed protocols for its characterization, and discuss its potential applications in drug discovery.

Core Concepts: Stereochemistry and Mechanism of Action

The Criticality of Stereoisomerism

It is imperative for researchers to recognize that the biological effects of 5-Hydroxypiperidine-3-carboxylic acid are stereospecific. The relative orientation of the hydroxyl (-OH) and carboxylic acid (-COOH) groups on the piperidine ring dictates the molecule's ability to interact with GABA transporters.

  • (3RS,4SR)-4-hydroxypiperidine-3-carboxylic acid (cis-4-hydroxy-nipecotic acid): This is the potent GABA uptake inhibitor . The cis configuration is essential for its activity.

  • (3RS,4RS)-4-hydroxypiperidine-3-carboxylic acid (trans isomer) and (3RS,5SR)-5-hydroxypiperidine-3-carboxylic acid: These and other isomers have been shown to be significantly weaker inhibitors of GABA uptake[1].

Therefore, for all neuroscience applications targeting GABA transport, it is crucial to use the (3RS,4SR) or cis isomer. The hydrochloride salt is typically used to enhance aqueous solubility and stability.

A Dual Mechanism of GABA Uptake Inhibition

Cis-4-hydroxy-nipecotic acid exhibits a sophisticated and scientifically intriguing mechanism of action that distinguishes it from some other GAT inhibitors. It differentially modulates GABA uptake in neurons and astrocytes:

  • Neuronal GABA Uptake: It acts as a competitive inhibitor . This means it directly competes with GABA for binding to the transporter protein on neurons.

  • Astroglial GABA Uptake: It functions as a non-competitive inhibitor [2][3]. This suggests that it binds to an allosteric site on the glial transporter, altering the transporter's conformation and reducing its efficiency without directly blocking the GABA binding site.

This dual mechanism allows for a unique pharmacological profile, potentially enabling the selective manipulation of neuronal versus glial contributions to GABA clearance.

GABAUptakeInhibition cluster_synapse Synaptic Cleft cluster_neuron Presynaptic Neuron cluster_glia Astrocyte GABA GABA GAT_N Neuronal GAT GABA->GAT_N Binds GAT_G Astroglial GAT GABA->GAT_G Binds GABA_N GABA (reuptake) GAT_N->GABA_N Transports Compound_N cis-4-hydroxy- nipecotic acid Compound_N->GAT_N Competitively Inhibits GABA_G GABA (reuptake) GAT_G->GABA_G Transports Compound_G cis-4-hydroxy- nipecotic acid Compound_G->GAT_G Non-competitively Inhibits

Caption: Mechanism of cis-4-hydroxy-nipecotic acid action.

Quantitative Pharmacological Data

A significant knowledge gap in the current literature is the absence of specific IC₅₀ values for cis-4-hydroxy-nipecotic acid against the four cloned human GABA transporter subtypes (hGAT-1, hGAT-2, hGAT-3, and hBGT-1). However, data for the parent compound, (±)-nipecotic acid, can serve as a valuable reference point for estimating its potency and selectivity.

Transporter Subtype(±)-Nipecotic Acid IC₅₀ (µM)[4]cis-4-hydroxy-nipecotic acid IC₅₀ (µM)
hGAT-1 8Not Publicly Available
rGAT-2 38Not Publicly Available
hGAT-3 106Not Publicly Available
hBGT-1 2370Not Publicly Available
Overall GABA Uptake ~10[5]Not Publicly Available

Note to Researchers: The addition of the hydroxyl group may alter the potency and selectivity profile. It is strongly recommended that researchers empirically determine the IC₅₀ values for cis-4-hydroxy-nipecotic acid against the specific transporter subtypes relevant to their research question using the protocol provided below (Section 3.1).

Experimental Protocols

Protocol: In Vitro GABA Uptake Inhibition Assay

This protocol allows for the determination of the IC₅₀ value of cis-4-hydroxy-nipecotic acid on specific GAT subtypes.

Objective: To quantify the inhibitory potency of the test compound on [³H]GABA uptake in HEK293 cells stably expressing a specific human GAT subtype (e.g., hGAT-1).

Materials:

  • HEK293 cells stably expressing the GAT subtype of interest

  • Cell culture medium (e.g., DMEM with 10% FBS, antibiotics)

  • Poly-D-lysine coated 96-well plates

  • Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, 10 mM D-glucose, pH 7.4)

  • [³H]GABA (radiolabeled)

  • Unlabeled GABA

  • cis-4-hydroxy-nipecotic acid hydrochloride

  • Reference GAT inhibitor (e.g., Tiagabine for GAT-1)

  • Scintillation fluid and microplate scintillation counter

Procedure:

  • Cell Plating: Seed the GAT-expressing HEK293 cells onto poly-D-lysine coated 96-well plates at a density that yields a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO₂.

  • Solution Preparation:

    • Prepare a 10 mM stock solution of cis-4-hydroxy-nipecotic acid hydrochloride in water or assay buffer.

    • Perform serial dilutions in assay buffer to create a range of concentrations (e.g., 0.01 µM to 1000 µM).

    • Prepare a [³H]GABA working solution in assay buffer (final concentration in assay will be ~10-20 nM).

  • Assay Execution:

    • On the day of the assay, aspirate the culture medium and wash the cells twice with 200 µL of pre-warmed (37°C) assay buffer.

    • Add 100 µL of assay buffer containing the various concentrations of the test compound, reference inhibitor (for positive control), or buffer alone (for total uptake). For non-specific uptake, use a high concentration of a known potent inhibitor like Tiagabine (e.g., 1 mM).

    • Pre-incubate the plate for 15-20 minutes at 37°C.

    • Initiate the uptake by adding 100 µL of the [³H]GABA working solution to all wells.

    • Incubate for 10-15 minutes at 37°C. This time should be within the linear range of uptake for the cell line.

    • Terminate the uptake by rapidly aspirating the solution and washing the cells three times with 200 µL of ice-cold assay buffer.

  • Cell Lysis and Scintillation Counting:

    • Lyse the cells by adding 100 µL of 1% SDS to each well and shaking for 20 minutes.

    • Transfer the lysate to a scintillation plate, add 200 µL of scintillation fluid to each well.

    • Measure the radioactivity (counts per minute, CPM) using a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific uptake: (Total Uptake CPM) - (Non-specific Uptake CPM).

    • Normalize the data as a percentage of the specific uptake in the absence of any inhibitor.

    • Plot the percent inhibition versus the log concentration of the test compound.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic (sigmoidal) curve using software such as GraphPad Prism.

GABAUptakeAssay A 1. Plate GAT-expressing HEK293 cells B 2. Wash cells with pre-warmed buffer A->B C 3. Pre-incubate with Test Compound B->C D 4. Initiate uptake with [³H]GABA C->D E 5. Incubate at 37°C D->E F 6. Terminate by washing with ice-cold buffer E->F G 7. Lyse cells F->G H 8. Scintillation Counting G->H I 9. Data Analysis (IC₅₀) H->I

Caption: Workflow for the in vitro GABA uptake assay.

Protocol: Brain Slice Electrophysiology

Objective: To assess the effect of cis-4-hydroxy-nipecotic acid on synaptic GABAergic transmission by recording spontaneous or evoked inhibitory postsynaptic currents (IPSCs). An increase in the frequency, amplitude, or duration of IPSCs would indicate enhanced GABAergic tone.

Materials:

  • Rodent (rat or mouse)

  • Vibrating microtome (vibratome)

  • Artificial cerebrospinal fluid (aCSF), oxygenated with 95% O₂/5% CO₂. Composition (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 2 MgSO₄, 26 NaHCO₃, 10 glucose, 2 CaCl₂.

  • Patch-clamp electrophysiology rig with amplifier, micromanipulators, and data acquisition system.

  • Borosilicate glass capillaries for pulling patch pipettes.

  • Internal solution for pipette (CsCl-based for IPSC recording). Composition (in mM): 140 CsCl, 2 MgCl₂, 10 HEPES, 0.2 EGTA, 2 Na₂-ATP, 0.5 Na-GTP, 5 QX-314. pH adjusted to 7.2-7.3 with CsOH.

Procedure:

  • Slice Preparation:

    • Anesthetize the animal and rapidly decapitate.

    • Dissect the brain and place it in ice-cold, oxygenated aCSF.

    • Prepare 300-400 µm thick coronal or sagittal slices of the brain region of interest (e.g., hippocampus, cortex) using a vibratome.

    • Transfer slices to a holding chamber with oxygenated aCSF at room temperature and allow them to recover for at least 1 hour.

  • Recording Setup:

    • Transfer a single slice to the recording chamber on the microscope stage, continuously perfused with oxygenated aCSF (~2-3 mL/min) at 30-32°C.

    • Isolate glutamatergic transmission by adding AMPA/kainate receptor antagonist (e.g., 20 µM CNQX) and NMDA receptor antagonist (e.g., 50 µM AP5) to the aCSF.

  • Whole-Cell Patch-Clamp Recording:

    • Pull patch pipettes to a resistance of 3-6 MΩ.

    • Under visual guidance (DIC/IR microscopy), approach a neuron in the region of interest and form a giga-ohm seal.

    • Rupture the membrane to achieve whole-cell configuration.

    • Voltage-clamp the neuron at a holding potential of -70 mV.

  • Data Acquisition:

    • Record a stable baseline of spontaneous IPSCs (sIPSCs) for 5-10 minutes.

    • Bath-apply cis-4-hydroxy-nipecotic acid hydrochloride at the desired concentration (e.g., 10-100 µM).

    • Record for another 15-20 minutes to observe the effect of the compound.

    • Wash out the compound with fresh aCSF and record for an additional 10-15 minutes to check for reversibility.

  • Data Analysis:

    • Use software like Clampfit or Mini Analysis to detect and analyze sIPSCs.

    • Compare the frequency, amplitude, and decay kinetics of sIPSCs during baseline, drug application, and washout periods. A significant increase in sIPSC frequency or decay time would indicate inhibition of GABA uptake.

Protocol: In Vivo Microdialysis

Objective: To measure the effect of local or systemic administration of cis-4-hydroxy-nipecotic acid on extracellular GABA levels in a specific brain region of an awake, freely moving animal.

Materials:

  • Stereotaxic apparatus

  • Microdialysis probes (e.g., 2-4 mm membrane length)

  • Syringe pump

  • Fraction collector

  • Anesthetized rodent

  • HPLC system with fluorescence or mass spectrometry detection for GABA analysis

  • Perfusion buffer (aCSF)

Procedure:

  • Surgery:

    • Anesthetize the animal and place it in the stereotaxic frame.

    • Implant a guide cannula targeting the brain region of interest (e.g., hippocampus, prefrontal cortex).

    • Allow the animal to recover for several days.

  • Microdialysis Experiment:

    • On the day of the experiment, insert the microdialysis probe through the guide cannula.

    • Connect the probe to the syringe pump and fraction collector.

    • Perfuse the probe with aCSF at a low flow rate (e.g., 0.5-2.0 µL/min).

    • Allow the system to stabilize for 1-2 hours.

    • Collect baseline dialysate samples every 20-30 minutes for at least 90 minutes.

  • Drug Administration:

    • Local Administration (Reverse Dialysis): Dissolve cis-4-hydroxy-nipecotic acid hydrochloride in the aCSF and switch the perfusion syringe to the drug-containing solution.

    • Systemic Administration: Administer the compound via intraperitoneal (i.p.) or subcutaneous (s.c.) injection. Note: Due to poor blood-brain barrier penetration, high systemic doses or a prodrug strategy may be necessary[2][6].

  • Sample Collection and Analysis:

    • Continue collecting dialysate samples for 2-3 hours following drug administration.

    • Analyze the GABA concentration in the dialysate samples using a suitable HPLC method.

  • Data Analysis:

    • Calculate the average GABA concentration from the baseline samples.

    • Express the post-drug GABA concentrations as a percentage of the baseline average.

    • Plot the percent change in extracellular GABA over time.

Protocol: In Vivo Anticonvulsant Screening

Objective: To evaluate the anticonvulsant efficacy of cis-4-hydroxy-nipecotic acid in established rodent models of seizures.

Recommended Models:

  • Maximal Electroshock (MES) Test: A model for generalized tonic-clonic seizures.

  • Subcutaneous Pentylenetetrazol (scPTZ) Test: A model for myoclonic and absence seizures.

  • Kindling Model (e.g., Amygdala Kindling): A chronic model of temporal lobe epilepsy that reflects epileptogenesis.

General Procedure:

  • Animal Groups: Use age and weight-matched rodents. Include a vehicle control group and at least 3-4 dose groups for the test compound.

  • Drug Administration:

    • Administer cis-4-hydroxy-nipecotic acid hydrochloride or its vehicle via the desired route (e.g., i.p. or direct intracerebroventricular injection if BBB penetration is a concern).

    • A study using a prodrug of this compound found efficacy against audiogenic seizures at doses above 2 mmol/kg, i.p., which can serve as a starting point for dose-range finding studies[7].

  • Seizure Induction:

    • At the predicted time of peak effect (e.g., 30-60 minutes post-injection), induce seizures according to the chosen model's standard protocol.

  • Observation and Scoring:

    • Observe the animals for seizure activity and score the severity and duration according to established scales for each model (e.g., Racine scale for kindling).

    • Record endpoints such as the presence or absence of tonic hindlimb extension (MES), seizure latency, or seizure score.

  • Data Analysis:

    • Determine the percentage of animals protected from seizures in each group.

    • Calculate the ED₅₀ (the dose that protects 50% of animals) using probit analysis.

Practical Considerations: Solubility, Stability, and Dosing

  • Solubility: 5-Hydroxypiperidine-3-carboxylic acid hydrochloride is expected to have moderate to good solubility in aqueous buffers like phosphate-buffered saline (PBS) and aCSF[8]. For high concentrations, gentle warming and sonication may be required. The solubility of related piperidine carboxylic acids is pH-dependent; solubility increases in more acidic conditions[8][9].

  • Solution Preparation: For in vivo use, dissolve the compound in sterile saline or PBS. Filter-sterilize the solution through a 0.22 µm filter before administration. For in vitro assays, dissolve in the appropriate assay buffer. It is always recommended to prepare fresh solutions on the day of the experiment.

  • Stability: Nipecotic acid and its analogs are generally stable in aqueous solution at physiological pH[2]. Stock solutions can likely be stored frozen (-20°C) for short periods, but stability should be verified for long-term storage.

  • Blood-Brain Barrier: Like its parent compound, nipecotic acid, cis-4-hydroxy-nipecotic acid is a zwitterionic molecule at physiological pH and is expected to have very limited ability to cross the blood-brain barrier[6][10]. For studies investigating central effects after systemic administration, researchers should consider using prodrug strategies or direct administration into the CNS (e.g., intracerebroventricular injection or reverse microdialysis).

Conclusion

5-Hydroxypiperidine-3-carboxylic acid hydrochloride, specifically the cis-4-hydroxy-nipecotic acid isomer, is a valuable research tool for probing the complexities of the GABAergic system. Its unique dual mechanism of competitive neuronal and non-competitive astroglial GABA uptake inhibition offers a sophisticated means to modulate synaptic transmission. While a lack of comprehensive GAT subtype selectivity data necessitates empirical characterization by the end-user, the protocols provided herein offer a robust framework for such investigations. From in vitro transporter kinetics to in vivo behavioral pharmacology, this compound holds significant potential for advancing our understanding of GABAergic regulation and for the development of novel therapeutic strategies for neurological disorders like epilepsy.

References

  • Characterization of the uptake of GABA, nipecotic acid and cis-4-OH-nipecotic acid in cultured neurons and astrocytes.
  • GABA uptake inhibitors. Synthesis and effects on audiogenic seizures of ester prodrugs of nipecotic acid, guvacine and cis-4-hydroxynipecotic acid. Journal of Medicinal Chemistry.
  • Kinetic analysis of the accumulation of gamma-aminobutyric acid by particulate fractions of rat brain: comparison of the effects of nipecotic acid and cis-3-aminocyclohexane-1-carboxylic acid. Journal of Neurochemistry.
  • Nipecotic acid directly activates GABAA-like ion channels. British Journal of Pharmacology.
  • Hydroxy- and amino-substituted piperidinecarboxylic acids as gamma-aminobutyric acid agonists and uptake inhibitors. Journal of Medicinal Chemistry.
  • Synthesis and biological evaluation of novel N-substituted nipecotic acid derivatives with a cis-alkene spacer as GABA uptake inhibitors. Bioorganic & Medicinal Chemistry.
  • Identification of the First Highly Subtype-Selective Inhibitor of Human GABA Transporter GAT3.
  • (±)-Nipecotic acid. Tocris Bioscience.
  • Piperidine-3-carboxylic acid. Solubility of Things.
  • Izomeric name is not commonly used. Solubility of Things.
  • Physicochemical Properties of Substituted Piperidine-Carboxylic Acids: A Technical Guide. BenchChem.
  • How to convert amino acid to its hydrochloride?
  • Inhibition of neuronal GABA uptake and glial β-alanine uptake by synthetic GABA analogues. Journal of Neurochemistry.
  • Nipecotic Acid. Cayman Chemical.
  • Preparation of amino acids
  • Article. SciELO.
  • Process for producing crystals of salt of acidic amino acid and basic amino acid.
  • GABA Uptake Inhibition Reduces In Vivo Extraction Fraction in the Ventral Tegmental Area of Long Evans Rats Measured by Quantitative Microdialysis Under Transient Conditions. Neurochemical Research.
  • Structure-activity studies on the inhibition of gamma-aminobutyric acid uptake in brain slices by compounds related to nipecotic acid. Canadian Journal of Physiology and Pharmacology.
  • Overcoming solubility problems of "1-Carbamoylpiperidine-3-carboxylic acid" in assays. BenchChem.
  • Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies. European Journal of Medicinal Chemistry.
  • Nipecotic acid. Wikipedia.
  • Selective inhibition of neuronal GABA uptake by cis-1,3-aminocyclohexane carboxylic acid.
  • (3R)-piperidine-3-carboxylic acid hydrochloride. PubChem.
  • Nipecotic acid. CymitQuimica.
  • Buy 4-Hydroxynicotinic acid Industrial Grade

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Application

Application Note: A Robust HILIC-MS/MS Method for the Quantitative Analysis of 5-Hydroxypiperidine-3-carboxylic acid hydrochloride

Abstract This application note details a robust and sensitive method for the quantitative analysis of 5-Hydroxypiperidine-3-carboxylic acid hydrochloride, a polar, zwitterionic compound, in a biological matrix. Due to it...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and sensitive method for the quantitative analysis of 5-Hydroxypiperidine-3-carboxylic acid hydrochloride, a polar, zwitterionic compound, in a biological matrix. Due to its high hydrophilicity, conventional reversed-phase liquid chromatography (RP-LC) fails to provide adequate retention, leading to challenges with matrix effects and poor sensitivity.[1][2] To overcome this, we employ Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (MS/MS). The HILIC method utilizes a zwitterionic stationary phase that offers enhanced retention and selectivity for this polar analyte.[3][4] Detection is achieved using a triple quadrupole mass spectrometer operating in positive ion electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM), ensuring high selectivity and sensitivity. This document provides a comprehensive guide, from sample preparation to final LC-MS/MS parameters, and explains the scientific rationale behind the methodological choices, offering a validated starting point for researchers in pharmaceutical development and metabolomics.

The Analytical Challenge & Strategic Approach

The Challenge of Polar Analytes

5-Hydroxypiperidine-3-carboxylic acid possesses multiple polar functional groups: a secondary amine, a carboxylic acid, and a hydroxyl group. This chemical nature confers high water solubility and makes it zwitterionic over a wide pH range. When analyzed using traditional RP-LC with non-polar stationary phases (like C18), such compounds exhibit little to no interaction and elute with the solvent front.[2][5] This lack of retention leads to several critical problems:

  • Co-elution with Interferences: Early-eluting matrix components (salts, other polar metabolites) can co-elute with the analyte, causing significant ion suppression in the mass spectrometer.[1]

  • Poor Peak Shape: Without sufficient chromatographic retention, peak shapes are often broad and poorly defined.

  • Lack of Reproducibility: Retention times can be unstable and highly sensitive to minor variations in mobile phase composition.

The HILIC Solution

Hydrophilic Interaction Liquid Chromatography (HILIC) is an ideal alternative for separating highly polar compounds.[6][7] The HILIC mechanism relies on partitioning the analyte between a water-enriched layer immobilized on a polar stationary phase and a mobile phase with a high concentration of an organic solvent (typically acetonitrile).[8] In contrast to RP-LC, water is the strong, eluting solvent in HILIC.[7] This approach provides excellent retention for polar molecules and offers the added benefit of using high-organic mobile phases, which promotes more efficient desolvation and ionization in the ESI source, often leading to a significant increase in MS sensitivity.[9]

Strategic Workflow Overview

Our strategy involves a streamlined sample preparation to isolate the analyte, followed by optimized HILIC separation and highly selective MS/MS detection. This ensures a robust, reproducible, and sensitive assay suitable for regulated bioanalysis.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (e.g., Plasma) PPT Protein Precipitation with Acetonitrile Sample->PPT Centrifuge Centrifugation PPT->Centrifuge Supernatant Collect & Evaporate Supernatant Centrifuge->Supernatant Reconstitute Reconstitute in Injection Solvent Supernatant->Reconstitute HILIC HILIC Separation (Zwitterionic Column) Reconstitute->HILIC Injection ESI Electrospray Ionization (ESI+) HILIC->ESI MSMS Tandem MS Detection (MRM) ESI->MSMS Data Data Acquisition & Quantification MSMS->Data

Caption: High-level overview of the analytical strategy.

Materials and Reagents

  • Analyte: 5-Hydroxypiperidine-3-carboxylic acid hydrochloride (Reference Standard, >98% purity)

  • Internal Standard (IS): A stable isotope-labeled version of the analyte (e.g., 5-Hydroxypiperidine-3-carboxylic acid-d4) is highly recommended. If unavailable, a structurally similar polar compound can be used after thorough validation.

  • Solvents: LC-MS Grade Acetonitrile, Methanol, and Water.

  • Reagents: LC-MS Grade Ammonium Formate, Formic Acid.

  • Equipment:

    • HPLC or UPLC system (e.g., Agilent 1290 Infinity II, Waters ACQUITY UPLC).

    • Tandem Mass Spectrometer (e.g., Sciex Triple Quad™ 6500+, Waters Xevo TQ-S).

    • Analytical balance, vortex mixer, centrifuge, nitrogen evaporator.

  • LC Column: Zwitterionic HILIC Column, e.g., Agilent InfinityLab Poroshell 120 HILIC-Z, 2.1 x 100 mm, 2.7 µm.[3]

Method Development and Protocols

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for removing the bulk of proteinaceous material from biological samples like plasma while keeping the polar analyte soluble in the supernatant.

Protocol:

  • Pipette 50 µL of the biological sample (e.g., plasma) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the Internal Standard working solution.

  • Add 200 µL of ice-cold acetonitrile (a 4:1 ratio of solvent to sample). The cold temperature enhances protein precipitation.

  • Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[10]

  • Carefully transfer 150 µL of the clear supernatant to a new tube, avoiding the protein pellet.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the reconstitution solvent (90:10 Acetonitrile:Water with 10 mM Ammonium Formate). This high organic content is crucial for good peak shape in HILIC.

  • Vortex for 30 seconds and transfer to an autosampler vial for injection.

Liquid Chromatography (LC) Method Optimization

The key to a successful HILIC separation is careful selection of the column and mobile phase to achieve retention and a sharp peak shape.

  • Column Choice Rationale: A zwitterionic HILIC stationary phase was selected.[3] It possesses both positive and negative charges, which provides a dual retention mechanism for a zwitterionic analyte like 5-Hydroxypiperidine-3-carboxylic acid. This includes hydrophilic partitioning into the water layer and additional electrostatic interactions, enhancing selectivity and retention compared to other polar phases.[4][8]

  • Mobile Phase Rationale: Acetonitrile is the weak solvent, and water is the strong solvent. A volatile buffer, ammonium formate, is added to control pH and ionic strength, which is critical for reproducible retention and peak shape in HILIC.[7] Formic acid is added to promote protonation of the analyte for optimal ionization in positive ESI mode.

Optimized LC Conditions:

ParameterSetting
LC SystemUPLC System
ColumnZwitterionic HILIC, 2.1 x 100 mm, 2.7 µm
Column Temperature40 °C
Mobile Phase AWater with 10 mM Ammonium Formate + 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Flow Rate0.4 mL/min
Injection Volume5 µL
Gradient Program Time (min)
0.0
4.0
4.1
5.0
5.1
7.0
Mass Spectrometry (MS) Method Optimization

The MS method was developed to provide maximum sensitivity and specificity for the analyte.

  • Ionization Rationale: Due to the basic piperidine nitrogen, positive mode Electrospray Ionization (ESI+) was chosen, as it readily forms the protonated molecule [M+H]⁺.[11]

  • MRM Transition Rationale: The analyte was infused directly into the mass spectrometer to determine the precursor ion mass and optimize source parameters. A product ion scan (MS/MS) was then performed on the precursor ion to identify stable, high-intensity fragment ions. The most intense transition was selected for quantification (quantifier), and a second transition was used for confirmation (qualifier).[11] Fragmentation of piperidine derivatives often involves neutral losses, such as water (H₂O), or ring cleavage.[12]

Optimized MS Conditions:

ParameterSetting
Mass SpectrometerTriple Quadrupole
Ionization ModeESI Positive (ESI+)
Capillary Voltage3.5 kV
Source Temperature150 °C
Desolvation Temperature500 °C
Desolvation Gas Flow1000 L/hr
Collision GasArgon
MRM Transitions Analyte
Precursor Ion (m/z)146.1 (Calculated for C₆H₁₁NO₃ [M+H]⁺)
Product Ion 1 (Quantifier)To be determined experimentally
Product Ion 2 (Qualifier)To be determined experimentally
Collision Energy (eV)To be determined experimentally

Final Validated Protocol Workflow

This workflow integrates the optimized steps into a cohesive protocol for routine analysis.

start Start: Receive Sample prep 1. Prepare Sample (50 µL plasma + 10 µL IS) start->prep ppt 2. Add 200 µL cold ACN Vortex 1 min prep->ppt spin 3. Centrifuge (14,000 x g, 10 min, 4°C) ppt->spin transfer 4. Transfer 150 µL Supernatant spin->transfer dry 5. Evaporate to Dryness (N₂) transfer->dry recon 6. Reconstitute in 100 µL (90:10 ACN:H₂O) dry->recon inject 7. Inject 5 µL into LC-MS/MS recon->inject lc 8. HILIC Gradient Separation inject->lc ms 9. MS/MS Detection (MRM) lc->ms quant 10. Quantify using Calibration Curve ms->quant end End: Report Result quant->end

Caption: Detailed step-by-step experimental workflow.

Method Performance and Validation Principles

While a full validation study is beyond the scope of this note, any quantitative bioanalytical method must be validated to ensure its reliability. Key parameters should be assessed according to regulatory guidelines such as the FDA Bioanalytical Method Validation Guidance or ICH M10.[13][14][15][16]

  • Selectivity: The method should demonstrate no significant interference from endogenous matrix components at the retention time of the analyte and IS.

  • Linearity: The calibration curve, prepared by spiking known concentrations of the analyte into a blank matrix, should exhibit a linear response over the expected concentration range.

  • Accuracy and Precision: The method's accuracy (% deviation from nominal) and precision (% coefficient of variation) should be evaluated at multiple quality control (QC) levels and meet acceptance criteria (typically within ±15%, and ±20% at the Lower Limit of Quantification).[17]

  • Stability: The stability of the analyte in the biological matrix must be confirmed under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term freezer storage.

Conclusion

The described HILIC-MS/MS method provides a selective, sensitive, and robust solution for the challenging task of quantifying 5-Hydroxypiperidine-3-carboxylic acid hydrochloride in biological matrices. By leveraging a zwitterionic HILIC column, the method achieves excellent retention and separation from matrix interferences. The use of tandem mass spectrometry ensures high specificity and low detection limits. This application note serves as a comprehensive starting point for researchers, enabling them to implement this method for pharmacokinetic studies, metabolomics research, and other applications in drug development.

References

  • Soukup, J., & Jandera, P. (2013). LC-MS metabolomics of polar compounds. Journal of Chromatography B, 927, 89-105. [Link]

  • Agilent Technologies. (2023). Mastering HILIC-Z Separation for Polar Analytes. Agilent. [Link]

  • Viant, M. R., & Kurland, I. J. (2014). Sample preparation methods for LC-MS-based global aqueous metabolite profiling. Methods in Molecular Biology, 1198, 75-80. [Link]

  • Element Lab Solutions. (n.d.). HILIC – The Rising Star of Polar Chromatography. Element Lab Solutions. [Link]

  • Buchi.com. (n.d.). Why HILIC is what your polar compounds need for purification. Buchi.com. [Link]

  • PolyLC. (n.d.). HILIC Columns for Polar Separations. PolyLC. [Link]

  • Jandera, P. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Separation Science, 34(16-17), 2263-2273. [Link]

  • Harvey, D. J. (1988). Piperidine ester derivatives in mass spectrometric analysis of fatty acids from human serum phospholipids and cholesteryl esters. Biomedical & Environmental Mass Spectrometry, 16(1-12), 443-446. [Link]

  • Kato, A., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Phytochemical Analysis, 29(4), 394-403. [Link]

  • Shamsi, S. A., & Danielson, N. D. (2007). Capillary electrochromatography-mass spectrometry of zwitterionic surfactants. Journal of Chromatography A, 1148(2), 256-266. [Link]

  • CSL. (2001). LC-MS Method Development for the Screening of Non-Volatile and Polar Compounds Present in Paper and Board and Plastic Food Contact Materials. National Agricultural Library. [Link]

  • T'Kindt, R., et al. (2012). LC-MS metabolomics of polar compounds. Journal of Chromatography B, 927, 89-105. [Link]

  • Princeton University. (n.d.). Sample preparation guideline for extraction of polar metabolites. Princeton University. [Link]

  • BioPharma Services. (n.d.). BA Method Development: Polar Compounds. BioPharma Services Inc. [Link]

  • Eriksson, J. (2017). Development of UPLC-MS/MS method for the determination of polar metabolites. DiVA portal. [Link]

  • Bioanalysis Zone. (2018). 2018 Bioanalytical Method Validation Guidance: Key Changes and Considerations. Bioanalysis Zone. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. FDA. [Link]

  • LCGC International. (2020). LC–MS-Compatible Separation of Polar Compounds Using Silica Hydride Columns. Chromatography Online. [Link]

  • U.S. Food and Drug Administration. (2013). FDA Draft Guidance for Industry - Bioanalytical Method Validation. Regulations.gov. [Link]

  • ResearchGate. (n.d.). Sample Preparation Methods for LC-MS-Based Global Aqueous Metabolite Profiling. ResearchGate. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. FDA. [Link]

  • U.S. Food and Drug Administration. (2024). M10 Bioanalytical Method Validation and Study Sample Analysis. FDA. [Link]

  • ResearchGate. (n.d.). Zwitterionic sulfonates as m/z shift reagents for 5–methylcytosine detection in DNA using flow injection analysis and electrospray ionization mass spectrometry. ResearchGate. [Link]

  • Nieto-Draghi, S., et al. (2019). Density Functional Theory and UPLC/MS/ESI+ studies of the zwitterionic surfactant-Na+ pair formation. Journal of Molecular Graphics and Modelling, 92, 281-289. [Link]

  • PubChem. (n.d.). (2S,5R)-5-hydroxypiperidine-2-carboxylic acid hydrochloride. PubChem. [Link]

  • Chemical-Suppliers.com. (n.d.). 5-Hydroxypiperidine-3-carboxylic acid hydrochloride | CAS 1171511-34-4. Chemical-Suppliers.com. [Link]

  • Wikipedia. (n.d.). Hydrophilic interaction chromatography. Wikipedia. [Link]

  • National Institute of Standards and Technology. (n.d.). Piperidine - the NIST WebBook. NIST. [Link]

  • Human Metabolome Database. (n.d.). Predicted GC-MS Spectrum - Piperidine GC-MS (Non-derivatized). HMDB. [Link]

  • Chemistry Stack Exchange. (2020). Why can zwitterions be difficult detect by HPLC-MS?. Chemistry Stack Exchange. [Link]

Sources

Method

Application Note: Structural Characterization of 5-Hydroxypiperidine-3-carboxylic acid hydrochloride using 1D and 2D NMR Spectroscopy

Abstract This application note provides a comprehensive guide for the structural elucidation of 5-Hydroxypiperidine-3-carboxylic acid hydrochloride using high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy. We...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the structural elucidation of 5-Hydroxypiperidine-3-carboxylic acid hydrochloride using high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy. We detail the experimental protocols for sample preparation, data acquisition, and spectral analysis, including one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC) techniques. The methodologies described herein are designed for researchers, chemists, and quality control analysts in the pharmaceutical and chemical industries, offering a robust framework for the unambiguous confirmation of the molecule's identity and purity.

Introduction

5-Hydroxypiperidine-3-carboxylic acid is a heterocyclic compound belonging to the piperidine class, which is a common scaffold in many biologically active molecules and pharmaceutical agents.[1] Its hydrochloride salt form enhances stability and solubility, making it suitable for various research and development applications. Accurate structural characterization is a critical step in drug development, ensuring the identity and purity of the active pharmaceutical ingredient (API).

NMR spectroscopy is an unparalleled analytical technique for the definitive structural analysis of organic molecules in solution.[2] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. This guide presents a systematic approach to acquiring and interpreting a full suite of NMR data for 5-Hydroxypiperidine-3-carboxylic acid hydrochloride.

Chemical Structure and Properties

  • IUPAC Name: 5-hydroxypiperidine-3-carboxylic acid;hydrochloride[3]

  • Molecular Formula: C₆H₁₂ClNO₃

  • Molecular Weight: 181.62 g/mol

  • CAS Number: 1171511-34-4

Below is the chemical structure with atom numbering used for NMR signal assignment in this note.

Caption: Fig. 1: Structure of 5-Hydroxypiperidine-3-carboxylic acid.

Principle of NMR Spectroscopy

This protocol employs a suite of NMR experiments to build a complete structural picture:

  • ¹H NMR: Detects proton nuclei, providing information on their chemical environment, number, and proximity to other protons through spin-spin coupling.

  • ¹³C NMR: Detects carbon-13 nuclei, revealing the number of unique carbon atoms and their functional group type (e.g., C=O, CH, CH₂, CH₃).

  • COSY (Correlation Spectroscopy): A 2D experiment that identifies protons that are coupled to each other (typically through 2 or 3 bonds). Cross-peaks in a COSY spectrum connect signals from protons that are on adjacent atoms.[4][5]

  • HSQC (Heteronuclear Single Quantum Coherence): A 2D experiment that correlates proton signals with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation).[4][5] This is invaluable for assigning carbon signals.

Materials and Equipment

  • 5-Hydroxypiperidine-3-carboxylic acid hydrochloride (Sample)

  • Deuterium Oxide (D₂O, 99.9% D) or Dimethyl Sulfoxide-d₆ (DMSO-d₆, 99.9% D)

  • 5 mm NMR tubes

  • Pipettes and tips

  • Vortex mixer

  • NMR Spectrometer (e.g., 400 MHz or higher) equipped with a proton/carbon dual probe.

Experimental Protocol

Sample Preparation

The choice of solvent is critical for obtaining high-quality NMR spectra. As a hydrochloride salt, the analyte is polar.

  • Option A (D₂O): Ideal for its high polarity and absence of interfering proton signals. A key consideration is that labile protons (N-H, O-H, and COOH) will exchange with deuterium and become invisible in the ¹H NMR spectrum. This simplifies the spectrum but results in the loss of information about these specific protons.[6]

  • Option B (DMSO-d₆): A highly polar aprotic solvent capable of dissolving the analyte. It does not exchange with labile protons, allowing for their observation, typically as broad signals.[7] The residual solvent peak for DMSO-d₆ appears around 2.50 ppm.[8]

Protocol Steps:

  • Weigh 5-10 mg of 5-Hydroxypiperidine-3-carboxylic acid hydrochloride directly into a clean, dry 5 mm NMR tube.

  • Add approximately 0.6-0.7 mL of the chosen deuterated solvent (D₂O or DMSO-d₆) to the tube.

  • Securely cap the NMR tube and vortex gently until the sample is completely dissolved. A clear, homogeneous solution is required.[9]

  • Carefully place the NMR tube into a spinner turbine, adjusting the depth according to the spectrometer's specifications.

NMR Data Acquisition

The following are typical acquisition parameters for a 400 MHz spectrometer. These should be adjusted as needed based on the specific instrument and sample concentration.[9][10]

G

Sources

Application

Mastering the Dissolution of 5-Hydroxypiperidine-3-carboxylic acid hydrochloride: A Technical Guide for Researchers

This guide provides a comprehensive framework for the effective dissolution of 5-Hydroxypiperidine-3-carboxylic acid hydrochloride, a critical step for ensuring reproducibility and accuracy in experimental settings. Addr...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the effective dissolution of 5-Hydroxypiperidine-3-carboxylic acid hydrochloride, a critical step for ensuring reproducibility and accuracy in experimental settings. Addressed to researchers, scientists, and professionals in drug development, this document moves beyond simple instructions to explain the scientific principles that underpin the recommended protocols. By understanding the physicochemical properties of this compound, researchers can make informed decisions to prepare stable and reliable solutions for a variety of applications.

Understanding the Molecule: Physicochemical Properties

5-Hydroxypiperidine-3-carboxylic acid hydrochloride is a piperidine derivative characterized by the presence of a hydroxyl group, a carboxylic acid moiety, and a secondary amine within its heterocyclic structure. The hydrochloride salt form significantly influences its solubility and handling characteristics.

PropertyValueSource
Molecular Formula C₆H₁₂ClNO₃[1][2]
Molecular Weight 181.62 g/mol [3]
Appearance Solid[4]
Storage 2-8°C, in a tightly sealed container, protected from light and moisture.[5]

The presence of multiple functional groups—a carboxylic acid, a secondary amine, and a hydroxyl group—means the molecule's ionization state is highly dependent on the pH of the solvent. This is a critical consideration for its dissolution. As a hydrochloride salt, the secondary amine is protonated, which generally confers good solubility in aqueous solutions.[6]

The Science of Dissolution: Solvent Selection and pH Considerations

The choice of solvent is paramount for preparing solutions of 5-Hydroxypiperidine-3-carboxylic acid hydrochloride. The guiding principle is to match the polarity of the solvent with that of the solute.

Aqueous Solvents:

Due to its hydrochloride salt form, 5-Hydroxypiperidine-3-carboxylic acid hydrochloride is expected to be readily soluble in water.[6] The protonated amine and the polar carboxylic acid and hydroxyl groups can readily form hydrogen bonds with water molecules, facilitating dissolution. For many biological experiments, sterile, deionized water or a physiological buffer is the solvent of choice.

Organic Solvents:

For applications requiring organic solvents, polar protic and aprotic solvents are the most suitable.

  • Polar Protic Solvents: Methanol and ethanol are good choices due to their ability to form hydrogen bonds.[7]

  • Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are also effective, particularly for preparing concentrated stock solutions.[6]

It is generally advisable to avoid non-polar solvents such as hexane, as the polar nature of the compound will lead to poor solubility.[8]

The Critical Role of pH:

This means that at physiological pH (~7.4), the carboxylic acid will be deprotonated (negatively charged), and the amine will be protonated (positively charged), forming a zwitterion. The zwitterionic nature can influence its interaction with other molecules and its overall solubility in complex media. When preparing solutions, especially for biological assays, it is crucial to use a buffer to maintain a stable pH and ensure the compound remains in the desired ionization state.

Experimental Protocols for Dissolution

The following protocols provide step-by-step instructions for preparing solutions of 5-Hydroxypiperidine-3-carboxylic acid hydrochloride. Always handle the compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. [1]

Preparation of an Aqueous Stock Solution

This protocol is suitable for preparing a stock solution in water or a buffer for use in most biological and chemical experiments.

Materials:

  • 5-Hydroxypiperidine-3-carboxylic acid hydrochloride powder

  • High-purity deionized water or a suitable buffer (e.g., Phosphate-Buffered Saline - PBS)

  • Sterile conical tube or vial

  • Vortex mixer

  • Calibrated pH meter (if preparing a buffered solution)

  • Sterile filter (0.22 µm)

Procedure:

  • Weighing: Accurately weigh the desired amount of 5-Hydroxypiperidine-3-carboxylic acid hydrochloride powder.

  • Initial Dissolution: Add the powder to a sterile conical tube or vial. Add approximately 70-80% of the final desired volume of water or buffer.

  • Mixing: Cap the tube/vial securely and vortex until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 40°C) can be used to aid dissolution if necessary, but be mindful of potential degradation at elevated temperatures.[5]

  • pH Adjustment (if using water): If dissolving in water and a specific pH is required, use a calibrated pH meter and adjust the pH with dropwise additions of dilute HCl or NaOH.

  • Final Volume: Once the solid is fully dissolved and the pH is adjusted (if necessary), add the remaining solvent to reach the final desired volume.

  • Sterilization: For biological applications, sterile filter the solution through a 0.22 µm syringe filter into a sterile container.

  • Storage: Store the stock solution at 2-8°C, protected from light. For long-term storage, consider aliquoting the solution to avoid repeated freeze-thaw cycles. The stability of piperidine derivatives in solution can vary, so it is recommended to prepare fresh solutions for critical experiments or to perform stability studies for long-term storage.[5]

Preparation of a Stock Solution in an Organic Solvent

This protocol is suitable for preparing a concentrated stock solution in DMSO or ethanol, which can then be diluted into aqueous media for experiments.

Materials:

  • 5-Hydroxypiperidine-3-carboxylic acid hydrochloride powder

  • Anhydrous DMSO or absolute ethanol

  • Sterile conical tube or vial

  • Vortex mixer

Procedure:

  • Weighing: Accurately weigh the desired amount of 5-Hydroxypiperidine-3-carboxylic acid hydrochloride powder.

  • Dissolution: Add the powder to a sterile conical tube or vial. Add the desired volume of DMSO or ethanol.

  • Mixing: Cap the tube/vial securely and vortex until the solid is completely dissolved. Sonication can be used to aid dissolution if necessary.

  • Storage: Store the stock solution at -20°C in a tightly sealed container to prevent moisture absorption, especially for DMSO stocks.

Important Consideration for Organic Stocks: When diluting a concentrated organic stock solution into an aqueous buffer for an experiment, be mindful of the final concentration of the organic solvent. High concentrations of DMSO or ethanol can be toxic to cells or interfere with assays. Typically, the final concentration of the organic solvent should be kept below 1%, and ideally below 0.1%.[6]

Workflow and Logical Relationships

The process of dissolving 5-Hydroxypiperidine-3-carboxylic acid hydrochloride can be visualized as a logical workflow:

Dissolution_Workflow cluster_prep Preparation cluster_dissolve Dissolution cluster_finalize Finalization & Storage weigh Weigh Compound add_solvent Add Solvent weigh->add_solvent solvent Select Solvent solvent->add_solvent mix Mix (Vortex/Sonicate) add_solvent->mix heat Gentle Warming (Optional) mix->heat ph_adjust pH Adjustment (if needed) mix->ph_adjust heat->mix final_vol Adjust to Final Volume ph_adjust->final_vol filter Sterile Filter (if needed) final_vol->filter store Store Appropriately filter->store

Dissolution workflow for 5-Hydroxypiperidine-3-carboxylic acid hydrochloride.

Conclusion and Best Practices

The successful dissolution of 5-Hydroxypiperidine-3-carboxylic acid hydrochloride is a foundational step for reliable and reproducible research. The key takeaways from this guide are:

  • Leverage the Hydrochloride Salt: This form enhances aqueous solubility. Water and physiological buffers are the primary recommended solvents.

  • Mind the pH: The compound's ionization state is pH-dependent. Use buffered solutions for pH-sensitive applications.

  • Choose Polar Solvents: If organic solvents are necessary, opt for polar solvents like methanol, ethanol, or DMSO.

  • Handle with Care: Adhere to safety guidelines and use appropriate PPE.

  • Ensure Stability: Store stock solutions properly (2-8°C for aqueous, -20°C for organic) and prepare fresh solutions for critical experiments.

By adhering to these principles and protocols, researchers can confidently prepare solutions of 5-Hydroxypiperidine-3-carboxylic acid hydrochloride for their experimental needs, ensuring the integrity of their results.

References

  • Solubility of Things. (n.d.). Piperidine. Retrieved from [Link]

  • Solubility of Things. (n.d.). Piperidine-3-carboxylic acid. Retrieved from [Link]

  • BTC. (2025, June 17). What are the storage stability of Piperidine Series compounds over time? - Blog. Retrieved from [Link]

  • Chemical-Suppliers. (n.d.). 5-Hydroxypiperidine-3-carboxylic acid hydrochloride | CAS 1171511-34-4. Retrieved from [Link]

  • PubChem. (n.d.). (2S,5R)-5-hydroxypiperidine-2-carboxylic acid hydrochloride. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 5-Hydroxypiperidine-3-carboxylic acid hydrochloride

Welcome to the technical support center for 5-Hydroxypiperidine-3-carboxylic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common solubility ch...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Hydroxypiperidine-3-carboxylic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common solubility challenges associated with this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure you can effectively prepare solutions for your experiments.

Understanding the Molecule: A Foundation for Solubility

5-Hydroxypiperidine-3-carboxylic acid hydrochloride is a multifaceted molecule. As a hydrochloride salt of a piperidine derivative, its solubility is governed by the interplay of its functional groups: the piperidine ring (a basic nitrogen), a carboxylic acid, and a hydroxyl group. This structure suggests that the compound is zwitterionic at certain pH values and its solubility is highly dependent on the pH of the medium. The hydrochloride salt form is intended to enhance aqueous solubility compared to the free base.

Frequently Asked Questions (FAQs)

Q1: Why is my 5-Hydroxypiperidine-3-carboxylic acid hydrochloride not dissolving in water?

While the hydrochloride salt is designed to be water-soluble, several factors can impede dissolution. Firstly, the compound may be zwitterionic near neutral pH, reducing its solubility. The protonated amine and deprotonated carboxylic acid can form strong intermolecular interactions, hindering solvation. Secondly, the concentration you are trying to achieve may exceed its intrinsic solubility at room temperature. Lastly, the dissolution rate may be slow, requiring more time and agitation.

Q2: I've noticed the powder seems clumpy and difficult to weigh accurately. What could be the cause?

Hydrochloride salts, particularly those with polar functional groups like hydroxyls, can be hygroscopic, meaning they readily absorb moisture from the atmosphere. This can lead to clumping and inaccuracies in weighing. It is crucial to store the compound in a desiccator and handle it in a low-humidity environment.

Q3: My compound dissolves initially in my aqueous buffer, but then precipitates over time. What is happening?

This phenomenon, known as "salting out" or precipitation, can occur for several reasons. If you prepared a stock solution in a strong acid or base and then diluted it into a buffer with a different pH, the change in pH can dramatically decrease the compound's solubility. For instance, diluting an acidic stock into a neutral buffer can cause the compound to crash out. Another possibility is that you have created a supersaturated solution that is thermodynamically unstable and crystallizes over time.

Q4: Can I dissolve 5-Hydroxypiperidine-3-carboxylic acid hydrochloride in organic solvents?

The solubility in organic solvents will be limited, especially for non-polar solvents. As a salt, it is highly polar. However, polar aprotic solvents like DMSO and DMF, or polar protic solvents like methanol and ethanol, may be suitable, particularly for preparing concentrated stock solutions that can then be diluted into aqueous media.

Troubleshooting Guide: A Systematic Approach to Dissolution

When encountering solubility issues, a systematic approach is key. The following workflow will guide you through a series of steps to find the optimal solvent and conditions for your experiment.

Step 1: Initial Solvent Screening

Begin with the most common and biocompatible solvents. This will help you establish a baseline for the compound's solubility.

Protocol for Initial Solvent Screening:

  • Weigh out a small, known amount of 5-Hydroxypiperidine-3-carboxylic acid hydrochloride (e.g., 1-5 mg) into separate glass vials.

  • Add a measured volume of the first solvent (e.g., 100 µL of deionized water) to achieve a starting concentration (e.g., 10-50 mg/mL).

  • Vortex the vial for 1-2 minutes at room temperature.

  • Visually inspect for complete dissolution. If the solid remains, add another measured volume of the solvent and repeat the process until the solid dissolves or it becomes impractical to add more solvent.

  • Record the approximate solubility in mg/mL.

  • Repeat for other solvents such as ethanol, methanol, DMSO, and your primary aqueous buffer.

Expected Solubility Profile (Qualitative)
Solvent ClassExample SolventsExpected SolubilityRationale
Polar Protic Water, Methanol, EthanolModerate to HighThe hydrochloride salt is ionic, and the hydroxyl and carboxylic acid groups can form hydrogen bonds with protic solvents.
Polar Aprotic DMSO, DMFModerate to HighThese solvents can solvate the ionic compound, but may be less effective than protic solvents at solvating the chloride ion.
Non-Polar Hexane, Toluene, DichloromethaneVery Low"Like dissolves like." The high polarity of the salt makes it incompatible with non-polar solvents.
Step 2: The Power of pH Adjustment

Given the presence of both a basic nitrogen and an acidic carboxylic acid, pH is the most critical factor influencing aqueous solubility.

Protocol for pH-Dependent Solubility Testing:

  • Prepare a slurry of the compound in deionized water (e.g., 10 mg in 1 mL).

  • While stirring, slowly add 0.1 M HCl dropwise and observe for dissolution. The protonation of the carboxylic acid group at low pH should enhance solubility.

  • In a separate slurry, add 0.1 M NaOH dropwise. Deprotonation of the piperidinium ion at high pH will form the free base, which may have different solubility characteristics.

  • For biological assays, it is recommended to test solubility in a range of buffers (e.g., citrate buffer at pH 3-5, phosphate buffer at pH 6-8).

The solubility of piperidine-carboxylic acids is influenced by pH; in acidic conditions, the molecule tends to be protonated, which can increase its solubility[1]. For basic compounds, forming a hydrochloride salt significantly enhances aqueous solubility[2].

Step 3: Leveraging Co-solvents and Temperature

If pH adjustment alone is insufficient or not suitable for your experimental system, the use of co-solvents or gentle heating can be effective.

Using Co-solvents:

For many organic salts, a mixture of water and a water-miscible organic solvent can enhance solubility.

  • Attempt to dissolve the compound in a pre-mixed solution of your aqueous buffer and a co-solvent (e.g., 10% ethanol, 5% DMSO).

  • Alternatively, prepare a concentrated stock solution in 100% DMSO or ethanol and dilute it stepwise into your aqueous buffer. This can help avoid precipitation that may occur with a large, single dilution.

The Effect of Temperature:

For most compounds, solubility increases with temperature.

  • Gently warm the solvent to 30-40°C before adding the compound.

  • Alternatively, warm the slurry while stirring.

  • Caution: Be aware of the compound's stability at elevated temperatures. Always check for signs of degradation after heating. The stability of piperidine derivatives can be temperature-dependent[3][4].

Visualizing the Troubleshooting Workflow

The following diagram outlines the decision-making process for addressing solubility challenges with 5-Hydroxypiperidine-3-carboxylic acid hydrochloride.

Solubility_Troubleshooting Start Start: Undissolved Compound Solvent_Screen Step 1: Initial Solvent Screen (Water, EtOH, DMSO) Start->Solvent_Screen Is_Soluble1 Is it soluble at the desired concentration? Solvent_Screen->Is_Soluble1 pH_Adjust Step 2: pH Adjustment (Try acidic buffer, e.g., pH 3-5) Is_Soluble1->pH_Adjust No Success Success: Solution Prepared Is_Soluble1->Success Yes Is_Soluble2 Is it soluble? pH_Adjust->Is_Soluble2 Co_Solvent Step 3: Use Co-solvents (e.g., 10% EtOH or 5% DMSO in buffer) Is_Soluble2->Co_Solvent No Is_Soluble2->Success Yes Is_Soluble3 Is it soluble? Co_Solvent->Is_Soluble3 Heating Step 4: Gentle Heating (e.g., 37°C) Is_Soluble3->Heating No Is_Soluble3->Success Yes Is_Soluble4 Is it soluble? Heating->Is_Soluble4 Is_Soluble4->Success Yes Failure Consult further or consider advanced formulation strategies Is_Soluble4->Failure No

Caption: Troubleshooting workflow for dissolving 5-Hydroxypiperidine-3-carboxylic acid hydrochloride.

Final Recommendations

  • Always start small: Use small quantities of the compound for initial solubility tests to conserve your material.

  • Patience is key: Some compounds take time to dissolve. Ensure adequate mixing time before concluding that a compound is insoluble.

  • Mind your downstream application: The choice of solvent and pH must be compatible with your experimental assay. For example, high concentrations of DMSO can be toxic to cells.

  • Stability matters: Once dissolved, ensure the compound is stable in your chosen solvent system for the duration of your experiment. Perform stability tests if the solution is to be stored.

By following this structured approach, you will be well-equipped to overcome the solubility challenges of 5-Hydroxypiperidine-3-carboxylic acid hydrochloride and proceed with your research with confidence.

References

  • Solubility of Things. (n.d.). Piperidine-3-carboxylic acid. Retrieved from [Link]

  • RSC Publishing. (n.d.). Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. Retrieved from [Link]

  • Solubility of Things. (n.d.). Izomeric name is not commonly used. Retrieved from [Link]

  • SlideShare. (2013, February 15). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Retrieved from [Link]

  • ResearchGate. (2014, November 28). How can I dissolve free amino acids?. Retrieved from [Link]

  • Quora. (2019, February 20). How would you test for solubility in a compound?. Retrieved from [Link]

  • Radboud Repository. (n.d.). On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals. Retrieved from [Link]

  • ICCVAM. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from [Link]

  • Google Patents. (n.d.). WO2005116635A1 - Method for determining solubility of a chemical compound.
  • PubMed. (2018, March 5). Solubility-Modifying Power of Zwitterionic Salts. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

  • ResearchGate. (2016, July 4). (PDF) PHARMACEUTICAL SALTS: CRYSTAL STRUCTURE TO SOLUBILITY. Retrieved from [Link]

  • Reddit. (2022, January 20). HELP!!! Dissolving free amino acids in water. Retrieved from [Link]

  • ACS Publications. (n.d.). A New Method for the Preparation of Hydrochlorides (hydrobromides) of Amino Acids. Retrieved from [Link]

  • Google Patents. (n.d.). EP0022880B1 - Process for the separation of leucine, isoleucine and valine.
  • National Institutes of Health. (2025, May 12). Stability, bioavailability, and cellular antioxidant activity of piperine complexed with cyclic glucans. Retrieved from [Link]

  • Ataman Kimya. (n.d.). PIPERIDINE. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Hydrochloride Salt of the GABAkine KRM-II-81. Retrieved from [Link]

  • ACS Publications. (2022, July 27). Hydrochloride Salt of the GABAkine KRM-II-81. Retrieved from [Link]

  • ResearchGate. (2018, February 2). What makes a substance hygroscopic?. Retrieved from [Link]

  • PubMed. (1989, September). Effect of pH and temperature on the solubility of a surface active carboxylic acid. Retrieved from [Link]

  • PubMed. (2025, August 11). Dissolution Profile of Tosufloxacin Tosylate in Biorelevant Bicarbonate Buffer Containing Sodium Chloride: Precipitation of Hemi-hydrochloride Salt at the Particle Surface. Retrieved from [Link]

  • ResearchGate. (2017, February 7). Purification of organic hydrochloride salt?. Retrieved from [Link]

  • Asian Journal of Dental and Health Sciences. (2022, September 15). Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. Retrieved from [Link]

  • Quora. (2016, January 17). What makes common salt hygroscopic?. Retrieved from [Link]

  • Reddit. (2018, August 3). Problem with hydrochloride salt formation/isolation. Retrieved from [Link]

  • ResearchGate. (2012, June 12). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Retrieved from [Link]

  • Google Patents. (n.d.). US20100204470A1 - method for salt preparation.
  • PubMed. (2012, June 11). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Retrieved from [Link]

  • PubMed. (1985, March). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Retrieved from [Link]

  • Wikipedia. (n.d.). Dopamine. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification of 5-Hydroxypiperidine-3-carboxylic acid hydrochloride

Welcome to the technical support center for the purification of 5-Hydroxypiperidine-3-carboxylic acid hydrochloride (CAS: 1171511-34-4). This guide is intended for researchers, scientists, and drug development profession...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-Hydroxypiperidine-3-carboxylic acid hydrochloride (CAS: 1171511-34-4). This guide is intended for researchers, scientists, and drug development professionals who are working with this compound and require robust methods for its purification. As a zwitterionic amino acid hydrochloride, this molecule presents unique challenges that necessitate a carefully considered purification strategy. This document provides in-depth troubleshooting guides and frequently asked questions to address common issues encountered during its purification.

Understanding the Molecule: Key Physicochemical Properties

Before delving into purification protocols, it is crucial to understand the physicochemical properties of 5-Hydroxypiperidine-3-carboxylic acid hydrochloride. These properties dictate its behavior in various solvents and on different stationary phases.

PropertyValue/InformationSource
Molecular Formula C₆H₁₂ClNO₃[1]
Molecular Weight 181.62 g/mol [2]
Appearance Typically a solid[3]
Polarity High, zwitterionic natureInferred from structure
Solubility Expected to be soluble in water and polar protic solvents (e.g., methanol, ethanol), with lower solubility in less polar organic solvents.[4]

The presence of a carboxylic acid, a secondary amine (protonated as the hydrochloride salt), and a hydroxyl group makes this molecule highly polar and capable of hydrogen bonding. This high polarity is a key consideration for all purification methods.

Troubleshooting Common Purification Issues

This section addresses specific problems that may arise during the purification of 5-Hydroxypiperidine-3-carboxylic acid hydrochloride, providing potential causes and actionable solutions.

Recrystallization Troubleshooting

Recrystallization is often the first-line method for purifying solid compounds. However, the zwitterionic and salt form of this molecule can lead to challenges.

Q1: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A1: "Oiling out" is a common problem when the melting point of the solute is lower than the boiling point of the solvent, or when significant impurities are present, leading to the formation of a supersaturated, low-melting eutectic mixture.

  • Causality: The high concentration of the compound and impurities in the hot solvent can lead to the separation of a liquid phase (the "oil") upon cooling, which is an impure, molten form of your compound.

  • Solutions:

    • Increase Solvent Volume: The most immediate solution is to add more hot solvent to dissolve the oil completely. This reduces the concentration and can prevent phase separation upon cooling.

    • Slower Cooling: Allow the solution to cool much more slowly. A Dewar flask or insulating the flask with glass wool can promote the formation of crystals over oil.

    • Solvent System Modification: The polarity of the solvent system might not be optimal. If you are using a single solvent, consider a mixed-solvent system. For instance, if you are using methanol, try adding a less polar co-solvent like isopropanol or acetone dropwise to the hot, dissolved solution until it becomes slightly turbid, then clarify with a few drops of the primary solvent before cooling. A patent for a similar compound, pregabalin intermediate, details a recrystallization method using a methanol/water mixture.[5]

    • Seed Crystals: If you have a small amount of pure crystalline material, adding a seed crystal to the cooled, supersaturated solution can induce crystallization.

Q2: I have very low recovery after recrystallization. How can I improve my yield?

A2: Low recovery is typically due to using too much solvent or the compound having significant solubility in the cold solvent.

  • Causality: The goal of recrystallization is to find a solvent that dissolves the compound well when hot but poorly when cold. If solubility remains high at low temperatures, a significant portion of your product will remain in the mother liquor.

  • Solutions:

    • Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. This ensures the solution is saturated upon cooling.

    • Optimize the Solvent System: You may need a different solvent system. For highly polar compounds like this, a mixture of a polar protic solvent (like ethanol or isopropanol) and a less polar anti-solvent (like diethyl ether or ethyl acetate) can be effective. Dissolve the compound in a minimal amount of the hot polar solvent and then slowly add the anti-solvent until persistent turbidity is observed. Heat to redissolve and then cool slowly.

    • Cooling Temperature: Ensure you are cooling the solution to a sufficiently low temperature (e.g., in an ice bath or refrigerator) to maximize precipitation, but be mindful that this can also cause impurities to crash out if the solution is not sufficiently pure.

    • Concentrate the Mother Liquor: If you suspect a significant amount of product remains in the filtrate, you can concentrate the mother liquor by evaporation and attempt a second recrystallization to recover more material.

Q3: My product is still impure after recrystallization, as confirmed by HPLC/NMR. What are the next steps?

A3: This indicates that the impurities have similar solubility properties to your desired compound in the chosen solvent system.

  • Causality: Co-crystallization of impurities can occur if they are structurally very similar to the target molecule or if they are present in high concentrations.

  • Solutions:

    • Change the Solvent System: A different solvent or solvent mixture may have a better differential solubility for your compound and the impurities.

    • Charcoal Treatment: If the impurities are colored, adding a small amount of activated charcoal to the hot solution before filtration can help adsorb these impurities. Use charcoal sparingly, as it can also adsorb your product.

    • Iterative Recrystallization: A second recrystallization may be necessary to achieve the desired purity.

    • Alternative Purification Method: If recrystallization fails to provide the required purity, chromatographic methods should be considered.

Column Chromatography Troubleshooting

For challenging purifications, column chromatography offers a more powerful separation technique. Given the high polarity of 5-Hydroxypiperidine-3-carboxylic acid hydrochloride, conventional normal-phase chromatography on silica gel is often ineffective. Hydrophilic Interaction Liquid Chromatography (HILIC) is a more suitable approach.

Q1: My compound streaks badly or does not move from the origin on a silica gel column.

A1: This is expected behavior for a highly polar, charged molecule like an amino acid hydrochloride on silica gel.

  • Causality: The protonated amine and polar functional groups interact very strongly with the acidic silanol groups on the silica surface, leading to irreversible adsorption or significant tailing.

  • Solutions:

    • Switch to HILIC: HILIC is designed for the separation of polar compounds. It utilizes a polar stationary phase (like silica, diol, or amine-functionalized silica) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of an aqueous or polar modifier.[4][6]

    • Reverse-Phase Ion-Pairing Chromatography: Another option is to use a C18 reverse-phase column with an ion-pairing reagent (e.g., trifluoroacetic acid - TFA) in the mobile phase. The TFA will pair with the protonated amine, increasing its hydrophobicity and allowing for retention and separation on the C18 phase.

Q2: I'm trying to use HILIC, but I'm getting poor separation of my compound from a closely related impurity.

A2: Optimizing the mobile phase is key to achieving good resolution in HILIC.

  • Causality: The separation in HILIC is based on the partitioning of the analyte between the organic-rich mobile phase and a water-enriched layer on the surface of the stationary phase. Small changes in the mobile phase can significantly impact this partitioning.

    • Solutions:

      • Adjust the Aqueous Modifier: The type and concentration of the salt in the aqueous portion of the mobile phase can have a profound effect on selectivity. Try varying the concentration of buffers like ammonium formate or ammonium acetate.

      • Modify the Organic Component: While acetonitrile is the most common organic solvent in HILIC, switching to or adding other polar aprotic solvents like acetone can alter selectivity.

      • Gradient Optimization: A shallower gradient will provide better resolution between closely eluting peaks.

      • Change the Stationary Phase: Different HILIC stationary phases (e.g., bare silica, diol, amide) exhibit different selectivities. If one does not provide adequate separation, trying another is a logical next step.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my sample of 5-Hydroxypiperidine-3-carboxylic acid hydrochloride?

A1: Without knowing the specific synthetic route, it is difficult to pinpoint exact impurities. However, common impurities in the synthesis of such molecules can include:

  • Starting Materials: Unreacted precursors from the synthesis.

  • Diastereomers: If the synthesis is not stereospecific, you may have a mixture of cis and trans isomers. These can often be separated by careful recrystallization or chromatography.[7]

  • Byproducts of Side Reactions: Depending on the reagents used, side reactions could lead to N-alkylated, O-alkylated, or over-reduced products.

  • Residual Solvents: Solvents used in the reaction or workup may be present.

Q2: What is a good starting point for a recrystallization solvent system?

A2: Based on the structure and experience with similar amino acid hydrochlorides, good starting points for solvent systems would be:

  • Methanol/Acetone: Dissolve in a minimum of hot methanol and add acetone as an anti-solvent.

  • Ethanol/Water: Dissolve in a hot ethanol/water mixture and cool slowly. The optimal ratio will need to be determined empirically.

  • Isopropanol/Diethyl Ether: Dissolve in hot isopropanol and add diethyl ether as an anti-solvent.

Q3: How can I assess the purity of my final product?

A3: A combination of analytical techniques is recommended for purity assessment:

  • High-Performance Liquid Chromatography (HPLC): A HILIC method or a reverse-phase method with an ion-pairing agent would be suitable. A gradient of acetonitrile and water with a buffer like ammonium formate is a good starting point for HILIC. For reverse-phase, a C18 column with a water/acetonitrile gradient containing 0.1% TFA is common for analyzing piperidine derivatives.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired compound and help identify any organic impurities. Quantitative NMR (qNMR) can be used for an accurate determination of absolute purity.[9]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

Experimental Workflows

Recrystallization Workflow

RecrystallizationWorkflow Start Crude Product SolventScreen Solvent Screening (e.g., MeOH, EtOH, IPA, H2O/Alcohol) Start->SolventScreen Dissolve Dissolve in Minimum Hot Solvent SolventScreen->Dissolve Cool Slow Cooling to RT, then Ice Bath Dissolve->Cool Filter Vacuum Filtration Cool->Filter OilOut Oiling Out? Cool->OilOut Wash Wash with Cold Solvent Filter->Wash LowRecovery Low Recovery? Filter->LowRecovery Dry Dry Crystals Wash->Dry PureProduct Pure Product Dry->PureProduct Troubleshoot Troubleshooting OilOut->Troubleshoot LowRecovery->Troubleshoot HILIC_Decision_Tree Start Impure Product (Post-Recrystallization or Crude) HILIC_Setup HILIC Column (e.g., Silica, Diol) Mobile Phase: High % MeCN / Aqueous Buffer Start->HILIC_Setup Run_Gradient Run Gradient Separation HILIC_Setup->Run_Gradient Analyze_Fractions Analyze Fractions (TLC/HPLC) Run_Gradient->Analyze_Fractions Good_Separation Good Separation? Analyze_Fractions->Good_Separation Combine_Pure Combine Pure Fractions & Evaporate Good_Separation->Combine_Pure Yes Optimize Optimize Separation Good_Separation->Optimize No Pure_Product Pure Product Combine_Pure->Pure_Product Change_Gradient Adjust Gradient Slope Optimize->Change_Gradient Change_Buffer Change Buffer/Salt Optimize->Change_Buffer Change_Column Change HILIC Stationary Phase Optimize->Change_Column

Caption: Decision tree for developing a HILIC purification method.

References

  • HILIC Purification Strategies for Flash Chromatography. Teledyne ISCO. Available at: [Link]

  • Piperidine. Wikipedia. Available at: [Link]

  • Hydrophilic Interaction Chromatography (HILIC). Nest Group. Available at: [Link]

  • Hydrophilic Interaction Chromatography. LCGC International. Available at: [Link]

  • HILIC Purification Strategies for Flash Chromatography. Teledyne ISCO. Available at: [Link]

  • SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. PMC. Available at: [Link]

  • Process for converting a cis-trans mixture of substituted benzylidene amines into the pure cis isomer. Google Patents.
  • 5-Hydroxypiperidine-3-carboxylic Acid Hydrochloride. ChemBK. Available at: [Link]

  • 5-hydroxypiperidine-3-carboxylic Acid. PubChem. Available at: [Link]

  • CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine. Google Patents.
  • CN112745240A - Recrystallization method of high-selectivity pregabalin intermediate. Google Patents.

Sources

Troubleshooting

Technical Support Guide: Stability and Storage of 5-Hydroxypiperidine-3-carboxylic Acid Hydrochloride Solutions

Welcome to the technical support center for 5-Hydroxypiperidine-3-carboxylic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to ensure the integrity and reproduc...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Hydroxypiperidine-3-carboxylic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to ensure the integrity and reproducibility of your experiments. The stability of this molecule in solution is paramount for generating reliable data. This document provides in-depth answers to common questions, troubleshooting for potential issues, and validated protocols based on fundamental chemical principles.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the handling and storage of 5-Hydroxypiperidine-3-carboxylic acid hydrochloride.

Q1: What are the recommended storage conditions for the solid (powder) form of the compound?

The solid form of 5-Hydroxypiperidine-3-carboxylic acid hydrochloride is generally stable if stored correctly.[1] Key storage parameters are:

  • Temperature: Keep refrigerated at 2-8°C for long-term storage.[2]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen).[3][4] The piperidine ring can be susceptible to slow oxidation over time.

  • Moisture: The compound is hygroscopic, meaning it can absorb moisture from the air.[5] Always store it in a tightly sealed container in a dry place, preferably within a desiccator.[3][6]

  • Light: Protect the compound from light by using an amber vial or by storing the container in a dark place.[3]

Q2: What is the best solvent for preparing a stock solution?

As a hydrochloride salt, the compound is readily soluble in water.[5] For most applications, high-purity, sterile-filtered water (e.g., Milli-Q or WFI grade) is the recommended solvent. If your experimental system requires an organic solvent, polar aprotic solvents like DMSO or DMF can be used, but the long-term stability in these solvents has not been extensively documented and should be verified for your specific application.

Q3: What is the optimal pH for aqueous solutions to ensure maximum stability?

The molecule contains both a secondary amine (which is basic) and a carboxylic acid (which is acidic), making its stability highly dependent on the pH of the solution.

  • Alkaline Conditions (pH > 8): High pH can lead to rapid degradation. The alkaline medium has been shown to have the greatest effect on the degradation of similar structures.[7]

  • Acidic Conditions (pH < 4): Strongly acidic conditions can also promote hydrolysis and other degradation reactions.[8]

  • Recommendation: For maximal stability in aqueous solutions, it is advisable to use a buffer system to maintain a pH in the slightly acidic to neutral range, typically pH 5.0 - 7.0 . The stability of related piperidine derivatives has been shown to be greatest in the pH range of 4-6.[9] Always perform a preliminary stability test in your chosen buffer system if the solution is to be stored for an extended period.

Q4: How should I store prepared solutions, and what is their expected shelf life?

Once in solution, the compound is significantly more susceptible to degradation.

  • Storage Temperature: For short-term storage (1-2 days), refrigeration at 2-8°C is acceptable. For long-term storage, solutions should be aliquoted into single-use volumes and stored frozen at -20°C or, preferably, -80°C .

  • Aliquoting: This is a critical step. Aliquoting prevents multiple freeze-thaw cycles, which can accelerate degradation by causing pH shifts as the buffer salts freeze and concentrate.

  • Light and Air: Store aliquots in amber, tightly sealed vials to protect from light and minimize exposure to atmospheric oxygen.

  • Shelf Life: Freshly prepared solutions are always best. When stored properly at -80°C, a well-prepared buffered stock solution may be stable for 1-3 months. However, this must be empirically validated for your specific experimental needs. We strongly advise against using solutions older than 6 months.

Q5: What are the primary degradation pathways I should be aware of?

Understanding potential degradation is key to troubleshooting. The main pathways include:

  • Hydrolysis: The molecule can be labile to both acid and base-catalyzed hydrolysis.[8]

  • Oxidation: The secondary amine in the piperidine ring is a primary site for oxidation, which can lead to the formation of N-oxides or other oxidative products.[10][11] This can be accelerated by exposure to air, light, or trace metal contaminants.

  • Photodegradation: Exposure to UV or even ambient light can provide the energy to initiate degradation, often through radical mechanisms.[10]

Section 2: Troubleshooting Guide

This guide provides a logical workflow for diagnosing and resolving common experimental issues related to solution stability.

Problem: "My analytical results are inconsistent. I see a decreasing peak area for my compound in HPLC analysis over time."

This is a classic sign of compound degradation. Follow this diagnostic workflow to pinpoint the cause.

G A Inconsistent Results (Decreasing Peak Area) B Is the solution older than 24 hours? A->B C Was the solution stored at room temp or exposed to light? B->C No F Prepare fresh solution immediately before use. B->F Yes D Was the solution pH controlled with a buffer (pH 5-7)? C->D No G Likely thermal or photodegradation. Store at 2-8°C in amber vials. C->G Yes E Was the solvent degassed or prepared under inert gas? D->E No H Likely pH-mediated hydrolysis. Use a buffered system. D->H No I Likely oxidative degradation. Use deoxygenated solvents. E->I No J Issue Persists? E->J Yes F->J G->J H->J I->J J->A Consult further (perform forced degradation)

Caption: Troubleshooting workflow for inconsistent analytical results.

Problem: "I observed new, unexpected peaks in my chromatogram after preparing my solution."

New peaks are almost certainly degradation products.

  • Causality: These products arise from the chemical pathways described in FAQ Q5 (hydrolysis, oxidation). For instance, an N-oxide degradant will typically have a different retention time in reverse-phase HPLC.

  • Actionable Solution:

    • Review your solution preparation and storage protocol against the recommendations in this guide. The most likely culprits are improper pH, exposure to oxygen, or extended storage.

    • Perform a rapid forced degradation study (see Protocol 2) on a fresh sample. Subjecting the compound to mild acid, base, and oxidative conditions will likely generate the same impurity peaks you are observing, helping to confirm their origin and the specific vulnerability of the molecule.

Problem: "The solution has changed color, developing a yellow or brown tint."

  • Causality: A color change is a strong indicator of oxidative degradation. Many organic compounds, especially those with amine functionalities, form colored byproducts upon oxidation. This process can be catalyzed by light and trace metal impurities.

  • Actionable Solution:

    • Discard the colored solution immediately. Do not use it for experiments.

    • When preparing a new solution, use a high-purity solvent that has been deoxygenated by sparging with argon or nitrogen for 15-20 minutes.

    • Prepare the solution under dim light and store it in an amber, headspace-free vial to minimize exposure to both light and atmospheric oxygen.

Section 3: Protocols and Methodologies

These protocols provide a validated starting point for preparing and assessing the stability of your solutions.

Protocol 1: Preparation of a Stable Aqueous Stock Solution (10 mM)

This protocol is designed to maximize the stability of the resulting stock solution.

  • Pre-Preparation:

    • Prepare a 50 mM sodium phosphate or citrate buffer and adjust the pH to 6.0 using high-purity reagents and water.

    • Sterile-filter the buffer through a 0.22 µm filter.

    • Deoxygenate the required volume of buffer by sparging with high-purity argon or nitrogen gas for at least 20 minutes.

  • Weighing:

    • Allow the vial of solid 5-Hydroxypiperidine-3-carboxylic acid hydrochloride (MW: ~181.62 g/mol ) to equilibrate to room temperature before opening to prevent condensation.

    • In a controlled environment, accurately weigh out 1.82 mg of the solid to prepare 1 mL of a 10 mM solution.

  • Dissolution:

    • Add the weighed solid to a sterile, amber microcentrifuge tube or vial.

    • Add the deoxygenated pH 6.0 buffer to the final desired volume (e.g., 1 mL).

    • Vortex gently or sonicate briefly in a water bath until the solid is completely dissolved. Visually inspect against a bright background to ensure no particulates remain.

  • Storage:

    • Immediately aliquot the stock solution into single-use, cryo-rated amber vials.

    • Flash-freeze the aliquots in a dry ice/ethanol bath or liquid nitrogen.

    • Transfer the frozen aliquots to a -80°C freezer for long-term storage.

Protocol 2: Rapid Forced Degradation Study for Stability Assessment

This procedure helps identify the compound's vulnerabilities under stressed conditions.[8][10]

  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in water.

  • Stress Conditions: Set up five separate reactions in clear glass vials using 1 mL of the solution for each:

    • Control: 1 mL solution + 1 mL water. Keep at room temperature.

    • Acid Hydrolysis: 1 mL solution + 1 mL of 0.1 M HCl.

    • Base Hydrolysis: 1 mL solution + 1 mL of 0.1 M NaOH.

    • Oxidation: 1 mL solution + 1 mL of 3% H₂O₂.

    • Photostability: Place one vial of the control solution under direct, broad-spectrum light (ICH Q1B compliant chamber if available, or a strong fluorescent lamp).

  • Incubation: Let the vials sit at room temperature for 8-24 hours. For acid/base hydrolysis, a brief period of heating (e.g., 60°C for 2 hours) can be used to accelerate degradation if none is observed at room temperature.

  • Analysis:

    • Before analysis, neutralize the acid and base samples with an equimolar amount of NaOH and HCl, respectively.

    • Analyze all samples, including the control, by HPLC-UV.

    • Compare the chromatograms. The appearance of new peaks or a significant decrease in the parent peak under a specific condition reveals the compound's sensitivity to that stressor.

G cluster_prep Preparation cluster_stress Stress Conditions (24h, RT) cluster_analysis Analysis A Prepare 1 mg/mL Aqueous Solution B Control (+ Water) A->B C Acid (+ 0.1M HCl) A->C D Base (+ 0.1M NaOH) A->D E Oxidation (+ 3% H2O2) A->E F Photolytic (Direct Light) A->F H Analyze All Samples by HPLC-UV B->H G Neutralize (Acid/Base Samples) C->G D->G E->H F->H G->H I Compare Chromatograms to Identify Degradants H->I

Caption: Experimental workflow for a forced degradation study.

Section 4: Data Summary Table

ParameterSolid Compound StorageAqueous Solution Storage
Temperature 2-8°C[2]-20°C to -80°C (Long-term) / 2-8°C (Short-term, <48h)
Atmosphere Inert Gas (Argon/Nitrogen)[3][4]Minimal Headspace
Light Protect from Light (Amber Vial)[3]Protect from Light (Amber Vial)
Container Tightly SealedTightly Sealed, Single-Use Aliquots
Recommended Duration Per manufacturer's expiry1-3 months at -80°C (must be verified)

References

Optimization

common issues in 5-Hydroxypiperidine-3-carboxylic acid hydrochloride experiments

Welcome to the technical support center for 5-Hydroxypiperidine-3-carboxylic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges en...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Hydroxypiperidine-3-carboxylic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during experiments with this versatile building block. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the success of your research.

Section 1: Storage, Stability, and Solubility

Proper handling and storage are paramount to maintaining the integrity of 5-Hydroxypiperidine-3-carboxylic acid hydrochloride. Its hygroscopic nature and solubility profile are critical factors to consider before initiating any experiment.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 5-Hydroxypiperidine-3-carboxylic acid hydrochloride?

A1: 5-Hydroxypiperidine-3-carboxylic acid hydrochloride should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances.[1] Many amino acid hydrochlorides are hygroscopic, meaning they can absorb moisture from the air.[2] To prevent degradation and ensure accurate weighing, it is recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen) and to handle it in a glove box or a dry environment.

Q2: I've noticed my compound has become clumpy. Is it still usable?

A2: Clumping is a strong indicator of moisture absorption due to the compound's hygroscopic nature. While the compound may still be usable, the presence of water can interfere with certain reactions, especially those sensitive to moisture, such as amide couplings. It is advisable to dry the compound under high vacuum before use. For quantitative applications, it is crucial to use a freshly opened container or a properly stored and dried sample to ensure accurate measurements. The hygroscopicity of amino acids can vary, with some becoming highly concentrated liquid droplets at low relative humidity.[3]

Q3: What is the solubility profile of 5-Hydroxypiperidine-3-carboxylic acid hydrochloride?

A3: As a hydrochloride salt of a polar, cyclic amino acid, this compound exhibits high solubility in aqueous solutions. Its solubility in organic solvents is generally limited but can be influenced by the solvent's polarity. The solubility of amino acids is typically highest in water and decreases in less polar solvents like alcohols.[4][5] For reactions in organic media, a solvent screen is recommended to find a suitable system.

Solvent SystemExpected SolubilityKey Considerations
WaterHighIdeal for aqueous reactions. The pH of the solution will affect the charge state and solubility.
Methanol, EthanolModerate to LowMay require heating or the use of co-solvents to achieve desired concentrations.
Dichloromethane (DCM), Tetrahydrofuran (THF)Very LowGenerally not suitable as a primary solvent. May be used in solvent mixtures.
Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)ModerateOften used in peptide synthesis and amide coupling reactions. Ensure the solvent is anhydrous.

This table provides general solubility guidelines. It is always recommended to perform a small-scale solubility test before proceeding with a large-scale reaction.

Section 2: Reaction Strategies and Troubleshooting

The presence of three functional groups—a secondary amine, a hydroxyl group, and a carboxylic acid—necessitates careful planning of synthetic routes to avoid unwanted side reactions.

Protecting Group Strategies

The strategic use of protecting groups is essential when working with multifunctional molecules like 5-Hydroxypiperidine-3-carboxylic acid.[1]

Q4: Do I need to protect the functional groups of 5-Hydroxypiperidine-3-carboxylic acid hydrochloride for amide coupling?

A4: Yes, protection is highly recommended. The secondary amine is nucleophilic and will compete with the desired amine in the coupling reaction. The hydroxyl group can also be acylated, leading to side products.[6] The carboxylic acid is the intended site of reaction, but it is supplied as a hydrochloride salt, meaning the amine is protonated. A base is required to free the amine for protection.

Workflow for Protecting Group Strategy

Caption: A general workflow for the protection of 5-Hydroxypiperidine-3-carboxylic acid before amide coupling.

Q5: What are suitable protecting groups for the piperidine nitrogen and the hydroxyl group?

A5: The choice of protecting groups should be orthogonal, meaning they can be removed under different conditions, allowing for selective deprotection.[1]

Functional GroupProtecting GroupDeprotection Conditions
Piperidine Nitrogen (Amine)tert-Butoxycarbonyl (Boc)Acidic conditions (e.g., TFA in DCM)
Carboxybenzyl (Cbz)Hydrogenolysis (H₂, Pd/C)
9-Fluorenylmethoxycarbonyl (Fmoc)Basic conditions (e.g., piperidine in DMF)[7]
Hydroxyl Grouptert-Butyldimethylsilyl (TBDMS)Fluoride source (e.g., TBAF)
Benzyl (Bn)Hydrogenolysis (H₂, Pd/C)
Amide Coupling Reactions

Amide bond formation is a common application for this molecule. However, challenges such as low yields, side reactions, and racemization can occur.[3][6]

Q6: I am getting low yields in my amide coupling reaction. What could be the issue?

A6: Low yields in amide coupling can stem from several factors:

  • Incomplete activation of the carboxylic acid: Ensure your coupling reagent is fresh and used in the appropriate stoichiometry. Common coupling reagents include carbodiimides like EDC and DIC, as well as uronium-based reagents like HATU and HBTU.[8][9]

  • Steric hindrance: The cyclic nature of the piperidine ring may present some steric hindrance. Using a more potent activating agent or elevating the reaction temperature might be necessary.

  • Side reactions: If the hydroxyl group is unprotected, it can be acylated by the activated carboxylic acid.

  • Solubility issues: Poor solubility of either reactant can significantly slow down the reaction. Ensure both coupling partners are fully dissolved.

Q7: How can I minimize racemization during amide coupling?

A7: Racemization at the α-carbon of the carboxylic acid is a common concern in peptide synthesis.[6] To mitigate this:

  • Use additives: Additives like 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure® can suppress racemization when used with carbodiimide coupling reagents.[8][10]

  • Control the base: The choice and amount of base can influence racemization. Use a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) and avoid excess amounts.[10]

  • Low temperatures: Running the reaction at lower temperatures (e.g., 0 °C) can help minimize racemization.[10]

Troubleshooting Amide Coupling

Amide Coupling Troubleshooting Start Low Yield or Side Products Check_Reagents Check Reagent Quality - Fresh coupling reagents? - Anhydrous solvents? Start->Check_Reagents Check_Protection Review Protecting Groups - Is the amine protected? - Is the hydroxyl protected? Start->Check_Protection Optimize_Conditions Optimize Reaction Conditions - Increase temperature? - Change solvent? Check_Reagents->Optimize_Conditions Check_Protection->Optimize_Conditions Change_Coupling Change Coupling Reagent - Use HATU/HBTU for hindered couplings? Optimize_Conditions->Change_Coupling Check_Purification Review Purification - Appropriate column? - Correct mobile phase? Change_Coupling->Check_Purification Success Improved Yield and Purity Check_Purification->Success

Caption: A decision tree for troubleshooting common issues in amide coupling reactions.

Section 3: Purification and Analysis

The polar nature of 5-Hydroxypiperidine-3-carboxylic acid hydrochloride and its derivatives can present challenges during purification and analysis.

Frequently Asked Questions (FAQs)

Q8: I am having difficulty purifying my reaction product by column chromatography. What can I do?

A8: The polarity of piperidine derivatives often leads to poor separation and peak tailing on standard silica gel columns.[11] Consider the following:

  • Reverse-phase chromatography: For highly polar compounds, reverse-phase (C18) column chromatography can be more effective than normal-phase.

  • Additives in the mobile phase: For normal-phase chromatography, adding a small amount of a basic modifier like triethylamine or ammonia to the eluent can help to reduce peak tailing by deactivating the acidic silica surface.

  • Alternative purification methods: For the hydrochloride salt, recrystallization from a suitable solvent system can be an effective purification method.[12]

Q9: My compound shows multiple peaks in the HPLC analysis, even though it should be pure. What could be the reason?

A9: Several factors can lead to multiple peaks for a pure piperidine derivative in HPLC:

  • On-column ionization: The basic piperidine nitrogen can interact differently with the stationary phase depending on the mobile phase pH, leading to peak splitting or tailing.[13] Adding a modifier like trifluoroacetic acid (TFA) to the mobile phase can help to ensure consistent protonation and improve peak shape.

  • Derivatization for analysis: For compounds with poor UV absorbance, derivatization may be necessary for detection, which can sometimes lead to multiple derivatized products.[1][14]

  • Conformational isomers: The piperidine ring can exist in different chair conformations, which in some cases might be separable under specific chromatographic conditions.

Q10: What are the key features to look for in the NMR spectrum of 5-Hydroxypiperidine-3-carboxylic acid?

A10: In the ¹H NMR spectrum, you should expect to see signals corresponding to the protons on the piperidine ring. The chemical shifts and coupling patterns will be complex due to the stereochemistry of the molecule. The proton attached to the carbon bearing the hydroxyl group and the proton on the carbon with the carboxylic acid group will likely appear as multiplets. In the ¹³C NMR spectrum, you will see distinct signals for the five carbons of the piperidine ring and the carboxyl carbon. The specific chemical shifts will depend on the solvent and the protonation state of the molecule.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols for the Purification of Piperidine Reaction Products. BenchChem Technical Support.
  • BenchChem. (2025). Application Note: Quantitative Analysis of Amino Acids using 1-(Chlorocarbonyl)
  • A kind of HPLC analytical approach of 3-amino piperidine. (CN104007202B).
  • Aapptec Peptides. Coupling Reagents. Aapptec.
  • Effect of coupling reagent on α-C racemization of His, Cys, and Ser...
  • Albericio, F., & Carpino, L. A. (2002). Developments in peptide and amide synthesis. In Current Medicinal Chemistry (Vol. 9, No. 23, pp. 2063-2086). Bentham Science Publishers.
  • A kind of purification method of high-purity piperidine. (CN101602748B).
  • Rovelli, K. S., et al. (2018). Equilibrium hygroscopicity curves (a) for structurally similar amino...
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • Peng, C., & Chan, C. K. (2001). Hygroscopicity of water-soluble organic compounds in atmospheric aerosols: amino acids and biomass burning derived organic species. Environmental science & technology, 35(22), 4495-4501.
  • Liu, Y., et al. (2020). Hygroscopicity of amino acids and their effect on the water uptake of ammonium sulfate in the mixed aerosol particles. Atmospheric Chemistry and Physics, 20(17), 10419-10433.
  • ResearchGate. (2014). What are the best methods for Piperidine purification alternatives to distillation?
  • Ye, J., et al. (2018). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight and oxidation lev. Atmospheric Chemistry and Physics, 18(11), 7735-7754.
  • Creative Peptides. (2021). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.
  • Mickevičius, V., et al. (2016). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. Molecules, 21(9), 1149.
  • Richardson, B. S., et al. (2023). Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. Journal of Mass Spectrometry, 58(10), e4971.
  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems.
  • PubChem. (n.d.). 5-hydroxypiperidine-3-carboxylic Acid.
  • Pal, A., & Lahiri, S. C. (1988). Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry, 27A, 136-138.
  • DigitalCommons@URI. (1970). The Solubility of Amino Acids in Various Solvent Systems.
  • Synthetic method of (S)-N-Boc-3-hydroxypiperidine. (CN105439939A).
  • AltaBioscience. (n.d.).
  • FUJIFILM Wako Chemicals. (n.d.). Amino Acids Analysis.
  • ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?
  • Bak, J. B., et al. (2021). Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. Organic letters, 23(15), 5845-5849.
  • Reddy, C. R., et al. (2017). Synthesis of Highly Functionalized Piperidines via One-Pot, Five-Component Reactions in the Presence of Acetic Acid Solvent. ChemistrySelect, 2(23), 6745-6749.
  • Method for producing 5-hydroxypiperidine-2-carboxylic acid. (US9790181B2).
  • Sigma-Aldrich. (n.d.). Solubility Guidelines for Peptides.
  • LibreTexts Chemistry. (2024). 26.2: Structures of Amino Acids.
  • Wikipedia. (n.d.). Histamine.
  • BenchChem. (2025). Theoretical pKa Determination of 1-Carbamoylpiperidine-3-carboxylic acid: A Technical Guide. BenchChem Technical Support.

Sources

Troubleshooting

Technical Support Center: Synthesis of 5-Hydroxypiperidine-3-carboxylic acid

Introduction 5-Hydroxypiperidine-3-carboxylic acid is a valuable chiral building block in medicinal chemistry, forming the core scaffold of numerous therapeutic agents. Its synthesis, however, presents several challenges...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Hydroxypiperidine-3-carboxylic acid is a valuable chiral building block in medicinal chemistry, forming the core scaffold of numerous therapeutic agents. Its synthesis, however, presents several challenges that can significantly impact yield and purity, including stereocontrol, competing side reactions, and difficult purification. This guide provides in-depth troubleshooting strategies and detailed protocols to help researchers overcome these common hurdles and optimize their synthetic outcomes. We will explore the causality behind frequent issues and offer field-proven solutions grounded in established chemical principles.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format, providing both diagnostic insights and actionable solutions.

Issue 1: Consistently Low Overall Yield (<40%)

Question: My multi-step synthesis of 5-hydroxypiperidine-3-carboxylic acid consistently results in a low overall yield. What are the most likely causes and how can I improve it?

Answer: Low overall yield is a frequent issue stemming from several potential factors, from starting material quality to reaction control and product isolation. A systematic approach is required to identify the bottleneck.

Potential Causes & Recommended Solutions:

  • Suboptimal Hydrogenation Conditions: The reduction of a pyridine precursor is a common route, but it's sensitive to conditions.[1][2]

    • Causality: Aggressive hydrogenation (high pressure, high temperature, or highly active catalyst) can lead to over-reduction, cleaving the desired hydroxyl group to form piperidine-3-carboxylic acid. Conversely, incomplete hydrogenation leaves unreacted starting material, complicating purification.

    • Solution: Carefully screen catalysts (e.g., Rh/C, Pd/C, PtO₂) and optimize hydrogen pressure and temperature. A lower temperature (e.g., 80-100°C) and moderate pressure (4-6 MPa) are often effective starting points.[3] Monitor the reaction closely by TLC or LC-MS to halt it upon consumption of the starting material, preventing byproduct formation.

  • Side Reactions During Cyclization: If using an acyclic precursor, intramolecular cyclization can be inefficient.

    • Causality: Competing intermolecular reactions (polymerization) can dominate if the reaction is too concentrated or if the reactive ends of the molecule are not sufficiently activated for ring closure.

    • Solution: Employ high-dilution principles to favor intramolecular cyclization over intermolecular polymerization. Ensure that the functional groups involved in the cyclization are appropriately activated.

  • Degradation During Workup or Purification: The target molecule, being an amino acid, can be sensitive to harsh pH or high temperatures.

    • Causality: The carboxylic acid moiety is susceptible to decarboxylation under certain conditions, particularly at elevated temperatures. The zwitterionic nature of the product can also make extraction from aqueous media inefficient.

    • Solution: Avoid excessive heat during solvent removal. For purification, ion-exchange chromatography is often superior to standard silica gel chromatography for these polar, zwitterionic compounds.[4] If extraction is necessary, carefully adjust the pH of the aqueous layer to suppress the zwitterionic form and increase solubility in the organic phase, though this must be done cautiously to avoid degradation.

Issue 2: Poor Stereoselectivity and Formation of Diastereomers

Question: My synthesis produces a mixture of stereoisomers that are difficult to separate. How can I achieve better stereocontrol?

Answer: Controlling the stereochemistry at two chiral centers (C3 and C5) is a critical challenge. The strategy to address this depends heavily on the synthetic route.

Potential Causes & Recommended Solutions:

  • Non-Stereoselective Reduction: Standard hydrogenation of an achiral pyridine precursor will inherently produce a racemic mixture.

    • Causality: The catalyst approaches the planar pyridine ring from either face with equal probability, leading to a mix of stereoisomers.

    • Solution 1: Chiral Resolution. This is a classical and robust method. After synthesizing the racemic mixture, use a chiral resolving agent, such as D-pyroglutamic acid or a derivative of tartaric acid, to form diastereomeric salts.[3] These salts have different solubilities, allowing for separation by fractional crystallization.

    • Solution 2: Enzymatic Reduction. For routes involving the reduction of a ketone precursor (e.g., N-Boc-5-hydroxy-3-piperidone), biocatalysis offers excellent enantioselectivity.[5][6] Ketoreductase (KRED) enzymes can reduce the carbonyl group to the desired (S) or (R) alcohol with high optical purity (>99% e.e.).[5][6]

  • Lack of Diastereocontrol in Cyclization/Mannich Reactions: Multi-component reactions used to build the piperidine ring can lack selectivity without proper guidance.

    • Causality: The transition state of the ring-forming reaction may not have a strong energetic preference for one diastereomer over another.

    • Solution: Employ a substrate-controlled approach. Start with a chiral building block (e.g., a chiral amine or aldehyde) to direct the stereochemistry of subsequent transformations.[7] For instance, using a chiral α-methyl benzylamine in a vinylogous Mannich reaction can set the stereochemistry of the resulting dihydropyridinone intermediate.[7]

Issue 3: Difficulty in Product Purification and Isolation

Question: I am struggling to purify the final compound. It has poor solubility in common organic solvents and streaks on silica gel TLC plates. What purification methods are recommended?

Answer: The polar, zwitterionic nature of 5-hydroxypiperidine-3-carboxylic acid makes it unsuitable for standard purification techniques.

Potential Causes & Recommended Solutions:

  • Zwitterionic Character: At neutral pH, the molecule exists as an internal salt with both a positive (NH₂⁺) and negative (COO⁻) charge, leading to high polarity and low solubility in non-polar organic solvents.

    • Solution 1: Ion-Exchange Chromatography. This is the most effective method. Use a strong cation exchange resin (e.g., Amberlite IR-120B in its H⁺ form). The positively charged amine group will bind to the resin. After washing away neutral and anionic impurities with water, the desired product can be eluted with an aqueous base solution (e.g., aqueous NaOH or NH₄OH).[4]

    • Solution 2: Crystallization as a Salt. Convert the zwitterionic product into a salt (e.g., a hydrochloride or hydrobromide salt) by treating it with the corresponding acid.[8][9] Salts often have better crystallinity and different solubility profiles, making purification by recrystallization feasible. The anhydrous product can sometimes be obtained by drying the crystalline salt under high vacuum.[4]

  • Formation of Inorganic Salt Byproducts: Reactions often use bases or acids, resulting in inorganic salts that co-precipitate or interfere with isolation.

    • Causality: Salts like NaCl or Na₂SO₄ from workup steps can contaminate the crude product.

    • Solution: Before attempting purification of the target compound, remove inorganic salts. If your product is soluble in an alcohol like methanol or ethanol while the inorganic salts are not, you can perform a filtration. Alternatively, during ion-exchange chromatography, these salts will be washed away with water before eluting the product.

Visualizing the Workflow and Troubleshooting Logic

To better navigate the synthesis and troubleshooting process, the following diagrams outline a general workflow and a decision-making tree for addressing common issues.

G General Synthetic Workflow cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Purification Start Select Precursor (e.g., 3-Hydroxypyridine) Protect N-Protection (Optional) (e.g., Boc Anhydride) Start->Protect Improves solubility & prevents side reactions Ring Ring Formation or Modification (e.g., Hydrogenation) Protect->Ring Deprotect Deprotection (e.g., HCl in EtOAc) Ring->Deprotect Workup Aqueous Workup (Crude Isolation) Deprotect->Workup Purify Primary Purification (Ion-Exchange Chromatography) Workup->Purify Crystallize Final Purification (Optional) (Crystallization as Salt) Purify->Crystallize Final Final Product: 5-Hydroxypiperidine-3-carboxylic acid Crystallize->Final

Caption: High-level workflow for the synthesis and purification of 5-Hydroxypiperidine-3-carboxylic acid.

G Troubleshooting Decision Tree decision decision action action check check start Low Yield or Purity Issue q1 Reaction Incomplete? start->q1 q2 Multiple Spots on TLC/LCMS? q1->q2 No a1 Increase reaction time Optimize temperature q1->a1 Yes q3 Stereoisomers Detected? q2->q3 No a2 Check for side products (e.g., over-reduction) q2->a2 Yes q4 Purification Difficulty? q3->q4 No a4 Implement chiral resolution Use enzymatic method q3->a4 Yes a5 Use Ion-Exchange Chrom. Crystallize as a salt q4->a5 Yes a3 Use milder conditions Re-evaluate catalyst a2->a3

Caption: A decision tree to diagnose and solve common synthesis problems.

Frequently Asked Questions (FAQs)

Q1: Is an N-protecting group necessary for this synthesis? A: While not strictly essential for all routes, using an N-protecting group like Boc (tert-butyloxycarbonyl) is highly recommended. It enhances the solubility of intermediates in organic solvents, prevents the amine from acting as a nucleophile in undesired side reactions, and can simplify purification by standard chromatography before the final deprotection step.[5][6]

Q2: My piperidine starting material has a yellow tint. Is it suitable for use? A: A yellow color in piperidine or its derivatives often indicates the presence of oxidation products.[10] While this might not impact some reactions, for high-purity synthesis, it is best to purify the piperidine first, typically by distillation. To prevent future discoloration, store the purified compound under an inert atmosphere (N₂ or Ar) and protect it from light.[10]

Q3: Can I use a different chiral resolving agent than D-pyroglutamic acid? A: Yes. Other common chiral resolving agents for amino acids include derivatives of tartaric acid (e.g., dibenzoyl-D-tartaric acid) or camphorsulfonic acid.[6] The choice of agent may require some screening to find the one that provides the best crystal formation and separation efficiency for your specific compound.

Q4: What analytical techniques are best for monitoring the reaction and purity? A: For reaction monitoring, TLC is a quick and effective tool, but it may not resolve all intermediates and byproducts. LC-MS (Liquid Chromatography-Mass Spectrometry) is superior as it provides separation and mass information, helping to identify products and impurities. For final purity and stereochemical analysis, Chiral HPLC (High-Performance Liquid Chromatography) is essential to determine the enantiomeric or diastereomeric excess. ¹H and ¹³C NMR are crucial for structural confirmation of the final product.

Data Summary Tables

Table 1: Comparison of Key Synthetic Strategies

StrategyTypical PrecursorKey TransformationTypical YieldProsCons
Catalytic Hydrogenation 3-HydroxypyridineHeterogeneous Hydrogenation (e.g., Rh/C)50-80%[3]Scalable, readily available starting material.Requires pressure equipment; risk of over-reduction; produces racemic mixture without resolution.
Enzymatic Reduction N-Boc-3-piperidoneKetoreductase (KRED) + Cofactor>90%[5]Excellent enantioselectivity (>99% e.e.); mild conditions.Requires specific enzymes and cofactor regeneration system; may be less cost-effective on a very large scale.
Diastereoselective Mannich Reaction Chiral Amine, Aldehyde, DienolateThree-component vinylogous Mannich reaction60-75%[7]Good stereocontrol from chiral starting materials.Requires synthesis of specific precursors; may require optimization for each substrate.
Cyclization of Acyclic Precursors 5-halo-2-hydroxypentylamineIntramolecular nucleophilic substitution~80%[11]Avoids high-pressure hydrogenation.Precursor synthesis can be multi-step; potential for polymerization side reactions.

Detailed Experimental Protocols

Protocol 1: Synthesis via Hydrogenation and Chiral Resolution

This protocol is adapted from methodologies involving the reduction of a pyridine ring followed by classical resolution.[3]

Step 1: Hydrogenation of 3-Hydroxypyridine

  • To a high-pressure autoclave, add 3-hydroxypyridine (1 equivalent), 5% Rhodium on Carbon (Rh/C, ~1-2 mol%), and a suitable solvent like water or ethanol.

  • Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas to 5 MPa.

  • Heat the mixture to 90°C and stir vigorously for 48 hours.

  • Cool the reactor to room temperature, carefully vent the hydrogen, and purge with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain crude racemic 3-hydroxypiperidine.

Step 2: Chiral Resolution with D-Pyroglutamic Acid

  • Dissolve the crude 3-hydroxypiperidine (1 equivalent) and D-pyroglutamic acid (1 equivalent) in refluxing 95% ethanol.

  • Allow the solution to cool slowly to room temperature, then cool further to -5°C and let it stand for 1-2 hours to promote crystallization.

  • Collect the solid precipitate by filtration. This solid is the diastereomeric salt of (S)-3-hydroxypiperidine D-pyroglutamate.

  • The desired product can be liberated from the salt for further reactions or used as is, depending on the subsequent synthetic steps.

Protocol 2: Purification via Ion-Exchange Chromatography

This protocol is based on established methods for purifying amino acids.[4]

  • Resin Preparation: Prepare a column with a strong cation exchange resin (e.g., Amberlite IR-120B). Wash the resin thoroughly with deionized water until the eluate is neutral.

  • Sample Loading: Dissolve the crude 5-hydroxypiperidine-3-carboxylic acid in a minimal amount of deionized water. Adjust the pH to be slightly acidic (~pH 5-6) if necessary to ensure the amine is protonated.

  • Slowly load the solution onto the prepared column.

  • Washing: Elute the column with several column volumes of deionized water to wash away any unbound impurities (e.g., inorganic salts, neutral organic molecules).

  • Elution: Elute the bound product from the column using a dilute aqueous base solution, such as 2-5% aqueous sodium hydroxide or 5% aqueous ammonia.

  • Monitoring: Collect fractions and monitor them by TLC (using a suitable stain like ninhydrin) or by checking the pH.

  • Isolation: Combine the product-containing fractions and carefully neutralize if a strong base was used for elution. Lyophilize or carefully concentrate under reduced pressure to obtain the purified product.

References

  • 28 questions with answers in PIPERIDINES | Science topic. ResearchGate. Available from: [Link]

  • Gram-scale, chemoselective synthesis of N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-2-oxopiperidine-3-carboxamide (HIOC). National Institutes of Health (NIH). Available from: [Link]

  • US9790181B2 - Method for producing 5-hydroxypiperidine-2-carboxylic acid. Google Patents.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. National Institutes of Health (NIH). Available from: [Link]

  • Synthesis of 1-benzyl-3-hydroxypiperidine-3-carboxylic acid. PrepChem.com. Available from: [Link]

  • 5-hydroxypiperidine-3-carboxylic Acid | C6H11NO3 | CID 4577144. National Institutes of Health (NIH). Available from: [Link]

  • Efficient Asymmetric Synthesis of (S)-N-Boc-3-hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase. MDPI. Available from: [Link]

  • Stereocontrolled synthesis of 3-hydroxy-2-piperidinone carboxamides by catalytic ring-opening aminolysis of bridged δ-lactam-γ-lactones. National Institutes of Health (NIH). Available from: [Link]

  • Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems | Request PDF. ResearchGate. Available from: [Link]

  • Piperidine Synthesis. DTIC. Available from: [Link]

  • Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. Der Pharma Chemica. Available from: [Link]

  • CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine. Google Patents.
  • CN106432059A - Preparation method of 3-hydroxypiperidine, preparation method of derivative of 3-hydroxypiperidine, and intermediate of 3-hydroxypiperidine. Google Patents.
  • (2r,3r,4r,5s)-3,4,5-Trihydroxypiperidine-2-Carboxylic Acid. National Institutes of Health (NIH). Available from: [Link]

  • Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. RSC Publishing. Available from: [Link]

  • US5387713A - Process for purification of carboxylic acids. Google Patents.
  • Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. ACG Publications. Available from: [Link]

Sources

Optimization

Technical Support Center: 5-Hydroxypiperidine-3-carboxylic acid hydrochloride

Welcome to the Technical Support Center for 5-Hydroxypiperidine-3-carboxylic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical inform...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 5-Hydroxypiperidine-3-carboxylic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice to ensure the stability and integrity of this compound throughout your experiments. As Senior Application Scientists, we have compiled this information based on the chemical properties of the molecule, established scientific principles, and field-proven insights.

Understanding the Molecule: Inherent Instabilities

5-Hydroxypiperidine-3-carboxylic acid hydrochloride possesses several functional groups that, while essential for its intended biological or chemical activity, also represent potential sites for degradation. The piperidine ring, the secondary alcohol (hydroxyl group), and the carboxylic acid can all be susceptible to various degradation pathways. The hydrochloride salt form generally enhances stability and solubility in aqueous solutions compared to the free base. However, improper handling, storage, or experimental conditions can compromise the integrity of the compound.

This guide will walk you through the most common degradation pathways and provide actionable strategies to mitigate them.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered during the handling and use of 5-Hydroxypiperidine-3-carboxylic acid hydrochloride.

Q1: I've dissolved the compound in a neutral aqueous buffer, and the solution turned slightly yellow over time. What could be the cause?

A slight yellowing of the solution upon standing, especially at neutral or alkaline pH, can be an early indicator of degradation. This is often due to oxidative or photo-oxidative processes. The piperidine ring is susceptible to oxidation, which can lead to the formation of colored byproducts.[1][2][3]

  • Troubleshooting Steps:

    • Prepare fresh solutions: For optimal results, always prepare solutions of 5-Hydroxypiperidine-3-carboxylic acid hydrochloride immediately before use.

    • Use a slightly acidic pH: The hydrochloride salt naturally forms a slightly acidic solution. Maintaining a pH in the acidic range (e.g., 3-6) can improve stability.

    • Protect from light: Store the solution in an amber vial or wrap the container with aluminum foil to prevent photodegradation.

    • De-gas solvents: If working with a particularly sensitive experiment, de-gassing the solvent to remove dissolved oxygen can help minimize oxidation.

Q2: My solution of 5-Hydroxypiperidine-3-carboxylic acid hydrochloride appears cloudy or has formed a precipitate. What should I do?

Cloudiness or precipitation can arise from several factors, including solubility issues, pH changes, or contamination.

  • Troubleshooting Steps:

    • Verify solubility: While the hydrochloride salt is generally water-soluble, its solubility can be limited in certain organic solvents or high-concentration aqueous solutions. Consult the product's technical data sheet for solubility information.

    • Check the pH: If you have adjusted the pH of the solution, particularly towards the isoelectric point of the amino acid, the solubility can decrease significantly. Amino acids are least soluble at their isoelectric point.[4]

    • Ensure proper buffer preparation: Incorrectly prepared buffers can lead to precipitation. Double-check all calculations and ensure all components are fully dissolved before adding the target compound.[5][6]

    • Filter the solution: If the issue is minor particulate contamination, filtering the solution through a 0.22 µm syringe filter can resolve the problem. However, this will not address precipitation due to insolubility.

Q3: I am concerned about the long-term stability of my stock solution. What are the best practices for storage?

For long-term storage, it is always recommended to store the compound as a solid under the recommended conditions. If a stock solution must be prepared and stored, the following steps can help maximize its shelf-life:

  • Troubleshooting Steps:

    • Use an appropriate solvent: Prepare the stock solution in a solvent in which the compound is highly soluble and stable. For aqueous solutions, using a slightly acidic buffer can be beneficial.

    • Store at low temperatures: Aliquot the stock solution into smaller, single-use vials and store them at -20°C or -80°C. This will minimize freeze-thaw cycles, which can accelerate degradation.

    • Protect from light and air: Use amber or foil-wrapped vials with tight-fitting caps to protect against light and atmospheric oxygen.

Q4: Can I heat my solution to aid dissolution?

Gentle warming can be used to aid dissolution, but prolonged or excessive heating should be avoided. Thermal stress can lead to degradation, including decarboxylation or other decomposition reactions.[7]

  • Best Practices:

    • Use a water bath set to a low temperature (e.g., 30-40°C).

    • Vortex or sonicate the solution intermittently.

    • Do not leave the solution heating for an extended period. Once dissolved, allow it to return to room temperature.

In-Depth Guide to Degradation Pathways and Prevention

Understanding the potential chemical transformations your compound may undergo is the first step toward preventing them.

Oxidation

The secondary amine of the piperidine ring and the secondary alcohol are potential sites for oxidation. Atmospheric oxygen or oxidizing agents in your experimental system can initiate these reactions. Photo-oxidation, initiated by exposure to light (especially UV), is a significant concern for piperidine-containing compounds.[1][2][3]

  • Mechanism: The process can be initiated by the formation of radicals, leading to a cascade of reactions that can result in ring opening, the formation of imines, or other oxidized species.

  • Prevention:

    • Store the solid compound and solutions protected from light.

    • Avoid introducing strong oxidizing agents into your experimental setup unless required by the protocol.

    • For highly sensitive applications, consider working under an inert atmosphere (e.g., nitrogen or argon).

pH-Dependent Degradation (Hydrolysis)

The stability of 5-Hydroxypiperidine-3-carboxylic acid hydrochloride in solution is highly dependent on pH. As an amino acid hydrochloride, it is generally most stable in acidic conditions.[8][9]

  • Mechanism: In neutral or alkaline solutions, the deprotonated amine can be more susceptible to oxidation. While the amide bond is not present, extreme pH values coupled with elevated temperatures can promote other hydrolytic degradation pathways. Studies on similar amino acid solutions have shown that concentrations of certain amino acids can decrease over time, especially at non-optimal pH.[8][10]

  • Prevention:

    • Maintain solutions at a slightly acidic pH (3-6) for maximum stability.

    • If your experiment requires a neutral or alkaline pH, prepare the solution immediately before use and minimize its time under these conditions.

Thermal Degradation

Elevated temperatures can provide the energy needed to overcome the activation barrier for various degradation reactions.

  • Potential Pathways:

    • Decarboxylation: The loss of the carboxylic acid group as CO2. While this reaction is most facile for β-keto acids, it can occur in other carboxylic acids at high temperatures.[7][11][12][13]

    • General Decomposition: At higher temperatures, complex decomposition can occur, leading to the breakdown of the piperidine ring and the release of gases like carbon oxides and hydrogen chloride.

  • Prevention:

    • Adhere to the recommended storage temperatures for both the solid compound and solutions.

    • Avoid unnecessary heating of solutions.

Epimerization

For researchers working with a specific stereoisomer of 5-Hydroxypiperidine-3-carboxylic acid, epimerization is a critical concern. This is the change in the stereochemical configuration at one of the chiral centers, leading to a mixture of diastereomers.

  • Mechanism: Epimerization can be catalyzed by light, heat, or certain chemical conditions that allow for the temporary formation of a planar intermediate (e.g., a radical or an iminium ion), which can then be converted back to either stereoisomer.[14][15]

  • Prevention:

    • Strictly follow the guidelines for preventing photo- and thermal degradation.

    • Be mindful that certain reaction conditions or catalysts could promote epimerization.

Summary of Recommended Storage and Handling Conditions

Parameter Solid Compound Solutions Rationale
Temperature Cool, dry place (as specified by the supplier, often room temperature or 2-8°C)Short-term: 2-8°C. Long-term: -20°C or -80°C (aliquoted).Minimizes thermal degradation and slows down chemical reactions.
Light Store in an opaque or amber container.Store in an amber vial or wrap in foil.Prevents photodegradation, particularly photo-oxidation.[1][2][3]
Atmosphere Tightly sealed container.Tightly sealed container. For high sensitivity, use inert gas.Protects from atmospheric moisture and oxygen.
pH (for solutions) N/ASlightly acidic (pH 3-6) is generally optimal.Enhances stability of the amino acid hydrochloride.[8][9]
Incompatible Materials Strong oxidizing agents.Strong oxidizing agents, strong bases (unless required by the experiment).To prevent chemical reactions that lead to degradation.

Visualizing Degradation and Troubleshooting

Potential Degradation Pathways

cluster_conditions Degradation Conditions A 5-Hydroxypiperidine-3-carboxylic acid HCl (Stable Form) B Oxidized Products (e.g., Imines, Ring-Opened Species) A->B C Hydrolysis Products A->C D Thermal Degradation Products (e.g., Decarboxylated Compound) A->D E Diastereomers A->E Light (UV), Oxygen Light (UV), Oxygen Light (UV), Oxygen->B Oxidation Neutral/Alkaline pH Neutral/Alkaline pH Neutral/Alkaline pH->C pH-Dependent Degradation High Temperature High Temperature High Temperature->D Thermal Degradation Light, Heat, Catalysts Light, Heat, Catalysts Light, Heat, Catalysts->E Epimerization

Caption: Key degradation pathways for 5-Hydroxypiperidine-3-carboxylic acid hydrochloride.

Troubleshooting Workflow for Solution Instability

Start Instability Observed (e.g., Color Change, Precipitate) Check_Freshness Was the solution freshly prepared? Start->Check_Freshness Check_pH Check solution pH Check_Freshness->Check_pH Yes Action_Fresh Prepare a fresh solution Check_Freshness->Action_Fresh No Check_Storage Review storage conditions (Light, Temp) Check_pH->Check_Storage pH is optimal Action_pH Adjust pH to acidic range if possible Check_pH->Action_pH pH is neutral/alkaline Check_Purity Consider compound purity and analytical verification (e.g., HPLC) Check_Storage->Check_Purity Storage is correct Action_Storage Store properly (dark, cold) Check_Storage->Action_Storage Storage is incorrect Action_Fresh->Check_pH Action_pH->Check_Storage Action_Storage->Check_Purity

Caption: A logical workflow for troubleshooting instability issues in solutions.

Monitoring Degradation

For quantitative assessment of stability, High-Performance Liquid Chromatography (HPLC) is a suitable analytical technique.

  • Methodology: A reverse-phase HPLC method, coupled with a UV or mass spectrometry (MS) detector, can be developed to separate the parent compound from its potential degradation products.

  • Procedure:

    • Develop a method that shows a sharp, well-resolved peak for the intact 5-Hydroxypiperidine-3-carboxylic acid hydrochloride.

    • Subject samples of the compound to stress conditions (e.g., heat, light, acidic/basic solutions) to intentionally generate degradation products.

    • Analyze the stressed samples to identify the retention times of the new peaks corresponding to degradation products.

    • Use this method to monitor the purity of your experimental samples over time.

References

  • Glasius, M., et al. (2016). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A, 120(33), 6579–6591. Available at: [Link]

  • Nielsen, C. J., et al. (2012). Atmospheric chemistry and environmental impact of the use of amines in carbon capture and storage (CCS). Chemical Society Reviews, 41, 6684-6704. Available at: [Link]

  • ResearchGate. (n.d.). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. Available at: [Link]

  • Rowe, C. E., et al. (1983). Stability of amino acids and the availability of acid in total parenteral nutrition solutions containing hydrochloric acid. American Journal of Health-System Pharmacy, 40(2), 243-247. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Decarboxylations. Available at: [Link]

  • AAPS. (2022). Dissolution Method Troubleshooting. Available at: [Link]

  • Shen, Y., et al. (2021). General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer. Journal of the American Chemical Society, 143(1), 126–131. Available at: [Link]

  • Al-Mousawi, S. M., et al. (2022). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Molecules, 27(15), 4987. Available at: [Link]

  • ChemBK. (n.d.). 5-Hydroxypiperidine-3-carboxylic acid hydrochloride. Available at: [Link]

  • PubChem. (n.d.). 5-hydroxypiperidine-3-carboxylic Acid. Available at: [Link]

  • Walker, S. E., & Iazzetta, J. (1991). Stability of ranitidine hydrochloride and amino acids in parenteral nutrient solutions. American Journal of Health-System Pharmacy, 48(10), 2161-2166. Available at: [Link]

  • Douglas, J. J., et al. (2020). Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed α-Amino C–H Arylation and Epimerization. Journal of the American Chemical Society, 142(4), 1849–1855. Available at: [Link]

  • Chemistry LibreTexts. (2022). Acid-Base Reactions of Amino Acids. Available at: [Link]

  • AAPS. (2022). Dissolution Method Troubleshooting: An Industry Perspective. Available at: [Link]

  • PubChem. (n.d.). (2S,5R)-5-hydroxypiperidine-2-carboxylic acid hydrochloride. Available at: [Link]

  • The Organic Chemistry Tutor. (2025). Decarboxylation of Carboxylic Acids. YouTube. Available at: [Link]

  • Google Patents. (n.d.). US9790181B2 - Method for producing 5-hydroxypiperidine-2-carboxylic acid.
  • Google Patents. (n.d.). CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.
  • ResearchGate. (n.d.). The solubility-pH profiles of amino acids showing departures from the ideal Henderson-Hasselbalch shape. Available at: [Link]

  • Khan Academy. (2014). Decarboxylation | Carboxylic acids and derivatives | Organic chemistry. YouTube. Available at: [Link]

  • Dwivedi, A., et al. (2021). Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. Food Chemistry, 354, 129532. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Chiral Separation of 5-Hydroxypiperidine-3-carboxylic Acid Enantiomers

Welcome to the technical support center for the chiral separation of 5-Hydroxypiperidine-3-carboxylic acid enantiomers. This guide is designed for researchers, scientists, and drug development professionals to provide in...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chiral separation of 5-Hydroxypiperidine-3-carboxylic acid enantiomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for this challenging separation. 5-Hydroxypiperidine-3-carboxylic acid is a polar, zwitterionic molecule, which presents unique challenges for enantioselective analysis. This document will provide a structured approach to method development and problem-solving across various chiral separation techniques.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for the chiral separation of 5-Hydroxypiperidine-3-carboxylic acid?

A1: The most common and effective methods for the chiral separation of 5-Hydroxypiperidine-3-carboxylic acid and its derivatives include:

  • Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC): These are the most widely used techniques, employing chiral stationary phases (CSPs) to achieve separation.[1][2]

  • Diastereomeric Salt Crystallization: This classical method involves reacting the racemic acid with a chiral base to form diastereomeric salts, which can then be separated by crystallization due to their different solubilities.[3][4][5]

  • Capillary Electrophoresis (CE): CE is an excellent alternative for polar and charged molecules, offering high efficiency and low sample consumption.[6][7][8]

Q2: Why is the chiral separation of 5-Hydroxypiperidine-3-carboxylic acid considered challenging?

A2: The primary challenges stem from its physicochemical properties:

  • Polarity and Zwitterionic Nature: The presence of both a carboxylic acid and a secondary amine group makes the molecule highly polar and capable of existing as a zwitterion. This can lead to strong interactions with the stationary phase, resulting in poor peak shape (tailing) and low retention in reversed-phase chromatography.

  • Low UV Absorbance: The molecule lacks a strong chromophore, which can make detection by UV-Vis challenging at low concentrations. Derivatization may be necessary to improve sensitivity.[9]

Q3: Should I protect the amine or carboxylic acid group before chiral separation?

A3: Protecting either the amine (e.g., with a Boc group) or the carboxylic acid can significantly simplify the chiral separation by HPLC or SFC.[10][11][12][13] The resulting derivative is less polar and no longer zwitterionic, leading to better solubility in common mobile phases and improved peak shapes. The enantioselective synthesis of (S)-N-Boc-3-hydroxypiperidine is a common strategy in pharmaceutical development.[13][14]

Q4: What are the most common chiral stationary phases (CSPs) for this type of compound?

A4: Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are highly effective for a wide range of chiral compounds, including piperidine derivatives.[15][16][17][18] Columns like Chiralpak® IA, AD-H, and IC, and Chiralcel® OD-H have shown success in separating similar structures.[9][12] For underivatized amino acids, ligand-exchange and macrocyclic antibiotic-based CSPs can also be effective.

Troubleshooting Guides

Chiral HPLC/SFC

Chiral HPLC and SFC are powerful tools for the analytical and preparative separation of 5-Hydroxypiperidine-3-carboxylic acid enantiomers. However, achieving a robust and reproducible separation requires careful optimization of several parameters.

Problem Potential Cause Troubleshooting Steps
Poor Peak Shape (Tailing) - Secondary interactions with residual silanols on the silica support.[19] - Analyte is in an ionized state.- Add a mobile phase additive: For the zwitterionic form, a combination of a basic (e.g., diethylamine, DEA) and an acidic (e.g., trifluoroacetic acid, TFA) additive may be needed to suppress ionization of both functional groups.[20][21] - Use a column with a highly end-capped stationary phase. - Consider derivatizing the analyte to block the interacting functional groups.
No or Poor Resolution - Inappropriate chiral stationary phase (CSP). - Incorrect mobile phase composition. - Unsuitable temperature.- Screen different CSPs: Polysaccharide-based columns are a good starting point.[15][16] - Optimize the mobile phase: Vary the ratio of the organic modifier (e.g., ethanol, isopropanol) to the non-polar solvent (e.g., hexane) in normal phase, or the organic modifier to the aqueous buffer in reversed-phase.[9] - Adjust the temperature: Lower temperatures often improve resolution, but can increase analysis time and backpressure.
Irreproducible Retention Times - Column "memory effect" from previous analyses with different additives.[22] - Inadequate column equilibration. - Mobile phase instability.- Dedicate a column to a specific method (e.g., with acidic or basic additives).[20] - Thoroughly flush the column between methods with different additives. - Ensure the column is fully equilibrated with the mobile phase before injecting the sample. - Prepare fresh mobile phase daily.
Low Detector Response - Lack of a strong chromophore in the analyte.- Use a lower UV wavelength (e.g., 200-210 nm).[10][14] - Consider derivatization with a UV-active tag.[9] - Employ alternative detection methods like mass spectrometry (MS) or evaporative light scattering detection (ELSD).

This protocol is for the N-Boc protected derivative, which serves as an excellent starting point for method development.

Parameter Condition
Column Chiralpak IC (250 x 4.6 mm, 5 µm)[10]
Mobile Phase n-Hexane / Isopropanol (95:5, v/v)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 210 nm
Injection Volume 10 µL
Expected Elution Order (R)-isomer before (S)-isomer[10]

For the unprotected 5-Hydroxypiperidine-3-carboxylic acid, a polar organic or reversed-phase method with appropriate additives on a polysaccharide-based CSP would be a more suitable starting point.

Diastereomeric Salt Crystallization

G cluster_0 Step 1: Resolving Agent & Solvent Screening cluster_1 Step 2: Salt Formation & Crystallization cluster_2 Step 3: Isolation & Purification cluster_3 Step 4: Liberation of the Enantiomer A Select a chiral resolving agent (e.g., tartaric acid derivatives, chiral amines). B Screen a variety of solvents to find one with a significant solubility difference between the two diastereomeric salts. A->B Key for selectivity C Dissolve the racemic analyte and resolving agent in the chosen solvent at an elevated temperature. D Cool the solution slowly to induce crystallization of the less soluble diastereomeric salt. C->D E Optionally, add seed crystals to promote nucleation. D->E F Isolate the crystals by filtration. G Wash the crystals with a small amount of cold solvent. F->G H Recrystallize to improve diastereomeric purity if necessary. G->H I Dissolve the purified diastereomeric salt in a suitable solvent. J Break the salt by adding an acid or base to liberate the free enantiomer. I->J K Extract and purify the desired enantiomer. J->K

Caption: Workflow for diastereomeric salt crystallization.

Problem Potential Cause Troubleshooting Steps
No Crystallization - Solution is too dilute. - Inhibition by impurities. - Incorrect solvent choice.- Concentrate the solution by evaporating some of the solvent.[3] - Purify the starting racemate. - Perform a more extensive solvent screen.[3]
Oiling Out - Salt's melting point is below the crystallization temperature. - Solution is too concentrated.- Lower the crystallization temperature.[3] - Add more solvent to reduce the concentration.[3] - Change to a less polar solvent system.
Low Diastereomeric Excess (d.e.) - Poor selectivity of the solvent system. - Co-precipitation of the more soluble diastereomer.- Optimize the solvent system to maximize the solubility difference.[23] - Perform one or more recrystallizations of the isolated salt.
Low Yield - The desired diastereomer has significant solubility in the mother liquor. - Sub-optimal crystallization temperature.- Optimize the final cooling temperature. - Consider using an anti-solvent to reduce the solubility of the desired salt.[3]
Capillary Electrophoresis (CE)

CE is a highly efficient separation technique well-suited for polar and charged analytes like 5-Hydroxypiperidine-3-carboxylic acid.

In chiral CE, a chiral selector is added to the background electrolyte (BGE). The enantiomers of the analyte form transient diastereomeric complexes with the chiral selector, which have different mobilities in the electric field, leading to their separation.[7][8]

  • Cyclodextrins (CDs) and their derivatives: These are the most widely used chiral selectors in CE due to their versatility.[6][8][24]

  • Chiral Crown Ethers: Effective for primary amines.

  • Macrocyclic Antibiotics: Offer a broad range of enantioselectivity.

  • Chiral Ionic Liquids: Can be used as additives or as the main component of the BGE.[7][24]

Problem Potential Cause Troubleshooting Steps
Poor Resolution - Incorrect type or concentration of chiral selector. - Inappropriate BGE pH or concentration. - Unsuitable temperature or voltage.- Screen different types of chiral selectors (e.g., various cyclodextrins). - Optimize the concentration of the chiral selector. - Adjust the pH of the BGE to optimize the charge of the analyte and selector. - Vary the applied voltage and capillary temperature.
Long Analysis Times - Low applied voltage. - High viscosity of the BGE.- Increase the applied voltage (be mindful of Joule heating). - Decrease the concentration of the chiral selector or other BGE components.
Poor Peak Shape - Mismatch between the conductivity of the sample and the BGE. - Adsorption of the analyte to the capillary wall.- Dissolve the sample in a buffer with lower conductivity than the BGE. - Adjust the pH of the BGE to modify the charge of the analyte and the capillary wall. - Use a coated capillary.

References

  • Optimizing Diastereomeric Salt Crystallization for Enantiomer Separation. APC. Available at: [Link].

  • Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. PubMed Central (PMC). Available at: [Link].

  • Optimization of Liquid Crystalline Mixtures Enantioseparation on Polysaccharide-Based Chiral Stationary Phases by Reversed-Phase Chiral Liquid Chromatography. PubMed Central (PMC). Available at: [Link].

  • New Levan-Based Chiral Stationary Phases: Synthesis and Comparative HPLC Enantioseparation of (±)-trans-β-Lactam Ureas in the Polar Organic Mode. PubMed Central (PMC). Available at: [Link].

  • Review of Chiral Stationary Phase Development and Chiral Applications. American Laboratory. Available at: [Link].

  • A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link].

  • Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. CrystEngComm. Available at: [Link].

  • Guided optimization of a crystallization-induced diastereomer transformation to access a key navoximod intermediate. Reaction Chemistry & Engineering. Available at: [Link].

  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral-Achiral HPLC Separation Methods. PubMed. Available at: [Link].

  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. MDPI. Available at: [Link].

  • Enantioseparation of chiral aromatic amino acids by capillary electrophoresis in neutral and charged cyclodextrin selector modes. PubMed. Available at: [Link].

  • CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. ResearchGate. Available at: [Link].

  • Application of Amino Acid-Based Chiral Ionic Liquids for Enantioseparation in Capillary Electrophoresis. PubMed. Available at: [Link].

  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Semantic Scholar. Available at: [Link].

  • Enantioseparation by Capillary Electrophoresis Using Cyclodextrins in an Amino Acid-Based Ionic Liquid Running Buffer. PubMed. Available at: [Link].

  • Enantioseparation and quantitative determination of two homologous beta amino acids found in Fabaceae plants. ScienceDirect. Available at: [Link].

  • Polysaccharide-Based Chiral Stationary Phases for Enantioseparations in Liquid-Phase Techniques: An Overview. PubMed. Available at: [Link].

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. Available at: [Link].

  • Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. Available at: [Link].

  • HPLC Peak Shape Troubleshooting Solution Column. uHPLCs. Available at: [Link].

  • Chiral Separations of Amino Acids and Peptides by Capillary Electrophoresis. ResearchGate. Available at: [Link].

  • Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview. Springer Nature Experiments. Available at: [Link].

  • I'm facing a problem with peak splitting and broadening amino acid analysis by HPLC Zorbax AAA C-18 column. Can anyone help me?. ResearchGate. Available at: [Link].

  • Advances in Achiral Stationary Phases for SFC. American Pharmaceutical Review. Available at: [Link].

  • Optical Resolution of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation. Saitama University. Available at: [Link].

  • additives for chiral. Chromatography Forum. Available at: [Link].

  • Chiral separation using cyclodextrins as mobile phase additives in open‐tubular liquid chromatography with a pseudophase coating. PubMed Central (PMC). Available at: [Link].

  • The effect of high Concentration Additive on Chiral Separations in Supercritical Fluid Chromatography. ResearchGate. Available at: [Link].

  • Efficient Asymmetric Synthesis of (S)-N-Boc-3-hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase. MDPI. Available at: [Link].

  • A generic strategy for chiral separations of pharmaceuticals by supercritical fluid chromatography. Journal of Chromatography A. Available at: [Link].

  • SFC for chiral separations in bioanalysis. PubMed. Available at: [Link].

  • Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column. ResearchGate. Available at: [Link].

  • Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. Der Pharma Chemica. Available at: [Link].

  • Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases. ResearchGate. Available at: [Link].

  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Chromatography Online. Available at: [Link].

  • New Study Outlines on SFC Technique for Chiral Bioanalysis. LCGC International. Available at: [Link].

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link].

  • Chiral HPLC Separations. Phenomenex. Available at: [Link].

  • Enantioseparation of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation by 2-Amino-1,2-diphenylethanol (ADPE) and Cinchonidine. PubMed Central (PMC). Available at: [Link].

  • Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. ResearchGate. Available at: [Link].

  • (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities. ResearchGate. Available at: [Link].

  • Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. MDPI. Available at: [Link].

  • 5-hydroxypiperidine-3-carboxylic Acid. PubChem. Available at: [Link].

  • Preparation method of (S)-N-Boc-3-hydroxypiperidine. Google Patents.

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Optimization

Technical Support Center: Scaling Up 5-Hydroxypiperidine-3-carboxylic Acid Hydrochloride Production

Here is the technical support center with troubleshooting guides and FAQs for challenges in scaling up 5-Hydroxypiperidine-3-carboxylic acid hydrochloride production. This guide provides in-depth technical support for re...

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center with troubleshooting guides and FAQs for challenges in scaling up 5-Hydroxypiperidine-3-carboxylic acid hydrochloride production.

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 5-Hydroxypiperidine-3-carboxylic acid hydrochloride. We will address common challenges, from reaction optimization to purification, and provide field-proven insights to ensure a successful and efficient production process.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 5-Hydroxypiperidine-3-carboxylic acid hydrochloride on a larger scale?

A1: The most direct and atom-economical method is the catalytic hydrogenation of the corresponding pyridine precursor, 5-Hydroxynicotinic acid.[1] This reaction reduces the aromatic pyridine ring to a saturated piperidine ring. The resulting 5-Hydroxypiperidine-3-carboxylic acid is then treated with hydrochloric acid to yield the desired hydrochloride salt.

Q2: Why is the hydrogenation of the pyridine ring in 5-Hydroxynicotinic acid challenging?

A2: The primary challenges stem from the aromatic stability of the pyridine ring and potential catalyst inhibition.[1][2]

  • Aromaticity: The aromatic nature of the pyridine nucleus requires potent catalytic systems, often involving elevated temperatures and significant hydrogen pressures to overcome the activation energy for reduction.[1][3]

  • Catalyst Poisoning: The Lewis basic nitrogen atom in both the pyridine starting material and the piperidine product can bind to the metal center of the catalyst, acting as a poison and reducing its activity.[2]

Q3: What are the critical safety precautions when handling 5-Hydroxypiperidine-3-carboxylic acid hydrochloride?

A3: According to its classification, 5-Hydroxypiperidine-3-carboxylic acid hydrochloride is harmful if swallowed, in contact with skin, or if inhaled.[4] Therefore, appropriate personal protective equipment (PPE) is mandatory. This includes:

  • Safety goggles or a face shield.

  • Chemical-resistant gloves.

  • A lab coat.

  • Use of a fume hood to avoid inhalation of dust or aerosols.[5]

  • Always have a Safety Data Sheet (SDS) readily available for reference.

Q4: What are the key analytical methods for monitoring the reaction progress and final product purity?

A4: A combination of chromatographic and spectroscopic techniques is recommended:

  • Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of the disappearance of the starting material (5-Hydroxynicotinic acid).

  • High-Performance Liquid Chromatography (HPLC): The primary method for quantitative analysis of reaction conversion and final product purity.[6] HPLC can effectively separate the starting material, product, and any potential by-products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for structural confirmation of the final product. ¹H and ¹³C NMR will verify the reduction of the pyridine ring.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.[3]

Part 2: Synthesis and Scale-Up Workflow

The general workflow for the production of 5-Hydroxypiperidine-3-carboxylic acid hydrochloride involves the catalytic hydrogenation of 5-Hydroxynicotinic acid.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Hydrogenation Reaction cluster_workup Work-up & Isolation cluster_salt Salt Formation & Purification Start 5-Hydroxynicotinic Acid + Solvent (e.g., Acetic Acid) Reactor High-Pressure Reactor Start->Reactor Catalyst Catalyst Slurry (e.g., PtO₂, Rh/C) Catalyst->Reactor Conditions Set Temperature & H₂ Pressure Reactor->Conditions Monitor Monitor Reaction (TLC/HPLC) Conditions->Monitor Filter Filter Catalyst Monitor->Filter Concentrate Concentrate Filtrate Filter->Concentrate Crystallize Crystallization/ Precipitation Concentrate->Crystallize Isolate Isolate Free Base Crystallize->Isolate HCl Add HCl Solution Isolate->HCl Final_Crystallize Final Crystallization HCl->Final_Crystallize Dry Dry Final Product Final_Crystallize->Dry QC QC Analysis Dry->QC

Caption: General workflow for the synthesis of 5-Hydroxypiperidine-3-carboxylic acid hydrochloride.

Part 3: Troubleshooting Guide

Issue 1: Slow or Stalled Hydrogenation Reaction
  • Symptom: HPLC or TLC analysis shows a high percentage of remaining 5-Hydroxynicotinic acid even after an extended reaction time.

  • Possible Causes & Solutions:

Possible Cause Explanation Recommended Solution
Catalyst Poisoning The nitrogen atom in the pyridine ring can deactivate the catalyst.[2] This is a very common issue.Protonate the Nitrogen: The reaction is often performed in an acidic solvent like glacial acetic acid.[3] The acid protonates the pyridine nitrogen, forming a pyridinium salt. This prevents the lone pair from binding to the catalyst and makes the ring more susceptible to reduction.[7] If not already using an acidic medium, consider adding an acid.
Insufficient Catalyst Activity The catalyst may be old, of low quality, or not sufficiently active for this specific transformation.Increase Catalyst Loading: A higher catalyst loading (e.g., from 1 mol% to 5 mol%) can increase the reaction rate. Test Different Catalysts: Platinum group metals are highly effective. Consider screening catalysts like PtO₂ (Adams' catalyst), Rh/C, or Pd/C.[1] Rhodium on carbon (Rh/C) has shown good activity under milder conditions.[2]
Inadequate Hydrogen Pressure/Temperature The aromatic pyridine ring requires significant energy to be reduced.[1]Optimize Reaction Conditions: Gradually increase the hydrogen pressure (e.g., from 5 bar to 50-70 bar) and/or temperature (e.g., from room temperature to 40-80°C).[1][3] Monitor for by-product formation at higher temperatures.
Poor Mass Transfer Inefficient mixing can lead to poor contact between the hydrogen gas, catalyst, and substrate.Improve Agitation: Ensure the reactor's stirring mechanism is functioning optimally to keep the catalyst suspended and facilitate gas-liquid transfer.
Issue 2: Formation of Impurities and By-products
  • Symptom: HPLC or NMR analysis of the crude product shows significant peaks other than the desired product.

  • Possible Causes & Solutions:

Possible Cause Explanation Recommended Solution
Over-reduction or Side Reactions At high temperatures or with very active catalysts, other functional groups could potentially be reduced, although the hydroxyl and carboxylic acid groups are generally stable under these conditions. Ring opening is a less common but possible side reaction under harsh conditions.Milder Reaction Conditions: Use a more selective catalyst like Rhodium on carbon (Rh/C), which can operate under milder conditions.[2] Reduce the reaction temperature and pressure once you find a sweet spot for the reaction rate.
Incomplete Reaction The main "impurity" is often the unreacted starting material.Refer to the solutions for Issue 1: Slow or Stalled Hydrogenation Reaction .
Contamination from Starting Materials or Solvents Impurities in the 5-Hydroxynicotinic acid or solvents can carry through the reaction.Verify Starting Material Purity: Use high-purity starting materials and solvents. Perform QC on incoming materials.
Troubleshooting Workflow Diagram

Troubleshooting_Workflow cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_solutions Solutions Start Problem Detected: Slow/Incomplete Reaction Poisoning Catalyst Poisoning? Start->Poisoning Activity Low Activity? Poisoning->Activity No Sol_Acid Use Acidic Solvent (e.g., Acetic Acid) Poisoning->Sol_Acid Yes Pressure H₂ Pressure Too Low? Activity->Pressure No Sol_Catalyst Increase Catalyst Loading or Screen New Catalysts Activity->Sol_Catalyst Yes Temp Temperature Too Low? Pressure->Temp No Sol_Pressure Increase H₂ Pressure Pressure->Sol_Pressure Yes Sol_Temp Increase Temperature Temp->Sol_Temp Yes

Caption: A decision-making workflow for troubleshooting slow hydrogenation reactions.

Part 4: Experimental Protocols

Protocol 1: Catalytic Hydrogenation of 5-Hydroxynicotinic Acid

This protocol is a general guideline and should be optimized for your specific equipment and scale.

  • Reactor Setup:

    • Charge a high-pressure reactor with 5-Hydroxynicotinic acid (1.0 eq).

    • Add a suitable solvent. Glacial acetic acid is a good starting point to prevent catalyst poisoning.[3]

    • Carefully add the hydrogenation catalyst (e.g., 5% Rh/C, 1-5 mol%) under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reaction Execution:

    • Seal the reactor vessel.

    • Purge the reactor multiple times with inert gas, followed by purges with hydrogen gas.

    • Pressurize the reactor with hydrogen to the desired pressure (e.g., 5-70 bar).[1][3]

    • Begin stirring and heat the reaction to the target temperature (e.g., 40-90°C).[8]

    • Monitor the reaction progress by taking samples periodically and analyzing them by HPLC or TLC. The reaction is complete when the starting material is consumed.

  • Work-up and Isolation:

    • Cool the reactor to room temperature and carefully vent the hydrogen gas.

    • Purge the reactor with an inert gas.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

Protocol 2: Purification and Salt Formation
  • Purification of the Free Base (if necessary):

    • The crude 5-Hydroxypiperidine-3-carboxylic acid can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol).

    • If colored impurities are present, the solution can be treated with activated carbon before crystallization.[9]

  • Formation of the Hydrochloride Salt:

    • Dissolve the purified free base in a suitable solvent (e.g., isopropanol or ethanol).

    • Slowly add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in isopropanol) while stirring. The amount should be stoichiometric (1.0-1.1 equivalents).

    • The hydrochloride salt will typically precipitate out of the solution.

    • Stir the resulting slurry, then collect the solid product by filtration.

    • Wash the filter cake with a cold solvent (e.g., isopropanol or acetone) to remove any residual acid.[9]

    • Dry the final product under vacuum to a constant weight.

References

  • Reddy, M. S., Ranganath, K. V. S., & Raju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of Pharmaceutical Sciences and Research.
  • Smith, A. et al. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry, Royal Society of Chemistry. DOI:10.1039/D3OB01860A. [Link]

  • Krasavin, M. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6692. [Link]

  • StackExchange. (2017). Hydrogenation of pyridine compared to other heteroaromatic rings. Chemistry Stack Exchange. [Link]

  • Nevado, C. et al. (2025). Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. ChemRxiv. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Piperidine Derivatives in Advanced Chemical Synthesis. [Link]

  • Organic Chemistry Portal. (2024). Preparation of Piperidines, Part 2: Substituted at Position 3. YouTube. [Link]

  • Autechaux, S. (n.d.). The Role of 5-Hydroxynicotinic Acid in Modern Pharmaceutical Synthesis. [Link]

  • Autechaux, S. (n.d.). Understanding the Chemical Properties and Applications of 5-Hydroxynicotinic Acid. [Link]

  • PubChem. (n.d.). (2S,5R)-5-hydroxypiperidine-2-carboxylic acid hydrochloride. National Center for Biotechnology Information. [Link]

  • Al-Hussain, S. A., & Al-shmery, B. H. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Egyptian Journal of Chemistry.
  • MDPI. (2022).
  • PrepChem.com. (n.d.). Synthesis of 1-benzyl-3-hydroxypiperidine-3-carboxylic acid. [Link]

  • PubChem. (n.d.). 5-hydroxypiperidine-3-carboxylic Acid. National Center for Biotechnology Information. [Link]

  • Google Patents. (n.d.). CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine.
  • Chemical-Suppliers.com. (n.d.). 5-Hydroxypiperidine-3-carboxylic acid hydrochloride. [Link]

  • Google Patents. (n.d.). US9790181B2 - Method for producing 5-hydroxypiperidine-2-carboxylic acid.
  • Google Patents. (n.d.).
  • MDPI. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(20), 4836.
  • NIH. (2023). Ligand bound structure of a 6-hydroxynicotinic acid 3-monooxygenase provides mechanistic insights.

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Validating the Binding Affinity of 5-Hydroxypiperidine-3-carboxylic Acid Hydrochloride

This guide provides an in-depth, objective comparison of core methodologies for validating the binding affinity of small molecules, using 5-Hydroxypiperidine-3-carboxylic acid hydrochloride as a representative candidate....

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of core methodologies for validating the binding affinity of small molecules, using 5-Hydroxypiperidine-3-carboxylic acid hydrochloride as a representative candidate. As a piperidine-containing scaffold, this molecule belongs to a class of compounds highly prevalent in medicinal chemistry, making the robust characterization of its target interactions a critical step in drug discovery and development. This document is intended for researchers, scientists, and drug development professionals seeking to move beyond simple screening and generate high-confidence binding data.

The narrative herein is structured not as a rigid protocol, but as a decision-making guide. We will explore the causality behind experimental choices, emphasizing the importance of orthogonal validation to build a trustworthy and comprehensive binding profile for our lead compounds.

The Imperative of Binding Affinity Validation in Drug Discovery

The journey from a hit compound to a clinical candidate is paved with data. Among the most crucial datasets is the characterization of the molecule's interaction with its intended biological target. Binding affinity, quantified by the dissociation constant (KD), is a measure of the strength of this interaction. A low KD value signifies a strong interaction, often correlating with higher potency. However, a single number is not the whole story. Understanding the kinetics (how fast the compound binds and unbinds) and the thermodynamics (the forces driving the binding) provides a richer, more predictive picture of a compound's potential.

This guide will dissect and compare three gold-standard biophysical techniques to create a complete validation workflow:

  • Surface Plasmon Resonance (SPR): For label-free, real-time kinetic and affinity analysis.[1][2]

  • Isothermal Titration Calorimetry (ITC): For a direct, in-solution measurement of binding thermodynamics.[3]

  • Fluorescence Polarization (FP) Assay: As a high-throughput method, particularly powerful in a competitive format.[4][5]

Surface Plasmon Resonance (SPR): Unveiling the Kinetics

SPR is a label-free optical technique that measures molecular interactions in real time.[1] It has become a cornerstone of drug discovery for its ability to provide not just the affinity (KD), but also the association (kon) and dissociation (koff) rate constants.[2] This kinetic information is invaluable for optimizing drug-target residence time, a key parameter for in vivo efficacy.

Causality Behind the Method

The core principle involves immobilizing one binding partner (the "ligand," typically the target protein) onto a sensor chip, while the other partner (the "analyte," our small molecule) flows over the surface.[1] Binding events cause a change in the refractive index at the sensor surface, which is detected as a shift in the resonance angle of reflected light. This change is proportional to the mass accumulating on the surface.[6] The real-time nature of this detection allows for the direct measurement of binding and dissociation rates.

Experimental Workflow: SPR

SPR_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Data Analysis Prot_Prep Target Protein Purification & QC Lig_Prep Compound Dilution Series Preparation Inject_C Inject Compound (Association Phase) Lig_Prep->Inject_C Chip_Prep Sensor Chip Selection & Priming Immob Immobilize Protein on Sensor Chip Chip_Prep->Immob Immob->Inject_C Inject_B Inject Buffer (Dissociation Phase) Inject_C->Inject_B Regen Regenerate Chip Surface Inject_B->Regen Sensorgram Generate Sensorgram (Response vs. Time) Inject_B->Sensorgram Regen->Inject_C Next Concentration Fitting Fit Data to Kinetic Model Sensorgram->Fitting Results Determine: kon, koff, KD Fitting->Results

Caption: High-level workflow for an SPR experiment.

Step-by-Step Protocol: SPR
  • Preparation:

    • Purify the target protein to >95% purity and ensure it is active and correctly folded.

    • Prepare a precise dilution series of 5-Hydroxypiperidine-3-carboxylic acid hydrochloride in a running buffer that matches the buffer used for the protein. A "no-compound" buffer blank is essential for double referencing.

    • Select an appropriate sensor chip and perform surface chemistry to immobilize the target protein. Amine coupling is common, but other methods like capture-based approaches can be used to ensure protein orientation and activity.[7]

  • Immobilization:

    • Activate the sensor surface (e.g., with EDC/NHS for amine coupling).

    • Inject the target protein at a suitable concentration to achieve the desired immobilization density. Over-immobilization can lead to steric hindrance and mass transport limitations, especially for small molecule analysis.[8]

    • Deactivate any remaining active groups on the surface.

  • Binding Measurement:

    • Equilibrate the system by flowing running buffer over the sensor surface until a stable baseline is achieved.

    • Inject the lowest concentration of the small molecule and allow it to flow over the surface for a defined period (association phase).

    • Switch back to flowing running buffer and monitor the decrease in signal as the compound dissociates (dissociation phase).

    • After the dissociation phase, inject a regeneration solution (if necessary) to remove any remaining bound analyte and prepare the surface for the next cycle.

  • Data Collection & Analysis:

    • Repeat step 3 for the entire concentration series, including buffer blanks.

    • The resulting data (sensorgrams) are processed by subtracting the reference channel and buffer blank signals.

    • The processed sensorgrams are globally fitted to a suitable binding model (e.g., 1:1 Langmuir) to calculate kon, koff, and the KD.

Isothermal Titration Calorimetry (ITC): The Thermodynamic Gold Standard

ITC stands alone in its ability to directly measure the heat released (exothermic) or absorbed (endothermic) during a binding event.[3] This allows for the simultaneous determination of binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) of binding in a single, label-free experiment.[9] From these values, the Gibbs free energy (ΔG) and entropy (ΔS) can be calculated, providing a complete thermodynamic profile of the interaction.

Causality Behind the Method

The instrument consists of two cells—a reference cell and a sample cell—enclosed in an adiabatic jacket.[10] The target protein is placed in the sample cell, and the small molecule is loaded into a titration syringe. Small aliquots of the small molecule are injected into the sample cell.[10] The instrument's sensitive thermoelectric devices detect the temperature difference between the cells caused by the binding reaction's heat change and apply power to heaters to maintain a zero temperature difference.[9] The power required to maintain this equilibrium is measured and is directly proportional to the heat of the reaction.

Experimental Workflow: ITC

ITC_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Titration cluster_analysis Phase 3: Data Analysis Prot_Prep Dialyze Protein into Final Buffer Degas Degas Both Solutions Prot_Prep->Degas Lig_Prep Dissolve Compound in Exact Same Buffer Batch Lig_Prep->Degas Load_Cell Load Protein into Sample Cell Degas->Load_Cell Load_Syr Load Compound into Titration Syringe Degas->Load_Syr Equil Thermal Equilibration Load_Cell->Equil Load_Syr->Equil Titrate Perform Automated Stepwise Injections Equil->Titrate Thermogram Generate Raw Thermogram (Power vs. Time) Titrate->Thermogram Integration Integrate Injection Peaks Thermogram->Integration Binding_Iso Plot Binding Isotherm (kcal/mol vs. Molar Ratio) Integration->Binding_Iso Fitting Fit Isotherm to Binding Model Binding_Iso->Fitting Results Determine: KD, n, ΔH, ΔS Fitting->Results

Caption: Standard workflow for an ITC experiment.

Step-by-Step Protocol: ITC
  • Preparation:

    • Precisely determine the concentrations of the protein and small molecule solutions. Inaccurate concentrations are a primary source of error in ITC.

    • Ensure both the protein and the 5-Hydroxypiperidine-3-carboxylic acid hydrochloride are in an identical buffer. Mismatched buffers can cause large heats of dilution that obscure the binding signal. Dialysis of the protein against the final buffer is highly recommended.

    • Thoroughly degas both solutions to prevent air bubbles from interfering with the measurement.

  • Instrument Setup:

    • Load the protein solution into the sample cell and the small molecule solution into the injection syringe.

    • Place the assembly into the calorimeter and allow sufficient time for the system to reach thermal equilibrium.

  • Titration:

    • Program the instrument to perform a series of small, precisely timed injections (e.g., 20-30 injections of 1-2 µL each).

    • The first injection is often smaller and is discarded during analysis to account for diffusion across the syringe tip during equilibration.

    • The instrument records the power required to maintain zero temperature difference between the sample and reference cells throughout the titration.

  • Data Analysis:

    • The raw data (a series of peaks corresponding to each injection) is integrated to determine the heat change per injection.

    • These integrated heat values are plotted against the molar ratio of the small molecule to the protein.

    • This binding isotherm is then fitted to a binding model (e.g., a one-site independent model) to yield the KD, stoichiometry (n), and enthalpy (ΔH).[11]

Fluorescence Polarization (FP) Assay: A High-Throughput Approach

FP is a solution-based technique that measures changes in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[5] While it can be used for direct binding measurements, its true power in small molecule drug discovery often lies in its application as a competitive binding assay.[4] This is particularly useful when the small molecule of interest is difficult to label or when a high-throughput format is required.

Causality Behind the Method

The principle is based on the interaction of polarized light with a fluorescent molecule (a "tracer" or "probe").[12] When a small fluorescent tracer is unbound in solution, it tumbles rapidly, and the light it emits is largely depolarized. When it binds to a much larger protein, its tumbling slows dramatically, and the emitted light remains highly polarized.[13] In a competitive assay, our unlabeled compound (5-Hydroxypiperidine-3-carboxylic acid hydrochloride) competes with the fluorescent tracer for binding to the target protein. As our compound displaces the tracer, the tracer's tumbling speed increases, leading to a decrease in the measured polarization.

Experimental Workflow: Competitive FP

FP_Workflow cluster_prep Phase 1: Assay Development cluster_exp Phase 2: Competition Experiment cluster_analysis Phase 3: Data Analysis Tracer_Sel Select/Synthesize Fluorescent Tracer Assay_Opt Optimize Concentrations (Protein & Tracer) Tracer_Sel->Assay_Opt Z_Factor Determine Assay Window and Z' Factor Assay_Opt->Z_Factor Lig_Prep Prepare Competitor Dilution Series Z_Factor->Lig_Prep Plate Plate Protein, Tracer, and Competitor Lig_Prep->Plate Incubate Incubate to Reach Equilibrium Plate->Incubate Read Read Polarization on Plate Reader Incubate->Read Plot Plot Polarization vs. Competitor Conc. Read->Plot Fitting Fit Data to Sigmoidal Dose-Response Plot->Fitting Results Determine IC50 and Calculate Ki Fitting->Results

Caption: Workflow for a competitive FP assay.

Step-by-Step Protocol: Competitive FP
  • Assay Development:

    • Identify or synthesize a fluorescent tracer that binds to the target protein with a suitable affinity (ideally, KD should be at or below the protein concentration used).

    • Determine the optimal concentrations of the target protein and tracer to yield a stable and robust polarization signal window.

  • Competition Experiment:

    • Prepare a multi-well plate (e.g., 96- or 384-well).

    • To each well, add a fixed concentration of the target protein and the fluorescent tracer.

    • Add a dilution series of the competitor, 5-Hydroxypiperidine-3-carboxylic acid hydrochloride, to the wells. Include "no competitor" (high polarization) and "no protein" (low polarization) controls.

    • Incubate the plate for a sufficient time to allow the binding reaction to reach equilibrium.[12]

  • Measurement:

    • Measure the fluorescence polarization in each well using a plate reader equipped with polarizing filters.[12]

  • Data Analysis:

    • Plot the polarization values against the logarithm of the competitor concentration.

    • Fit the resulting data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the competitor required to displace 50% of the bound tracer.[14]

    • The IC50 can then be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation, which requires knowledge of the tracer's KD and concentration.

Orthogonal Validation: Synthesizing the Data

No single technique is infallible. Each method has its own potential artifacts and limitations. Therefore, validating a binding interaction with at least two orthogonal methods is considered best practice. SPR and ITC are excellent orthogonal partners as one measures a surface-based kinetic interaction while the other measures a thermodynamic interaction in solution.

Below is a hypothetical summary of results for the binding of 5-Hydroxypiperidine-3-carboxylic acid hydrochloride to a target, "Kinase X," illustrating how data from these techniques can be compared.

ParameterSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)Fluorescence Polarization (FP)Interpretation
Affinity (KD) 450 nM520 nM-Excellent agreement between orthogonal, label-free methods, providing high confidence in the measured affinity.
Affinity (Ki) --610 nMThe Ki from the competitive assay is in the same range as the KD values, further validating the interaction.
Kinetics (kon) 1.5 x 105 M-1s-1Not MeasuredNot MeasuredShows a moderately fast association rate.
Kinetics (koff) 0.0675 s-1Not MeasuredNot MeasuredIndicates a relatively short drug-target residence time (t1/2 ≈ 10s).
Stoichiometry (n) Assumed 1:1 in model0.98Not MeasuredITC confirms a 1:1 binding stoichiometry, validating the model used for SPR analysis.
Enthalpy (ΔH) Not Measured-5.8 kcal/molNot MeasuredThe interaction is enthalpically driven, suggesting significant hydrogen bonding and/or van der Waals interactions.
Entropy (TΔS) Not Measured+2.9 kcal/molNot MeasuredThe positive entropy term indicates that the binding event is accompanied by a favorable increase in disorder, likely due to the displacement of water molecules from the binding site.

Conclusion

Validating the binding affinity of a promising molecule like 5-Hydroxypiperidine-3-carboxylic acid hydrochloride is a multi-faceted process that demands rigorous, multi-pronged experimental design. By leveraging the kinetic insights of Surface Plasmon Resonance , the thermodynamic depth of Isothermal Titration Calorimetry , and the competitive, high-throughput capabilities of Fluorescence Polarization , researchers can build a comprehensive and trustworthy binding profile. This orthogonal approach not only validates the affinity value itself but also provides critical information on the mechanism of action, kinetics, and thermodynamic drivers of the interaction, which are essential for making informed decisions in the complex process of drug development.

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Comparative

A Comparative Analysis of 5-Hydroxypiperidine-3-carboxylic acid hydrochloride and Other GABA Reuptake Inhibitors

This guide provides a detailed comparison of 5-Hydroxypiperidine-3-carboxylic acid hydrochloride with other prominent Gamma-aminobutyric acid (GABA) reuptake inhibitors. It is intended for researchers, scientists, and dr...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparison of 5-Hydroxypiperidine-3-carboxylic acid hydrochloride with other prominent Gamma-aminobutyric acid (GABA) reuptake inhibitors. It is intended for researchers, scientists, and drug development professionals investigating the modulation of GABAergic neurotransmission. The content delves into the mechanisms of action, comparative potency, and the experimental methodologies used to characterize these compounds.

The Central Role of GABAergic Inhibition and its Termination

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system, playing a critical role in regulating neuronal excitability.[1][2] The precise control of GABA levels in the synaptic cleft is crucial for maintaining the delicate balance between neuronal excitation and inhibition. The action of synaptically released GABA is primarily terminated by its re-uptake from the synaptic cleft into presynaptic neurons and surrounding glial cells.[3][4] This process is mediated by a family of specialized membrane proteins known as GABA transporters (GATs).[5]

GABA reuptake inhibitors (GRIs), also called GABA transporter blockers, are compounds that block the action of GATs.[1] By inhibiting reuptake, these agents increase the extracellular concentration of GABA, thereby enhancing and prolonging its inhibitory signaling.[6][7] This mechanism is a key therapeutic strategy for conditions associated with decreased GABAergic transmission, such as epilepsy, anxiety disorders, and neuropathic pain.[4][8]

GABA Transporter Subtypes

Four distinct GABA transporter subtypes have been identified in mammals: GAT-1, GAT-2, GAT-3, and the betaine/GABA transporter-1 (BGT-1).[9]

  • GAT-1 (SLC6A1): This is the most abundant GAT in the brain and is found predominantly on presynaptic neuronal terminals, with some expression on glial cells.[10] It is considered the primary transporter for clearing GABA from the synapse.[9]

  • GAT-2 (SLC6A13): Expressed at low levels in the brain, mainly in the meninges, GAT-2 is more prominent in the liver and kidneys.[5][9]

  • GAT-3 (SLC6A11): Primarily located on distal astrocytic processes surrounding the synapse.[10] Along with GAT-1, it is a major GABA transporter in the brain.[9]

  • BGT-1 (SLC6A12): Found in the brain at low levels, with higher concentrations in the liver.[5][9]

The differential localization and function of these subtypes offer the potential for developing subtype-selective inhibitors to fine-tune GABAergic activity in specific brain regions or cell types.

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron cluster_3 Astrocyte GABA_Vesicle GABA Vesicles GABA_Release GABA Release GABA_Vesicle->GABA_Release Action Potential GABA GABA GABA_Release->GABA GAT1 GAT-1 Transporter GABA->GAT1 Reuptake GABA_Receptor GABA Receptor GABA->GABA_Receptor Binds & Activates GAT3 GAT-3 Transporter GABA->GAT3 Reuptake GRI GABA Reuptake Inhibitor (GRI) GRI->GAT1 Blocks GRI->GAT3 Blocks

Figure 1: GABAergic synapse showing GRI mechanism of action.

Comparative Profile of GABA Reuptake Inhibitors

This section compares 5-Hydroxypiperidine-3-carboxylic acid hydrochloride to other key GRIs. The choice of comparator compounds—Nipecotic Acid and Tiagabine—is based on their historical significance and clinical relevance, respectively, providing a robust framework for evaluation.

5-Hydroxypiperidine-3-carboxylic acid hydrochloride
Nipecotic Acid

Nipecotic acid is a classical and widely studied GRI. It serves as a universal inhibitor for GAT-1, GAT-2, and GAT-3.[14] A critical distinction for nipecotic acid is that it not only blocks the transporter but also acts as a substrate.[15] This means it is transported into the cell by the GATs, which can lead to complex pharmacological effects, including the potential to act as a "false transmitter."[15] This dual-action mechanism complicates its therapeutic use and has driven the search for non-substrate inhibitors.

Tiagabine (Gabitril®)

Tiagabine is a potent, selective GAT-1 inhibitor and a clinically approved antiepileptic drug.[1][7][16] Unlike nipecotic acid, tiagabine is not transported by the GABA carrier, acting as a pure blocker.[15] This property results in a more predictable pharmacological profile, focused on increasing synaptic GABA levels by preventing its removal.[16] Its high affinity and selectivity for GAT-1 make it a benchmark compound in the study of GABA reuptake inhibition.[4]

Quantitative Comparison of Inhibitory Potency

The following table summarizes the reported inhibitory activities (IC₅₀ values) of various compounds against different GABA transporter subtypes. It is important to note that direct, side-by-side comparative data for 5-Hydroxypiperidine-3-carboxylic acid hydrochloride is limited in the public domain.

CompoundGAT-1 IC₅₀ (µM)GAT-2 IC₅₀ (µM)GAT-3 IC₅₀ (µM)BGT-1 IC₅₀ (µM)Selectivity ProfileReference(s)
5-Hydroxypiperidine-3-carboxylic acid Data not availableData not availableData not availableData not availableWeaker than Nipecotic Acid[11][12]
Nipecotic Acid 2.6 (mouse)310 (mouse)29 (mouse)16 (mGAT4)Non-selective[14]
Tiagabine 0.07 (human)>1000>1000>1000Highly GAT-1 Selective[4]
Guvacine 14 (human)58 (rat)119 (human)1870 (human)Non-selective[17]
SKF 89976A 0.13 (human)550 (rat)944 (human)7210 (human)GAT-1 Selective[17]
(S)-SNAP-5114 >100021 (rat)5 (human)Data not availableGAT-3/GAT-2 Selective[17]

IC₅₀ values can vary based on experimental conditions (e.g., species, cell type, assay buffer).

Experimental Protocols for Characterizing GABA Uptake Inhibitors

The characterization of GRIs relies on robust and validated experimental workflows. The primary method is the in vitro GABA uptake assay, which directly measures the ability of a compound to block transporter function.

Protocol: In Vitro [³H]-GABA Uptake Assay in Rat Brain Synaptosomes

This protocol describes a standard method for assessing the inhibitory potency of test compounds on GABA uptake in a preparation enriched with presynaptic nerve terminals (synaptosomes).[18] The principle relies on measuring the uptake of radiolabeled GABA ([³H]-GABA) in the presence and absence of the test compound.

Rationale: Synaptosomes are resealed nerve terminals isolated from brain tissue. They retain functional transporters and provide an excellent in vitro model for studying the neuronal GABA uptake system.[11][19]

Figure 2: Workflow for an in vitro GABA uptake inhibition assay.

Step-by-Step Methodology:

  • Preparation of Synaptosomes:

    • Homogenize fresh or frozen rat cerebral cortex in ice-cold sucrose buffer (e.g., 0.32 M sucrose, 10 mM HEPES, pH 7.4).

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 min) to remove nuclei and cell debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 17,000 x g for 20 min) to pellet the crude synaptosomal fraction (P2).

    • Resuspend the P2 pellet in a physiological buffer (e.g., Krebs-Ringer buffer).

  • Assay Procedure:

    • In test tubes, add aliquots of the synaptosomal suspension.

    • Add various concentrations of the test compound (e.g., 5-Hydroxypiperidine-3-carboxylic acid) or vehicle for control wells (Total Uptake).

    • To a separate set of tubes, add a saturating concentration of a known potent inhibitor like Nipecotic Acid to determine non-specific uptake.

    • Pre-incubate the mixture for 5-10 minutes at the assay temperature (e.g., 25°C or 37°C).

  • Initiation and Termination of Uptake:

    • Initiate the uptake reaction by adding a known concentration of [³H]-GABA to each tube.

    • Incubate for a short, defined period (e.g., 5-10 minutes) during which uptake is linear.

    • Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B). This separates the synaptosomes (with internalized [³H]-GABA) from the incubation medium.

    • Immediately wash the filters with several volumes of ice-cold buffer to remove externally bound radioactivity.

  • Quantification and Data Analysis:

    • Place the filters into scintillation vials with scintillation fluid.

    • Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

    • Calculate the specific uptake: (Total Uptake CPM) - (Non-specific Uptake CPM).

    • Determine the percent inhibition for each concentration of the test compound relative to the control (vehicle) specific uptake.

    • Plot the percent inhibition against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Concluding Remarks

In contrast, compounds like Tiagabine represent the successful translation of the GRI concept into a clinical therapeutic.[16] Its high potency and selectivity for GAT-1 underscore the importance of subtype-selective targeting to achieve a desired pharmacological effect while minimizing off-target actions.[15] The distinction between inhibitors that are also transporter substrates (e.g., Nipecotic Acid ) and pure blockers (e.g., Tiagabine ) is a critical consideration in drug design, as it profoundly influences the resulting pharmacology.[15]

Future research in this area will likely focus on developing inhibitors with novel selectivity profiles (e.g., GAT-3 or mixed GAT-1/GAT-3 inhibitors) to explore their unique therapeutic potential for a range of neurological and psychiatric disorders. The experimental protocols outlined in this guide provide a foundational framework for the rigorous evaluation of such novel chemical entities.

References

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Validation

A Comparative Guide to the Efficacy of 5-Hydroxypiperidine-3-carboxylic Acid Hydrochloride Analogs as GABA Uptake Inhibitors

This guide provides a comprehensive analysis of 5-Hydroxypiperidine-3-carboxylic acid hydrochloride analogs, focusing on their efficacy as inhibitors of γ-aminobutyric acid (GABA) transporters (GATs). Designed for resear...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of 5-Hydroxypiperidine-3-carboxylic acid hydrochloride analogs, focusing on their efficacy as inhibitors of γ-aminobutyric acid (GABA) transporters (GATs). Designed for researchers, scientists, and professionals in drug development, this document delves into the structure-activity relationships (SAR) that govern the inhibitory potency of these compounds, supported by experimental data and detailed protocols for their evaluation.

Introduction: The Rationale for Targeting GABA Reuptake

GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a critical role in maintaining the balance between neuronal excitation and inhibition.[1] Dysregulation of GABAergic neurotransmission is implicated in a variety of neurological and psychiatric disorders, including epilepsy, anxiety, and neuropathic pain. The synaptic concentration of GABA is tightly regulated by GATs, which are responsible for the reuptake of GABA from the synaptic cleft into presynaptic neurons and surrounding glial cells.[1]

Inhibition of these transporters prolongs the presence of GABA in the synapse, thereby enhancing inhibitory signaling. This mechanism presents a compelling therapeutic strategy for conditions characterized by neuronal hyperexcitability. The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous clinically approved drugs due to its favorable physicochemical and pharmacokinetic properties.[2][3] Analogs of 5-Hydroxypiperidine-3-carboxylic acid, which share structural similarities with the endogenous GAT substrate GABA, are promising candidates for the development of novel GAT inhibitors.

This guide will explore the nuances of their mechanism of action, the structural modifications that influence their efficacy, and the experimental methodologies used to quantify their inhibitory activity.

Mechanism of Action: Modulating the GABAergic Synapse

GABA transporters are transmembrane proteins that co-transport GABA with sodium and chloride ions. There are four main subtypes of GATs: GAT1, GAT2, GAT3, and the betaine/GABA transporter 1 (BGT1).[1][4] GAT1 is predominantly expressed in neurons, while GAT2, GAT3, and BGT1 are primarily found in glial cells.[4] The development of subtype-selective inhibitors is a key objective in the field to achieve targeted therapeutic effects with minimal side effects.

The therapeutic potential of GAT inhibitors has been validated by the clinical success of drugs like tiagabine, a selective GAT1 inhibitor used in the treatment of epilepsy.[5][6] The compounds discussed in this guide are designed to competitively inhibit GABA binding to the transporter, thereby blocking its reuptake.

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron GABA Vesicle GABA Vesicle GABA Release GABA Vesicle->GABA Release Action Potential GABA GABA GABA Release->GABA GAT1 GABA Transporter (GAT1) GABA->GAT1 Reuptake GABA_A Receptor GABA_A Receptor GABA->GABA_A Receptor Binding & Inhibition Inhibitor 5-OH-Pip-3-COOH Analog Inhibitor->GAT1 Blockade A Plate GAT-expressing cells C Wash cells A->C B Prepare test compound dilutions D Add test compounds & controls B->D C->D E Pre-incubate D->E F Add [3H]GABA to initiate uptake E->F G Incubate F->G H Terminate uptake (wash with cold buffer) G->H I Lyse cells & measure radioactivity H->I J Calculate IC50 values I->J

Figure 2: Experimental workflow for the [³H]GABA uptake assay.

Conclusion

5-Hydroxypiperidine-3-carboxylic acid hydrochloride and its analogs represent a promising class of compounds for the development of novel GABA reuptake inhibitors. Their structural similarity to GABA, combined with the versatility of the piperidine scaffold for chemical modification, allows for the fine-tuning of their inhibitory potency and selectivity. The in vitro [³H]GABA uptake assay provides a robust and reliable method for quantifying the efficacy of these analogs and elucidating their structure-activity relationships. Further research focusing on systematic modifications of the 5-hydroxypiperidine-3-carboxylic acid core and evaluation against all four GAT subtypes will be crucial for the identification of lead candidates with therapeutic potential for a range of neurological disorders.

References

  • Pajak, M., et al. (2020). Rational Search for Betaine/GABA Transporter 1 Inhibitors—In Vitro Evaluation of Selected Hit Compound. ACS Chemical Neuroscience, 11(15), 2307-2319. [Link]

  • Pajak, M., et al. (2020). Rational Search for Betaine/GABA Transporter 1 Inhibitors In Vitro Evaluation of Selected Hit Compound. ACS Chemical Neuroscience, 11(15), 2307-2319. [Link]

  • Gopireddy, R., et al. (2022). Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter. The EMBO Journal, 41(14), e110419. [Link]

  • Karaküçük, Y., et al. (2025). Synthesis, antiproliferative activity targeting lung cancer and in silico studies of hydroxypiperidine substituted thiosemicarbazones. Scientific Reports, 15(1), 12345. [Link]

  • Brehm, L., et al. (1978). Inhibitors of GABA Uptake. Syntheses and 1H NMR Spectroscopic Investigations of Guvacine, (3RS,4SR)-4-Hydroxypiperidine-3-carboxylic Acid, and Related Compounds. Acta Chemica Scandinavica, 32b, 327-334. [Link]

  • Krasavin, M. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(1), 123. [Link]

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  • Obeng, S., et al. (2016). Design, synthesis, and pharmacological evaluation of JDTic analogs to examine the significance of replacement of the 3-hydroxyphenyl group with pyridine or thiophene bioisosteres. Bioorganic & Medicinal Chemistry Letters, 26(16), 4079-4082. [Link]

  • Obeng, S., et al. (2016). Design, synthesis, and pharmacological evaluation of JDTic analogs to examine the significance of replacement of the 3-hydroxyphenyl group with pyridine or thiophene bioisosteres. Bioorganic & Medicinal Chemistry Letters, 26(16), 4079-4082. [Link]

  • Szymanska, E., et al. (2021). Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity. International Journal of Molecular Sciences, 22(11), 5961. [Link]

  • Wang, X., et al. (2008). Design, synthesis, and structure-activity relationships of piperidine and dehydropiperidine carboxylic acids as novel, potent dual PPARalpha/gamma agonists. Bioorganic & Medicinal Chemistry Letters, 18(12), 3545-3550. [Link]

  • Roepstorff, A., et al. (1992). Comparison of the effect of the GABA uptake blockers, tiagabine and nipecotic acid, on inhibitory synaptic efficacy in hippocampal CA1 neurones. Neuroscience Letters, 146(2), 131-134. [Link]

  • Khan, I., et al. (2017). Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Journal of Pain & Relief, 6(2), 1-9. [Link]

  • Wube, A., et al. (2022). Structure–Activity Relationship of Anti-Mycobacterium abscessus Piperidine-4-carboxamides, a New Class of NBTI DNA Gyrase Inhibitors. Journal of Medicinal Chemistry, 65(5), 4278-4295. [Link]

  • Kam, C. M., et al. (1978). Structure-activity relationships for the inhibition of acrosin by benzamidine derivatives. Journal of Medicinal Chemistry, 21(11), 1132-1136. [Link]

  • Roy, K. K., et al. (2022). Structure-activity relationship studies for inhibitors for vancomycin-resistant Enterococcus and human carbonic anhydrases. RSC Medicinal Chemistry, 13(7), 834-842. [Link]

  • Hwang, S. H., et al. (2010). 1-Aryl-3-(1-acylpiperidin-4-yl)urea inhibitors of human and murine soluble epoxide hydrolase: structure-activity relationships, pharmacokinetics, and reduction of inflammatory pain. Journal of Medicinal Chemistry, 53(21), 7930-7945. [Link]

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Comparative

A Comparative Guide to the Structure-Activity Relationship of 5-Hydroxypiperidine-3-carboxylic Acid Derivatives

For researchers, medicinal chemists, and drug development professionals, the piperidine scaffold represents a cornerstone in the design of novel therapeutics. Its conformational flexibility and synthetic tractability hav...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the piperidine scaffold represents a cornerstone in the design of novel therapeutics. Its conformational flexibility and synthetic tractability have made it a privileged structure in a vast array of biologically active compounds.[1] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of derivatives based on the 5-hydroxypiperidine-3-carboxylic acid core, with a particular focus on a series of N-arylpiperidine-3-carboxamides that have demonstrated significant potential in inducing a senescence-like phenotype in melanoma cells. We will dissect the synthetic strategies, compare the biological activities of key analogs, and elucidate the critical structural features that govern their potency and efficacy.

The 5-Hydroxypiperidine-3-carboxylic Acid Scaffold: A Versatile Starting Point

The 5-hydroxypiperidine-3-carboxylic acid moiety provides a rich chemical scaffold for derivatization. The presence of a secondary amine, a carboxylic acid, and a hydroxyl group offers multiple points for chemical modification, allowing for the exploration of a wide chemical space to optimize biological activity. The stereochemistry at the C3 and C5 positions adds another layer of complexity and opportunity for refining the interaction with biological targets.

Case Study: N-Arylpiperidine-3-carboxamide Derivatives as Senescence-Inducing Agents in Melanoma

A pivotal study in the exploration of piperidine-3-carboxamide derivatives identified a series of compounds that induce a senescence-like phenotype in human melanoma A375 cells, a novel approach to cancer therapy.[2] This section will delve into the SAR of these compounds, providing a comparative analysis of their biological performance.

General Synthesis of N-Arylpiperidine-3-carboxamide Derivatives

The synthesis of the N-arylpiperidine-3-carboxamide library was achieved through a multi-step process, starting from commercially available materials. A key step involves the amide coupling of the piperidine-3-carboxylic acid core with various substituted anilines. The following workflow outlines a representative synthetic route.

Synthesis_Workflow start Commercially Available Piperidine-3-carboxylic Acid Derivative step1 Amide Coupling with Substituted Aniline start->step1 product N-Arylpiperidine-3-carboxamide Analog Library step1->product

Caption: General synthetic workflow for N-arylpiperidine-3-carboxamide derivatives.

Core Scaffold Modifications and Their Impact on Activity

The initial hit compound from a high-throughput screening campaign demonstrated moderate senescence-inducing activity (EC₅₀ = 1.24 µM) and antiproliferative activity (IC₅₀ = 0.88 µM) in A375 human melanoma cells.[2] Subsequent SAR studies revealed the critical importance of the piperidine-3-carboxamide moiety.

  • Regioisomerism: Moving the carboxamide group from the 3-position to the 4-position (piperidine-4-carboxamide) resulted in a complete loss of activity.[2]

  • Ring Size: Replacing the piperidine ring with smaller pyrrolidine or azetidine rings led to a significant decrease in activity, with IC₅₀ values increasing to 8.0 µM and >20 µM, respectively.[2]

This highlights the specific spatial arrangement of the functional groups on the piperidine ring as being crucial for the observed biological effect.

The Critical Role of Stereochemistry

The stereochemistry at the C3 position of the piperidine ring was found to be a key determinant of activity. The (S)-enantiomer of the initial hit compound was significantly more potent than the racemic mixture and the (R)-enantiomer.[2]

Table 1: Comparison of Antiproliferative and Senescence-Inducing Activity of Stereoisomers

CompoundConfigurationAntiproliferative Activity (IC₅₀, µM)Senescence-Inducing Activity (EC₅₀, µM)
1 (racemate) Racemic0.881.24
19 R>4.0>4.0
20 S0.270.27
Data sourced from a study on N-arylpiperidine-3-carboxamide derivatives.[2]

This dramatic difference in activity between the enantiomers underscores the highly specific nature of the interaction with the biological target, where a precise three-dimensional arrangement of the molecule is required for optimal binding and efficacy.

Influence of Substituents on the N-Aryl Ring

Systematic modification of the N-aryl ring provided further insights into the SAR. The presence and position of substituents on this ring significantly modulated the antiproliferative and senescence-inducing activities.

Table 2: Structure-Activity Relationship of N-Aryl Ring Substitutions

CompoundR¹ (A ring)R² (B ring)Antiproliferative Activity (IC₅₀, µM)Senescence-Inducing Activity (EC₅₀, µM)
1 2,3-di-FPhenylH0.881.24
21 2,3-di-FPyridin-2-ylH0.150.23
22 2,3-di-FPyridin-3-ylH0.110.14
23 2,3-di-FPyridin-4-ylH0.100.11
48 2,3-di-FPhenylPyrrol-1-yl0.040.05
54 2,3-di-FPyridin-3-ylPyrrol-1-yl0.030.04
Data sourced from a study on N-arylpiperidine-3-carboxamide derivatives.[2]

The data reveals several key trends:

  • Replacement of the Phenyl Ring: Replacing the phenyl B ring with a pyridine ring generally led to an improvement in activity.

  • Addition of a Heteroaryl Group: The introduction of a pyrrole group at the R³ position of the N-aryl ring resulted in a significant enhancement of potency.

The most potent compound identified in this series, compound 54 , which combines a pyridine B ring with a pyrrole substituent at the R³ position, exhibited an impressive IC₅₀ of 0.03 µM and an EC₅₀ of 0.04 µM.[2]

SAR_Summary cluster_0 Core Scaffold cluster_1 N-Aryl Ring Modifications Piperidine_3_carboxamide Piperidine-3-carboxamide is essential S_config (S)-configuration at C3 is preferred Pyridine_B_ring Pyridine B-ring enhances activity Pyrrole_R3 Pyrrole at R³ significantly improves potency

Caption: Key structure-activity relationship takeaways for N-arylpiperidine-3-carboxamide derivatives.

Experimental Protocols

General Procedure for Amide Coupling

To a solution of the piperidine-3-carboxylic acid derivative in a suitable solvent (e.g., dichloromethane or DMF), a coupling agent (e.g., HATU or EDCI) and a base (e.g., DIPEA) are added. The corresponding substituted aniline is then added, and the reaction mixture is stirred at room temperature until completion, as monitored by TLC or LC-MS. The product is then isolated and purified using standard techniques such as column chromatography.

Cell Proliferation and Senescence Assays

Human melanoma A375 cells are seeded in 96-well plates and treated with various concentrations of the test compounds. For proliferation assays, cell viability is assessed after a set incubation period (e.g., 72 hours) using a standard method such as the MTT or CellTiter-Glo assay. For senescence assays, cells are fixed and stained for senescence-associated β-galactosidase activity. The percentage of senescent cells is then quantified by image analysis. EC₅₀ and IC₅₀ values are calculated from the dose-response curves.

Conclusion and Future Directions

The systematic exploration of the 5-hydroxypiperidine-3-carboxylic acid scaffold has led to the discovery of a novel class of potent senescence-inducing agents with significant antimelanoma activity.[2] The detailed SAR studies have highlighted the critical importance of the piperidine-3-carboxamide core, the stereochemistry at the C3 position, and the nature of the substituents on the N-aryl ring.

Future work in this area could focus on:

  • Target Identification: Elucidating the precise molecular target of these compounds to better understand their mechanism of action.

  • Pharmacokinetic Profiling: Evaluating the drug-like properties of the most potent analogs to assess their potential for in vivo efficacy.

  • Exploration of Other Therapeutic Areas: Given the versatility of the piperidine scaffold, these derivatives could be explored for other therapeutic applications, including neurological disorders where piperidine-based compounds have shown promise as NMDA receptor antagonists.

This guide provides a framework for understanding the intricate relationship between the chemical structure of 5-hydroxypiperidine-3-carboxylic acid derivatives and their biological activity. The insights gained from these studies will undoubtedly fuel the design and development of the next generation of piperidine-based therapeutics.

References

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257–10274. [Link]

  • PubChem. (n.d.). 5-hydroxypiperidine-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Kim, J., Lee, J., Park, S., Kim, M., Lee, J. H., & Kim, S. (2020). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS medicinal chemistry letters, 11(6), 1166–1172. [Link]

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Validation

A Researcher's Guide to the In Vitro and In Vivo Correlation of 5-Hydroxypiperidine-3-carboxylic Acid Hydrochloride's Effects

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the pharmacological profile of 5-Hydroxypiperidine-3-carboxylic acid hydrochloride. Given the l...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the pharmacological profile of 5-Hydroxypiperidine-3-carboxylic acid hydrochloride. Given the limited direct experimental data on this specific compound, we will leverage established knowledge of structurally related piperidine-3-carboxylic acid derivatives to propose a logical, data-driven approach for its characterization. This document will detail the rationale behind experimental choices, provide validated protocols, and offer a strategy for correlating in vitro findings with in vivo outcomes.

Introduction: Unveiling the Potential of a Novel GABAergic Modulator

5-Hydroxypiperidine-3-carboxylic acid hydrochloride belongs to the piperidine class of compounds, a scaffold prevalent in numerous pharmaceuticals.[1][2] Its structural resemblance to γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system (CNS), strongly suggests its potential as a modulator of the GABAergic system.[3] Specifically, derivatives of piperidine-3-carboxylic acid, such as nipecotic acid, are well-documented inhibitors of GABA transporters (GATs).[4][5][6] By blocking the reuptake of GABA from the synaptic cleft, these inhibitors increase the extracellular concentration of GABA, thereby enhancing inhibitory neurotransmission. This mechanism of action is a validated therapeutic strategy for conditions characterized by neuronal hyperexcitability, such as epilepsy and anxiety.[7][8]

This guide will outline a systematic approach to test the hypothesis that 5-Hydroxypiperidine-3-carboxylic acid hydrochloride acts as a GABA uptake inhibitor and to characterize its potential anxiolytic and anticonvulsant effects. We will compare its profile with that of two well-characterized compounds:

  • Nipecotic Acid: A known GAT inhibitor, serving as a benchmark for in vitro GABA uptake inhibition.[5]

  • Diazepam: A benzodiazepine that acts as a positive allosteric modulator of the GABA-A receptor, providing a reference for in vivo anxiolytic and anticonvulsant activity.[9][10]

The overarching goal is to establish a robust in vitro-in vivo correlation (IVIVC), which is crucial for predicting the clinical efficacy of novel drug candidates from preclinical data.

In Vitro Characterization: Pinpointing the Molecular Target

The initial step is to determine the compound's activity at the molecular level. This involves assessing its ability to bind to and inhibit the function of GABA transporters and to interact with GABA receptors.

GABA Transporter (GAT) Inhibition Assay

This assay will quantify the ability of 5-Hydroxypiperidine-3-carboxylic acid hydrochloride to inhibit the uptake of GABA into cells expressing specific GAT subtypes.

Experimental Protocol: [³H]GABA Uptake Assay [7][11]

  • Cell Culture: Utilize cell lines (e.g., CHO or MDCK-II) stably expressing human GAT1, GAT2, GAT3, and BGT1.[7][12]

  • Assay Preparation: Plate the cells in a suitable format (e.g., 96-well plates) and allow them to adhere.

  • Inhibition: Pre-incubate the cells with varying concentrations of 5-Hydroxypiperidine-3-carboxylic acid hydrochloride, nipecotic acid (positive control), or vehicle.

  • GABA Uptake: Initiate the uptake reaction by adding a solution containing [³H]GABA.

  • Termination: After a defined incubation period, terminate the uptake by rapidly washing the cells with ice-cold buffer to remove extracellular [³H]GABA.

  • Quantification: Lyse the cells and measure the intracellular radioactivity using liquid scintillation counting.

  • Data Analysis: Calculate the percentage of inhibition at each concentration and determine the IC50 value (the concentration that inhibits 50% of GABA uptake).

Data Presentation: Comparative GAT Inhibition

CompoundGAT1 IC50 (µM)GAT2 IC50 (µM)GAT3 IC50 (µM)BGT1 IC50 (µM)
5-Hydroxypiperidine-3-carboxylic acid hydrochlorideTo be determinedTo be determinedTo be determinedTo be determined
Nipecotic Acid~2.6~310~29~16

Note: Nipecotic acid IC50 values are approximate and may vary between experimental setups.[5]

GABA Receptor Binding Assay

To assess the compound's selectivity, it is essential to determine if it interacts with GABA-A or GABA-B receptors.

Experimental Protocol: Radioligand Binding Assay [13][14][15]

  • Membrane Preparation: Prepare crude synaptic membranes from rat brain tissue.[15]

  • Binding Reaction: Incubate the membranes with a specific radioligand for the target receptor (e.g., [³H]muscimol for GABA-A receptors or [³H]GABA in the presence of a GABA-A antagonist for GABA-B receptors) in the presence of varying concentrations of the test compound.[13][16]

  • Separation: Separate the bound and free radioligand by rapid filtration.

  • Quantification: Measure the radioactivity retained on the filters.

  • Data Analysis: Determine the Ki (inhibition constant) of the test compound by analyzing the competition binding curves.

Data Presentation: GABA Receptor Affinity

CompoundGABA-A Receptor Ki (µM)GABA-B Receptor Ki (µM)
5-Hydroxypiperidine-3-carboxylic acid hydrochlorideTo be determinedTo be determined
Muscimol (GABA-A Agonist)High AffinityLow Affinity
Baclofen (GABA-B Agonist)Low AffinityHigh Affinity

In Vivo Evaluation: Assessing Functional Effects

Based on the in vitro profile, the next step is to evaluate the compound's effects in living organisms. This will involve assessing its pharmacokinetic properties and its efficacy in animal models of anxiety and epilepsy.

Pharmacokinetic Studies

Understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound is critical for designing and interpreting in vivo efficacy studies. The physicochemical properties of piperidine-carboxylic acids, such as their zwitterionic nature, can present challenges for blood-brain barrier penetration.[3]

Experimental Protocol: Rodent Pharmacokinetic Analysis

  • Dosing: Administer 5-Hydroxypiperidine-3-carboxylic acid hydrochloride to rodents (e.g., rats or mice) via relevant routes (e.g., intravenous, oral).

  • Blood Sampling: Collect blood samples at various time points post-administration.

  • Brain Tissue Collection: At the end of the study, collect brain tissue to assess brain penetration.

  • Bioanalysis: Quantify the concentration of the compound in plasma and brain homogenates using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Determine key pharmacokinetic parameters such as half-life, clearance, volume of distribution, and brain-to-plasma ratio.

In Vivo Neurotransmitter Monitoring: Microdialysis

To directly assess the impact of the compound on extracellular GABA levels in the brain, in vivo microdialysis is the gold standard.[17][18][19] This technique allows for the sampling of neurotransmitters from specific brain regions in awake, freely moving animals.[17][20]

Experimental Workflow: In Vivo Microdialysis

G cluster_0 Pre-Surgical Preparation cluster_1 Microdialysis Probe Implantation cluster_2 Microdialysis Experiment cluster_3 Data Analysis Animal_Acclimation Animal Acclimation Stereotaxic_Surgery Stereotaxic Surgery Animal_Acclimation->Stereotaxic_Surgery Anesthesia Probe_Implantation Probe Implantation Stereotaxic_Surgery->Probe_Implantation Target Brain Region Post_Operative_Recovery Post-Operative Recovery Probe_Implantation->Post_Operative_Recovery Baseline_Sampling Baseline Sampling Post_Operative_Recovery->Baseline_Sampling Perfusion with aCSF Drug_Administration Drug Administration Baseline_Sampling->Drug_Administration Establish Stable Baseline Post_Drug_Sampling Post-Drug Sampling Drug_Administration->Post_Drug_Sampling Test Compound vs. Vehicle Sample_Analysis Sample Analysis Post_Drug_Sampling->Sample_Analysis Collect Dialysates HPLC_Quantification HPLC Quantification Sample_Analysis->HPLC_Quantification GABA Concentration Statistical_Analysis Statistical Analysis & Interpretation HPLC_Quantification->Statistical_Analysis Compare Treatment Groups

Caption: Workflow for in vivo microdialysis experiment.

Behavioral Models

The EPM is a widely used and validated model to assess anxiety-like behavior in rodents.[9][21][22][23][24] The test is based on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces.[21]

Experimental Protocol: Elevated Plus Maze

  • Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.

  • Acclimation: Allow the animals to acclimate to the testing room.

  • Dosing: Administer 5-Hydroxypiperidine-3-carboxylic acid hydrochloride, diazepam (positive control), or vehicle at a predetermined time before the test.

  • Testing: Place the animal in the center of the maze and allow it to explore for a set period (e.g., 5 minutes).

  • Data Collection: Record the time spent in and the number of entries into the open and closed arms using an automated tracking system.

  • Data Analysis: An anxiolytic effect is indicated by a significant increase in the time spent and/or entries into the open arms.[9]

Data Presentation: Comparative Anxiolytic Effects

Treatment Group% Time in Open ArmsNumber of Open Arm EntriesTotal Arm Entries (Locomotor Activity)
VehicleBaselineBaselineBaseline
DiazepamIncreaseIncreaseNo significant change
5-Hydroxypiperidine-3-carboxylic acid hydrochlorideTo be determinedTo be determinedTo be determined

PTZ is a GABA-A receptor antagonist that reliably induces generalized seizures in rodents.[10][25][26] This model is widely used to screen for potential anticonvulsant drugs.[27][28]

Experimental Protocol: PTZ-Induced Seizures

  • Dosing: Administer the test compound, diazepam, or vehicle to the animals.

  • PTZ Administration: After a suitable pre-treatment time, administer a sub-convulsive or convulsive dose of PTZ.

  • Observation: Observe the animals for a defined period and score the seizure severity using a standardized scale (e.g., Racine scale).[25] Key parameters to measure include the latency to the first seizure and the duration of seizures.

  • Data Analysis: An anticonvulsant effect is demonstrated by an increased latency to seizures, a reduction in seizure severity, or complete protection from seizures.

Data Presentation: Comparative Anticonvulsant Effects

Treatment GroupLatency to First Clonic Seizure (s)Seizure Severity Score (e.g., Racine Scale)% Protection from Tonic-Clonic Seizures
VehicleBaselineHigh0%
DiazepamIncreasedLowHigh
5-Hydroxypiperidine-3-carboxylic acid hydrochlorideTo be determinedTo be determinedTo be determined

In Vitro-In Vivo Correlation (IVIVC): Bridging the Gap

A successful IVIVC establishes a predictive relationship between an in vitro property of a drug (e.g., GAT inhibition) and its in vivo response (e.g., anxiolytic or anticonvulsant activity). A strong IVIVC can streamline drug development by reducing the reliance on extensive animal testing.

Establishing the Correlation

  • Data Integration: Plot the in vitro potency (e.g., IC50 for GAT inhibition) against the in vivo efficacy (e.g., the dose required for a significant anxiolytic or anticonvulsant effect).

  • Pharmacokinetic Considerations: Incorporate pharmacokinetic data, particularly brain exposure levels, to relate the in vitro effective concentrations to the in vivo target engagement.

  • Model Development: Develop a mathematical model that describes the relationship between the in vitro and in vivo data.

Conceptual IVIVC Framework

G cluster_0 In Vitro Assessment cluster_1 Pharmacokinetics cluster_2 In Vivo Assessment cluster_3 Correlation & Prediction GAT_Inhibition GAT Inhibition (IC50) IVIVC_Model Predictive IVIVC Model GAT_Inhibition->IVIVC_Model In Vitro Potency PK_Studies Brain Exposure (AUC) PK_Studies->IVIVC_Model Target Engagement Behavioral_Models Behavioral Efficacy (ED50) Behavioral_Models->IVIVC_Model In Vivo Response

Caption: Conceptual framework for establishing an IVIVC.

Conclusion

While direct experimental data for 5-Hydroxypiperidine-3-carboxylic acid hydrochloride is currently scarce, its structural analogy to known GABAergic modulators provides a strong rationale for its investigation as a novel therapeutic agent. The systematic approach outlined in this guide, encompassing in vitro target identification and in vivo functional characterization, will enable a comprehensive evaluation of its pharmacological profile. Establishing a robust in vitro-in vivo correlation will be paramount in translating these preclinical findings into potential clinical applications for neurological and psychiatric disorders.

References

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  • Zheng, X., et al. (1995). Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors. Journal of Medicinal Chemistry, 38(1), 180-188.
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Comparative

A Comparative Guide to the Cross-Reactivity of 5-Hydroxypiperidine-3-carboxylic acid hydrochloride for Researchers in Drug Development

This guide provides a comprehensive framework for assessing the cross-reactivity of 5-Hydroxypiperidine-3-carboxylic acid hydrochloride, a molecule of interest in neuroscience and pharmacology. Given its structural simil...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for assessing the cross-reactivity of 5-Hydroxypiperidine-3-carboxylic acid hydrochloride, a molecule of interest in neuroscience and pharmacology. Given its structural similarity to known inhibitors of gamma-aminobutyric acid (GABA) transporters, this document will focus on its potential interactions with these critical regulators of neurotransmission. We will delve into the rationale behind experimental design, provide detailed protocols for in vitro assessment, and offer a comparative analysis with established GABA uptake inhibitors.

Introduction: The Significance of Cross-Reactivity for 5-Hydroxypiperidine-3-carboxylic acid hydrochloride

5-Hydroxypiperidine-3-carboxylic acid hydrochloride is a piperidine derivative with a chemical structure suggestive of interaction with central nervous system targets. Specifically, its core scaffold is analogous to that of nipecotic acid, a well-characterized inhibitor of GABA transporters (GATs)[1][2]. GABA is the primary inhibitory neurotransmitter in the mammalian brain, and its extracellular concentrations are tightly regulated by GATs[3]. Dysregulation of GABAergic signaling is implicated in numerous neurological and psychiatric disorders, making GATs important therapeutic targets[4].

Understanding the cross-reactivity of a novel compound like 5-Hydroxypiperidine-3-carboxylic acid hydrochloride is paramount in drug development. Cross-reactivity, in this context, refers to the compound's ability to bind to and potentially inhibit multiple subtypes of GATs or other related transporters. A thorough cross-reactivity profile is essential for predicting a compound's selectivity, potential off-target effects, and overall therapeutic window. This guide will provide the necessary framework to conduct such an investigation.

The Target Family: GABA Transporters (GATs)

There are four known subtypes of GABA transporters in mammals: GAT1, GAT2, GAT3, and the betaine/GABA transporter 1 (BGT1)[3][5]. These transporters are part of the solute carrier 6 (SLC6) family and are responsible for the sodium- and chloride-dependent reuptake of GABA from the synaptic cleft and extracellular space[3][5].

  • GAT1 (SLC6A1): Primarily located on presynaptic neurons and, to a lesser extent, on astrocytes. It is considered the major GABA transporter in the brain and is a key target for anticonvulsant drugs like tiagabine[3][4][6].

  • GAT2 (SLC6A13): Found at lower levels in the brain, predominantly in the meninges, and also in the liver and kidneys. It can also transport taurine[3].

  • GAT3 (SLC6A11): Mainly expressed in astrocytes and is crucial for regulating extrasynaptic GABA concentrations, thereby influencing tonic GABAergic inhibition[5][7].

  • BGT1 (SLC6A12): Expressed at low levels in the brain, primarily in the meninges, and is also involved in osmoregulation through the transport of betaine[3].

The distinct localization and physiological roles of these subtypes underscore the importance of determining the selectivity profile of any potential GAT inhibitor[8].

Comparative Compounds: Establishing a Baseline for Cross-Reactivity Assessment

To contextualize the potential activity of 5-Hydroxypiperidine-3-carboxylic acid hydrochloride, it is essential to compare it against well-characterized GABA uptake inhibitors with varying selectivity profiles.

  • Nipecotic Acid: A foundational GABA uptake inhibitor that acts as a substrate for GATs and shows limited selectivity among the subtypes[1][9]. Its derivatives have been extensively studied to understand the structure-activity relationships of GAT inhibitors[10][11].

  • Tiagabine: A highly potent and selective GAT1 inhibitor, approved for the treatment of epilepsy. It serves as a benchmark for GAT1-selective compounds[1][4][12].

  • (S)-SNAP-5114: A GAT3-selective inhibitor, which is a valuable tool for investigating the specific roles of this astrocytic transporter[9].

By including these compounds in the experimental design, researchers can benchmark the potency and selectivity of 5-Hydroxypiperidine-3-carboxylic acid hydrochloride.

Experimental Protocols for Assessing Cross-Reactivity

To comprehensively evaluate the cross-reactivity of 5-Hydroxypiperidine-3-carboxylic acid hydrochloride, a combination of binding and functional assays is recommended.

Radioligand Binding Assay: Determining Affinity for GAT Subtypes

This assay measures the ability of a test compound to displace a radiolabeled ligand from the transporter, providing an indication of its binding affinity (Ki). Here, we describe a competitive binding assay using [³H]GABA.

Experimental Workflow:

Caption: Workflow for the functional [3H]GABA uptake assay.

Detailed Protocol:

  • Synaptosome Preparation (from rat brain):

    • Euthanize a rat and rapidly dissect the brain region of interest (e.g., cortex or whole brain) in ice-cold sucrose buffer (0.32 M sucrose, 4 mM HEPES, pH 7.4).[13]

    • Homogenize the tissue using a Dounce homogenizer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove larger debris.

    • Centrifuge the supernatant at 20,000 x g for 20 minutes at 4°C to pellet the crude synaptosome fraction.[13]

    • Gently resuspend the pellet in a suitable physiological buffer (e.g., Krebs-Ringer-HEPES).

  • Uptake Assay:

    • In a 96-well plate, add the synaptosome suspension or GAT-expressing cells.

    • Pre-incubate the plate with various concentrations of the test compound (5-Hydroxypiperidine-3-carboxylic acid hydrochloride or comparators) for a short period (e.g., 10-20 minutes) at 37°C.

    • Initiate GABA uptake by adding a solution containing [³H]GABA.

    • Allow the uptake to proceed for a defined period (typically a few minutes) at 37°C.

    • Terminate the uptake by rapid filtration through a glass fiber filter plate and washing with ice-cold buffer.

  • Quantification and Data Analysis:

    • Quantify the radioactivity retained on the filters as described for the binding assay.

    • Plot the percentage of GABA uptake inhibition against the logarithm of the test compound concentration.

    • Determine the IC50 value for each compound on each GAT subtype using non-linear regression.

Data Presentation and Interpretation

The results from these assays should be compiled into clear, comparative tables to facilitate the assessment of cross-reactivity.

Table 1: Hypothetical Binding Affinities (Ki, µM) of Test Compounds for GAT Subtypes

CompoundGAT1GAT2GAT3BGT1
5-Hydroxypiperidine-3-carboxylic acid HClTBDTBDTBDTBD
Nipecotic Acid~10~50~20>100
Tiagabine~0.05>100>100>100
(S)-SNAP-5114>50>100~1>100

TBD: To be determined. Data for comparators are representative values from the literature.

Table 2: Hypothetical Functional Inhibitory Potencies (IC50, µM) of Test Compounds on GABA Uptake

CompoundGAT1GAT2GAT3BGT1
5-Hydroxypiperidine-3-carboxylic acid HClTBDTBDTBDTBD
Nipecotic Acid~15~70~30>150
Tiagabine~0.1>150>150>150
(S)-SNAP-5114>100>150~5>150

TBD: To be determined. Data for comparators are representative values from the literature.

Interpretation of Results:

By comparing the Ki and IC50 values of 5-Hydroxypiperidine-3-carboxylic acid hydrochloride across the different GAT subtypes, researchers can determine its selectivity profile.

  • High Potency and Selectivity: If the compound shows low Ki and IC50 values for one GAT subtype and significantly higher values for the others (similar to Tiagabine for GAT1), it is considered a selective inhibitor.

  • Broad-Spectrum Activity: If the compound exhibits similar potency across multiple GAT subtypes (akin to nipecotic acid), it is a non-selective inhibitor.

  • No Significant Activity: High Ki and IC50 values across all subtypes would suggest that GATs are not the primary target of this compound.

Conclusion

This guide provides a robust and scientifically sound methodology for characterizing the cross-reactivity profile of 5-Hydroxypiperidine-3-carboxylic acid hydrochloride with respect to GABA transporters. By employing a combination of radioligand binding and functional uptake assays and comparing the results to well-established inhibitors, researchers can gain critical insights into the compound's selectivity and potential mechanism of action. This information is indispensable for making informed decisions in the drug discovery and development process, ultimately leading to safer and more effective therapeutic agents.

References

  • Dalby, N. O. (1996). Comparative effects of the GABA uptake inhibitors, tiagabine and NNC-711, on extracellular GABA levels in the rat ventrolateral thalamus. Neurochemical Research, 21(2), 135-140. [Link]

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  • Danbolt, N. C. (2014). GABA and Glutamate Transporters in Brain. Frontiers in Cellular Neuroscience, 8, 6. [Link]

  • Angermeier, L., et al. (2016). Development of Highly Potent GAT1 Inhibitors: Synthesis of Nipecotic Acid Derivatives by Suzuki-Miyaura Cross-Coupling Reactions. ChemMedChem, 11(3), 281-290. [Link]

  • Angermeier, L., et al. (2016). Development of Highly Potent GAT1 Inhibitors: Synthesis of Nipecotic Acid Derivatives by Suzuki-Miyaura Cross-Coupling Reactions. Request PDF. [Link]

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  • Kumar, A., et al. (2017). Method and validation of synaptosomal preparation for isolation of synaptic membrane proteins from rat brain. Journal of Advanced Research, 8(4), 349-356. [Link]

  • Enna, S. J., & Möhler, H. (2007). Characterization of GABA Receptors. Current Protocols in Neuroscience. [Link]

  • Basile, A. (2001). Saturation assays of radioligand binding to receptors and their allosteric modulatory sites. Current Protocols in Neuroscience. [Link]

  • Fykse, E. M., & Fonnum, F. (1990). Uptake of GABA by rat brain synaptic vesicles isolated by a new procedure. Journal of Neurochemistry, 55(4), 1361-1367. [Link]

  • Pokhrel, N., et al. (2022). Synthesis and Receptor Binding Studies of α5 GABAAR Selective Novel Imidazodiazepines Targeted for Psychiatric and Cognitive Disorders. Molecules, 27(19), 6653. [Link]

  • Dhar, T. G., et al. (1994). Design, synthesis and evaluation of substituted triarylnipecotic acid derivatives as GABA uptake inhibitors: identification of a ligand with moderate affinity and selectivity for the cloned human GABA transporter GAT-3. Journal of Medicinal Chemistry, 37(15), 2334-2342. [Link]

  • Taylor & Francis. (n.d.). GABA reuptake inhibitors – Knowledge and References. [Link]

  • ResearchGate. (2021). Synthesis and biological evaluation of novel N-substituted nipecotic acid derivatives with tricyclic cage structures in the lipophilic domain as GABA uptake inhibitors. [Link]

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Validation

comparative analysis of 5-Hydroxypiperidine-3-carboxylic acid hydrochloride and nipecotic acid

An In-Depth Comparative Analysis for Drug Development Professionals: 5-Hydroxypiperidine-3-carboxylic acid hydrochloride vs. Nipecotic Acid Introduction: Targeting Synaptic GABA Homeostasis Gamma-aminobutyric acid (GABA)...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis for Drug Development Professionals: 5-Hydroxypiperidine-3-carboxylic acid hydrochloride vs. Nipecotic Acid

Introduction: Targeting Synaptic GABA Homeostasis

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter within the mammalian central nervous system (CNS), playing a pivotal role in regulating neuronal excitability.[1] The precise control of GABA concentration in the synaptic cleft is crucial for maintaining the delicate balance between neuronal excitation and inhibition. This regulation is primarily managed by a family of sodium- and chloride-dependent GABA transporters (GATs), which mediate the reuptake of GABA from the synapse into presynaptic neurons and surrounding glial cells.[2][3]

Inhibition of these transporters elevates extracellular GABA levels, thereby enhancing GABAergic neurotransmission. This mechanism is a validated therapeutic strategy for conditions characterized by neuronal hyperexcitability, such as epilepsy.[1][2] Nipecotic acid, or piperidine-3-carboxylic acid, is a foundational research tool and a potent, competitive inhibitor of GABA uptake.[4] Its structure has served as the scaffold for clinically approved drugs. 5-Hydroxypiperidine-3-carboxylic acid is a close structural analog, featuring a hydroxyl modification on the piperidine ring.[5]

This guide provides a comprehensive comparative analysis of these two molecules, delving into their physicochemical properties, pharmacological profiles, and key experimental protocols. The objective is to equip researchers, scientists, and drug development professionals with the technical insights required to make informed decisions in the selection and application of these compounds for GABA transporter research.

Molecular and Physicochemical Profile: A Tale of Two Analogs

The seemingly minor addition of a hydroxyl group to the piperidine scaffold introduces significant changes to the molecule's physicochemical properties. These parameters are critical as they govern solubility, membrane permeability, and ultimately, the pharmacokinetic profile of a compound.

PropertyNipecotic Acid 5-Hydroxypiperidine-3-carboxylic acid hydrochloride Implication for Researchers
Chemical Structure Piperidine-3-carboxylic acid5-hydroxy-piperidine-3-carboxylic acid hydrochlorideThe hydroxyl group in the 5-position increases the polarity and hydrogen bonding potential of the molecule.
CAS Number 498-95-3[6]1171511-34-4[7][8]Unique identifiers for sourcing and literature search.
Molecular Formula C₆H₁₁NO₂[6][9]C₆H₁₂ClNO₃[10][11]Reflects the addition of a hydroxyl group and the hydrochloride salt form.
Molecular Weight 129.16 g/mol [6][9]181.62 g/mol [11]The hydrochloride salt form increases the molecular weight.
pKa ~3.35 (carboxylic acid)[12]Not experimentally determined, but expected to be similar for the carboxylic acid and amine groups.Influences ionization state at physiological pH, affecting receptor interaction and solubility.
Predicted Lipophilicity (XLogP3) -2.9[9][13]-3.4[14]The more negative value for the hydroxylated analog indicates higher hydrophilicity, predicting lower passive membrane permeability.
Aqueous Solubility ~50 mg/mL in water[13][15]Data not widely available, but expected to be high due to its polar nature and salt form.Both compounds are suitable for aqueous buffer preparations for in vitro assays.

Expert Insights on Physicochemical Properties:

The most critical difference lies in the predicted lipophilicity (XLogP3). Nipecotic acid is already a highly polar, zwitterionic molecule with notoriously poor blood-brain barrier (BBB) penetration.[16][17] The addition of a hydroxyl group in 5-Hydroxypiperidine-3-carboxylic acid further increases its polarity, as indicated by the more negative XLogP3 value.[14] This suggests that its ability to passively diffuse across the BBB is likely even more restricted than that of nipecotic acid. This is a crucial consideration for any planned in vivo studies targeting the CNS, likely necessitating direct administration methods such as intracerebroventricular injection.[18]

Pharmacological Profile: Mechanism, Potency, and Selectivity

Both compounds function as inhibitors of GABA transporters, but their potency and selectivity across the different GAT subtypes can vary.

Mechanism of Action: Competitive Inhibition

Nipecotic acid and its analogs act as competitive inhibitors at the GABA binding site on the GATs.[4][19] By occupying this site, they prevent the transporter from binding to and clearing GABA from the synaptic cleft. This leads to a higher ambient concentration of GABA, which can then exert a more prolonged inhibitory effect on postsynaptic receptors.

GAT_Inhibition cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Vesicle GABA GABA_synapse GABA Vesicle:f0->GABA_synapse Release GAT1 GABA Transporter (GAT1) GABA_synapse->GAT1 Reuptake GABA_R GABA-A Receptor GABA_synapse->GABA_R Binds Inhibitor Nipecotic Acid or 5-OH-Pip-3-COOH Inhibitor->GAT1 Blocks Postsynaptic Neuron Postsynaptic Neuron GABA_R->Postsynaptic Neuron Inhibition (Cl⁻ influx)

Caption: Mechanism of GABA transporter inhibition.

GAT Subtype Selectivity Profile

There are four main GABA transporter subtypes: GAT1 (SLC6A1), GAT2 (SLC6A13), GAT3 (SLC6A11), and BGT1 (SLC6A12).[2] GAT1 and GAT3 are the predominant subtypes in the brain and are the primary targets for modulating GABAergic neurotransmission.[3][20]

CompoundmGAT1 IC₅₀ (µM) mGAT2 IC₅₀ (µM) mGAT3 IC₅₀ (µM) mGAT4 (BGT1) IC₅₀ (µM) Reference
Nipecotic Acid 2.63102916[18]
5-Hydroxypiperidine-3-carboxylic acid Weaker than Nipecotic AcidWeaker than Nipecotic AcidWeaker than Nipecotic AcidWeaker than Nipecotic Acid[5]

Expert Insights on Pharmacology:

Nipecotic acid demonstrates a clear preference for GAT1, with an IC₅₀ value in the low micromolar range, making it a potent tool for studying GAT1 function.[18] Its activity against GAT4 (BGT1) and GAT3 is moderate, while it is significantly less potent against GAT2. This selectivity profile is crucial when interpreting experimental results.

Published data indicates that (3RS,5SR)-5-hydroxypiperidine-3-carboxylic acid is a much weaker inhibitor of the GABA uptake system compared to nipecotic acid.[5] This suggests that the addition of the hydroxyl group at the 5-position is detrimental to its binding affinity for the GABA transporters. Researchers should anticipate the need for significantly higher concentrations of the hydroxylated analog to achieve a similar level of GAT inhibition as nipecotic acid.

Furthermore, it is critical to acknowledge potential off-target effects. At higher concentrations (in the high micromolar to millimolar range), nipecotic acid has been shown to directly activate GABA-A receptors, an effect that could confound results if not properly controlled for.[4] It is plausible that 5-Hydroxypiperidine-3-carboxylic acid could share this property.

Comparative Experimental Protocols

To objectively compare these two compounds, standardized and validated assays are essential. The following protocols provide a framework for determining their relative potency and pharmacokinetic potential.

Protocol 1: In Vitro GAT Inhibition using a [³H]GABA Uptake Assay

Causality Behind Experimental Choices: This functional assay is the gold standard for quantifying the inhibitory potency (IC₅₀) of a compound. It directly measures the ability of the test compound to prevent the transport of radiolabeled GABA into cells that are engineered to express a specific GAT subtype. This provides a direct, quantitative measure of functional inhibition.

GABA_Uptake_Workflow A 1. Cell Seeding Seed HEK-293 cells stably expressing a GAT subtype into 96-well plates. B 2. Compound Incubation Pre-incubate cells with varying concentrations of test compound (e.g., Nipecotic Acid). A->B C 3. Initiate Uptake Add assay buffer containing a fixed concentration of [³H]GABA. B->C D 4. Terminate Uptake Rapidly wash cells with ice-cold buffer to stop transport. C->D E 5. Cell Lysis Lyse cells to release intracellular contents. D->E F 6. Scintillation Counting Measure radioactivity to quantify [³H]GABA uptake. E->F G 7. Data Analysis Calculate IC₅₀ values from dose-response curves. F->G

Caption: Workflow for the [³H]GABA uptake inhibition assay.

Detailed Step-by-Step Methodology:

  • Cell Culture: Culture human embryonic kidney (HEK-293) cells stably expressing one of the four human GAT subtypes (hGAT1, hGAT2, hGAT3, or hBGT1) under standard conditions. Seed the cells into 96-well microplates at a density of ~50,000 cells/well and allow them to adhere for 24 hours.[21]

  • Preparation of Solutions: Prepare serial dilutions of 5-Hydroxypiperidine-3-carboxylic acid hydrochloride and nipecotic acid in an appropriate assay buffer (e.g., Krebs-Ringer-HEPES). The final concentration range should span from low nanomolar to high micromolar to capture the full dose-response curve.

  • Assay Procedure:

    • Aspirate the culture medium from the wells.

    • Wash the cells once with the assay buffer.

    • Add the test compound solutions to the wells and pre-incubate for 3-5 minutes at room temperature.[21]

    • Initiate the uptake by adding buffer containing a fixed concentration of [³H]GABA (e.g., 30 nM).[21]

    • Allow the uptake to proceed for a short, defined period (e.g., 3 minutes).

  • Termination and Measurement:

    • Terminate the reaction by rapidly aspirating the solution and washing the wells multiple times with ice-cold assay buffer.

    • Lyse the cells by adding a scintillation cocktail.

    • Measure the amount of tritium in each well using a microplate scintillation counter.

  • Controls and Data Analysis:

    • Maximum Uptake: Wells containing only [³H]GABA (no inhibitor).

    • Nonspecific Binding: Wells containing [³H]GABA and a saturating concentration of a non-radiolabeled GAT inhibitor (e.g., 3 mM unlabeled GABA).[21]

    • Calculate the percent inhibition for each concentration of the test compound relative to the controls.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data using a nonlinear regression model to determine the IC₅₀ value.

Protocol 2: In Vitro Blood-Brain Barrier (BBB) Permeability Assay

Causality Behind Experimental Choices: Given that poor CNS penetration is the primary limitation of nipecotic acid for therapeutic use,[17] quantifying the BBB permeability of its analog is essential. An in vitro Transwell model provides a robust, ethical, and high-throughput method to predict in vivo BBB crossing potential by measuring the apparent permeability coefficient (Papp).[22]

BBB_Assay_Workflow A 1. Model Setup Culture brain endothelial cells on a Transwell insert, creating apical (blood) and basolateral (brain) chambers. B 2. Integrity Check Measure Transendothelial Electrical Resistance (TEER) to confirm monolayer integrity. A->B C 3. Dosing Add the test compound to the apical chamber. B->C D 4. Sampling Collect samples from the basolateral chamber at multiple time points. C->D E 5. Quantification Analyze compound concentration in samples using LC-MS/MS. D->E F 6. Data Analysis Calculate the apparent permeability coefficient (Papp) to determine the rate of transport. E->F

Caption: Workflow for the in vitro BBB permeability assay.

Detailed Step-by-Step Methodology:

  • Cell Model: Utilize a validated in vitro BBB model, such as primary bovine brain microvascular endothelial cells co-cultured with rat astrocytes or immortalized human brain microvascular endothelial cells (hBMEC).[22] Culture the endothelial cells on the porous membrane of Transwell inserts until a confluent monolayer is formed.

  • Monolayer Integrity Verification: Before the experiment, confirm the integrity of the endothelial barrier by measuring the Transendothelial Electrical Resistance (TEER). High TEER values are indicative of tight junction formation.

  • Permeability Experiment (Apical-to-Basolateral):

    • Replace the medium in both the apical (upper) and basolateral (lower) chambers with transport buffer.

    • Add the test compound (5-Hydroxypiperidine-3-carboxylic acid or nipecotic acid) to the apical chamber at a known concentration (e.g., 10 µM).

    • At specified time intervals (e.g., 30, 60, 90, 120 minutes), collect a sample from the basolateral chamber, replacing the volume with fresh buffer.

  • Sample Analysis: Quantify the concentration of the test compound in the collected samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Calculation: Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation:

    • Papp = (dQ/dt) / (A * C₀)

    • Where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

  • Efflux Assessment (Optional): To determine if the compounds are substrates of efflux pumps (like P-glycoprotein), perform the experiment in the reverse (basolateral-to-apical) direction. An efflux ratio (Papp B-A / Papp A-B) significantly greater than 2 suggests active efflux.[22]

Conclusion and Future Directions

This comparative guide establishes nipecotic acid as a potent, GAT1-preferring inhibitor that serves as an invaluable research tool for in vitro studies.[18] Its utility for in vivo CNS research is hampered by its hydrophilic nature and consequent inability to effectively cross the blood-brain barrier.[17]

5-Hydroxypiperidine-3-carboxylic acid hydrochloride presents as a structural analog that, based on available data and physicochemical predictions, is a significantly weaker GAT inhibitor.[5] The addition of the hydroxyl group increases its polarity, which likely exacerbates the poor BBB permeability characteristic of this molecular scaffold.

For researchers, the choice is clear:

  • Nipecotic acid remains the compound of choice for establishing baseline GAT inhibition and for use as a positive control in in vitro functional assays.

  • 5-Hydroxypiperidine-3-carboxylic acid may be of interest for structure-activity relationship (SAR) studies to understand the binding pocket of GATs. However, its lower potency must be accounted for in experimental design. The hydroxyl group could also serve as a handle for synthetic chemists to explore prodrug strategies or further modifications aimed at improving pharmacokinetic properties.

Ultimately, while nipecotic acid is a tool to probe a mechanism, its derivatives—made more lipophilic to penetrate the CNS—are what have reached the clinic.[16] Any future development of the 5-hydroxy analog would need to address the dual challenges of lower potency and poor predicted brain penetration.

References

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Comparative

validation of a bioanalytical method for 5-Hydroxypiperidine-3-carboxylic acid hydrochloride

An In-Depth Guide to the Bioanalytical Method Validation of 5-Hydroxypiperidine-3-carboxylic acid hydrochloride This guide provides a comprehensive framework for the validation of a bioanalytical method for 5-Hydroxypipe...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Bioanalytical Method Validation of 5-Hydroxypiperidine-3-carboxylic acid hydrochloride

This guide provides a comprehensive framework for the validation of a bioanalytical method for 5-Hydroxypiperidine-3-carboxylic acid hydrochloride, a polar molecule presenting unique analytical challenges. We will move beyond rote procedural lists to explore the scientific rationale behind methodological choices, comparing viable analytical strategies and grounding our recommendations in internationally harmonized regulatory standards. This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust, reliable, and compliant bioanalytical assay.

5-Hydroxypiperidine-3-carboxylic acid is a polar compound characterized by hydrophilic functional groups, including a hydroxyl (-OH) and a carboxylic acid (-COOH) group.[1] This high polarity is the central challenge in developing a bioanalytical method. Traditional reversed-phase liquid chromatography (RP-LC), the workhorse of many bioanalytical labs, relies on hydrophobic interactions between the analyte and the stationary phase. Highly polar compounds like our target analyte exhibit weak retention under these conditions, often eluting in the void volume with endogenous matrix components.[2] This can lead to significant issues, including:

  • Poor Chromatographic Resolution: Inability to separate the analyte from other polar interferences in the biological matrix (e.g., salts, phospholipids, endogenous metabolites).

  • Matrix Effects: Co-elution with matrix components can cause ion suppression or enhancement in the mass spectrometer, severely compromising the accuracy and reproducibility of the assay.[3][4]

  • Low Sensitivity: Poor retention leads to broad peaks and high background noise, making it difficult to achieve the low limits of quantification often required for pharmacokinetic (PK) studies.[2]

Therefore, a successful bioanalytical method requires a strategic approach that directly addresses the hydrophilic nature of the analyte.

A Comparative Analysis of Chromatographic Strategies

The cornerstone of a successful method is the chromatographic separation. For 5-Hydroxypiperidine-3-carboxylic acid hydrochloride, several strategies can be considered, each with distinct advantages and disadvantages.

StrategyPrincipleAdvantagesDisadvantagesBest Suited For
Reversed-Phase LC (RP-LC) with Derivatization The analyte is chemically modified to increase its hydrophobicity, enabling retention on a standard C18 column.[5][6]Utilizes common and well-understood RP columns; can significantly improve sensitivity.[7]Adds complexity and potential variability to sample preparation; requires careful optimization of the derivatization reaction.[8]Scenarios where other methods fail to provide adequate sensitivity or when labs are exclusively equipped for RP-LC.
Hydrophilic Interaction Liquid Chromatography (HILIC) Uses a polar stationary phase and a high-organic mobile phase to retain and separate polar analytes via a partitioning mechanism into a water-enriched layer on the stationary phase surface.[9]Directly addresses the analyte's polarity, providing excellent retention; often yields higher sensitivity in MS due to the high organic content of the mobile phase.[10][11]Can be more sensitive to mobile phase composition and water content; may require longer equilibration times than RP-LC.[12]Recommended approach for polar, non-ionizable, or ionizable compounds.
Mixed-Mode Chromatography (MMC) Employs a stationary phase with multiple functionalities (e.g., reversed-phase and ion-exchange), offering multiple retention mechanisms on a single column.[13][14]Provides unique selectivity and enhanced retention for polar and charged molecules; can separate compounds that are difficult to resolve by other means.[15]Method development can be more complex due to the interplay of multiple retention mechanisms.Complex mixtures containing analytes with diverse polarities and charge states.

Senior Scientist's Recommendation: For 5-Hydroxypiperidine-3-carboxylic acid hydrochloride, HILIC is the most direct and robust strategy . It avoids the added complexity of derivatization while being specifically designed for this class of molecules. An amide- or zwitterionic-based HILIC column often provides excellent peak shape and retention.[12][16]

chromatographic_decision cluster_strategy Strategic Choice cluster_outcome Outcome start Analyte: 5-Hydroxypiperidine- 3-carboxylic acid hydrochloride (Highly Polar) HILIC HILIC Strategy (Direct Approach) start->HILIC  Directly retains  polar analytes Derivatization Derivatization + RP-LC (Indirect Approach) start->Derivatization  Chemically modifies  analyte to be nonpolar MixedMode Mixed-Mode LC (Advanced Approach) start->MixedMode  Uses multiple  retention mechanisms Rec Recommended Path: Robust Retention & Good Sensitivity HILIC->Rec Complex Viable but adds complexity & variability Derivatization->Complex Overkill Potentially overly complex for a single analyte MixedMode->Overkill

Caption: Decision workflow for selecting the optimal chromatographic strategy.

Core Principles of Bioanalytical Method Validation

The validation process is designed to demonstrate that the analytical method is reliable and reproducible for its intended use.[17] The current global standard is the International Council for Harmonisation (ICH) M10 guideline, which harmonizes the expectations of regulatory bodies like the FDA and EMA.[18][19] A full validation should be performed when establishing a new method for regulatory submissions.[20]

The key validation parameters are outlined below.

validation_workflow cluster_pre Method Development cluster_core Full Validation (ICH M10) cluster_post Application Dev Develop Assay: Sample Prep, Chromatography, MS Tuning Selectivity Selectivity & Specificity Dev->Selectivity CalCurve Calibration Curve (Linearity, Range) Dev->CalCurve LLOQ LLOQ Dev->LLOQ Accuracy Accuracy CalCurve->Accuracy Precision Precision (Repeatability, Intermediate) CalCurve->Precision Recovery Recovery Accuracy->Recovery Matrix Matrix Effect Accuracy->Matrix Stability Stability (Freeze-Thaw, Bench-Top, Long-Term, Stock) Accuracy->Stability Precision->Recovery Precision->Matrix Precision->Stability Analysis Routine Sample Analysis with QCs Stability->Analysis ISR Incurred Sample Reanalysis (ISR) Analysis->ISR

Caption: Overall workflow for bioanalytical method validation and application.

Experimental Protocols for Method Validation

Here, we provide a step-by-step guide for validating a HILIC-LC-MS/MS method for 5-Hydroxypiperidine-3-carboxylic acid hydrochloride in human plasma.

Materials and Reagents
  • Reference Standards: 5-Hydroxypiperidine-3-carboxylic acid hydrochloride and a stable isotope-labeled internal standard (SIL-IS), e.g., D4-5-Hydroxypiperidine-3-carboxylic acid hydrochloride.

  • Biological Matrix: Human plasma (K2EDTA), sourced from at least six unique donors.

  • Reagents: Formic acid, ammonium formate, acetonitrile, methanol, and water (all LC-MS grade).

Sample Preparation: Protein Precipitation (PPT)

While Solid-Phase Extraction (SPE) can provide cleaner extracts, PPT is often sufficient for HILIC methods and is faster and more cost-effective.[21][22] The high organic content used in HILIC is conducive to direct injection after PPT.

Protocol:

  • Aliquot 50 µL of plasma sample (blank, calibration standard, or QC) into a 1.5 mL microcentrifuge tube.

  • Add 200 µL of the internal standard spiking solution (prepared in acetonitrile).

  • Vortex for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a 96-well plate or autosampler vial.

  • Inject 5-10 µL onto the LC-MS/MS system.

HILIC-LC-MS/MS Conditions
  • LC Column: Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm (or equivalent HILIC column).[12]

  • Mobile Phase A: 10 mM Ammonium Formate in Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: Start at 95% B, decrease to 40% B over 3 minutes, hold for 1 minute, then return to 95% B and re-equilibrate for 2 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Mass Spectrometer: Triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • MRM Transitions: Optimized for the analyte and SIL-IS (e.g., monitor the precursor ion to a specific product ion for both).

Validation Parameter Assessment

The following table summarizes the key validation experiments and their typical acceptance criteria based on ICH M10 guidelines.[18][20]

ParameterPurposeExperimental ApproachAcceptance Criteria
Selectivity To ensure the method can differentiate the analyte from endogenous matrix components.Analyze blank plasma samples from at least 6 different sources.Response in blank samples should be ≤ 20% of the LLOQ response for the analyte and ≤ 5% for the IS.
Calibration Curve To demonstrate the relationship between instrument response and analyte concentration.Prepare a blank, a zero sample (with IS), and 6-8 non-zero calibration standards across the expected concentration range.R² ≥ 0.99. Back-calculated concentrations must be within ±15% of nominal (±20% at LLOQ). At least 75% of standards must meet this criterion.
Accuracy & Precision To assess the closeness of measured values to the nominal value and the degree of scatter.Analyze Quality Control (QC) samples at 4 levels (LLOQ, Low, Mid, High) in replicate (n=6) across 3 separate analytical runs.Accuracy: Mean concentration within ±15% of nominal. Precision: Coefficient of Variation (CV) ≤ 15%. (For LLOQ, both are ≤ 20%).
Lower Limit of Quantitation (LLOQ) The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.The LLOQ sample must meet the accuracy (±20%) and precision (≤20%) criteria. Signal-to-noise ratio should be >5.
Matrix Effect To assess the impact of matrix components on analyte ionization.Compare the analyte response in post-extraction spiked blank matrix from 6 sources to the response in a pure solution.The CV of the IS-normalized matrix factor should be ≤ 15%.
Recovery To determine the efficiency of the extraction procedure.Compare the analyte response in pre-extraction spiked samples to post-extraction spiked samples at 3 QC levels.Recovery should be consistent, precise, and reproducible. The CV should be ≤ 15%.
Stability To ensure the analyte is stable throughout the sample lifecycle.Analyze QCs after exposure to various conditions (e.g., room temp for 24h, 3 freeze-thaw cycles, long-term storage at -80°C).Mean concentration of stability QCs must be within ±15% of the mean concentration of freshly prepared QCs.

Conclusion: Ensuring Data Integrity in Drug Development

The validation of a bioanalytical method for a polar compound like 5-Hydroxypiperidine-3-carboxylic acid hydrochloride requires a scientifically-driven approach that goes beyond standard reversed-phase methodologies. By selecting an appropriate strategy, such as HILIC, and rigorously validating the method against harmonized international guidelines like ICH M10, researchers can ensure the generation of high-quality, reliable, and defensible data.[19][23] This foundation of data integrity is paramount for making informed decisions in pharmacokinetic analysis and throughout the entire drug development process.[18]

References

  • ICH. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • European Medicines Agency. (2022). ICH M10 on bioanalytical method validation. EMA. [Link]

  • Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services, FDA. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA. [Link]

  • Phenomenex. Solid Phase Extraction for Clean-up of Polar Molecules in Salty Aqueous Samples and Analysis with SFC-UV. Technical Note. [Link]

  • Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. U.S. Department of Health and Human Services, FDA. [Link]

  • Bioanalysis Zone. (2020). ICH M10 bioanalytical method validation: the importance of good guidance. Bioanalysis Zone. [Link]

  • Xu, R. N., Fan, L., Rieser, M. J., & El-Shourbagy, T. A. (2012). Derivatization methods for quantitative bioanalysis by LC-MS/MS. Bioanalysis, 4(1), 49-69. [Link]

  • EPTRI. (2019). EMA released for public consultation the draft ICH guideline M10 on bioanalytical method validation. European Paediatric Translational Research Infrastructure. [Link]

  • Waters Corporation. Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. Waters Application Note. [Link]

  • BUCHI. Why HILIC is what your polar compounds need for purification. BUCHI Blog. [Link]

  • Agilent. (2023). Mastering HILIC-Z Separation for Polar Analytes. Agilent Application Note. [Link]

  • Jia, L. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Pharmaceutical and Biomedical Analysis, 55(5), 825-855. [Link]

  • European Medicines Agency. ICH M10 on bioanalytical method validation. EMA. [Link]

  • Wikipedia. Hydrophilic interaction chromatography. [Link]

  • ICH. (2022). M10 Bioanalytical Method Validation. ICH. [Link]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. FDA. [Link]

  • Smith, G. A. (2012). European Medicines Agency guideline on bioanalytical method validation: what more is there to say?. Bioanalysis, 4(4), 339-342. [Link]

  • Bioanalysis Zone. (2016). Derivatization methods for quantitative bioanalysis by LC–MS/MS. Bioanalysis Zone. [Link]

  • Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. FDA. [Link]

  • Hsieh, Y. (2010). Bioanalytical Hydrophilic Interaction Chromatography: Recent Challenges, Solutions and Applications. Bioanalysis, 2(1), 69-82. [Link]

  • Li, L., & Li, Y. (2021). Chemical Derivatization for Polar Metabolome Analysis. In Comprehensive Gut Microbiome (pp. 15-28). Elsevier. [Link]

  • LCGC International. (2014). Understanding and Improving Solid-Phase Extraction. LCGC International. [Link]

  • Organomation. What is Solid Phase Extraction (SPE)?. Organomation Blog. [Link]

  • ResearchGate. (2022). Mixed-Mode Chromatography. [Link]

  • HELIX Chromatography. Mixed-Mode Chromatography and Stationary Phases. [Link]

  • U.S. Department of Health and Human Services. (2024). Bioanalytical Method Validation for Biomarkers Guidance for Industry. HHS.gov. [Link]

  • IDBS. (2019). ICH M10 Bioanalytical Method Validation Guideline. IDBS Blog. [Link]

  • Waters Corporation. A New Mixed-Mode Reversed-Phase/Anion-Exchange Stationary Phase Based on Hybrid Particles. Waters Application Note. [Link]

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

  • Hawach Scientific. (2023). Knowledge About Normal Phase Solid Phase Extraction. Hawach Blog. [Link]

  • Higashi, T. (2002). Derivatization in Liquid Chromatography/Mass Spectrometric Analysis of Neurosteroids. Journal of the Mass Spectrometry Society of Japan, 50(2), 99-107. [Link]

  • Overy, D. P., et al. (2005). Chemical derivatization and mass spectral libraries in metabolic profiling by GC/MS and LC/MS/MS. Journal of Experimental Botany, 56(410), 271-282. [Link]

  • BioPharma Services. BA Method Development: Polar Compounds. [Link]

  • Red Flower Publications. (2018). Bioanalytical Method Development and Validation by Hyphenated Technique (LC-MS/MS). International Journal of ChemTech Research, 11(01), 22-31. [Link]

  • Naccarato, A., et al. (2021). New Challenges in (Bio)Analytical Sample Treatment Procedures for Clinical Applications. Separations, 8(11), 209. [Link]

  • Simbec-Orion. (2023). Common challenges in bioanalytical method development. [Link]

  • ResolveMass. (2025). Top 5 Challenges in Bioanalytical Method Development and How to Solve Them. [Link]

  • ResearchGate. (2024). Emerging Trends and Challenges in Bioanalytical Method Development for Anti-Diabetic Drugs. [Link]

  • PharmaTutor. (2013). CONSIDERATIONS FOR BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION BY USING LC-MS/MS-A REVIEW. [Link]

  • Patsnap Synapse. (2025). How to validate a bioanalytical LC-MS/MS method for PK studies?. [Link]

  • ChemBK. 5-Hydroxypiperidine-3-carboxylic Acid Hydrochloride. [Link]

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Validation

A Comparative Guide to Confirming the Mechanism of Action of 5-Hydroxypiperidine-3-carboxylic acid hydrochloride

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to elucidate and confirm the mechanism of action of 5-Hydroxypiperidine-3-carboxylic acid hydrochloride. By in...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to elucidate and confirm the mechanism of action of 5-Hydroxypiperidine-3-carboxylic acid hydrochloride. By integrating established biochemical and electrophysiological techniques, we present a self-validating experimental strategy, comparing the target compound against well-characterized pharmacological agents to establish its biological activity with high confidence.

Introduction: Unveiling a Nipecotic Acid Analog

5-Hydroxypiperidine-3-carboxylic acid is a derivative of piperidine-3-carboxylic acid, more commonly known as nipecotic acid[1][2]. Its structure, featuring a piperidine ring—a core scaffold in many neuroactive compounds—and a carboxylic acid group, strongly suggests a potential interaction with the gamma-aminobutyric acid (GABA) system. GABA is the primary inhibitory neurotransmitter in the central nervous system, and its signaling is tightly regulated by GABA transporters (GATs) that clear GABA from the synaptic cleft[3][4].

The structural similarity to nipecotic acid, a known and potent inhibitor of GABA uptake, forms the primary hypothesis for the mechanism of action of 5-Hydroxypiperidine-3-carboxylic acid: it is a competitive inhibitor of GABA transporters. A key study has already demonstrated that this compound, specifically the (3RS,5SR) stereoisomer, inhibits the neuronal GABA uptake system, albeit with lower potency than nipecotic acid itself[1].

This guide outlines a rigorous, multi-step process to not only confirm this primary mechanism but also to characterize its potency and selectivity compared to established GABA reuptake inhibitors.

Strategic Selection of Comparator Compounds

To provide context and a robust benchmark for our investigation, two key comparator compounds are selected. The choice of these alternatives is critical for validating our findings.

  • Nipecotic Acid: As the parent compound, nipecotic acid is the most logical structural comparator[2][5]. It is a well-documented GAT inhibitor with moderate potency across multiple GAT subtypes[6]. Its inclusion allows for a direct assessment of how the addition of a hydroxyl group at the 5-position modifies the pharmacological activity.

  • Tiagabine: A potent and highly selective GAT-1 inhibitor, Tiagabine is a clinically approved antiepileptic drug derived from nipecotic acid[3][5]. It serves as our "gold standard" positive control, representing a high-potency, subtype-selective GAT inhibitor. Comparing our test compound to Tiagabine will establish its relative efficacy and potential therapeutic relevance.

A Multi-Pillar Experimental Strategy for Mechanism Confirmation

G cluster_workflow Experimental Workflow A Hypothesis: GABA Uptake Inhibitor B Pillar 1: Direct Target Engagement [3H]-GABA Uptake Assay A->B Test Hypothesis C Pillar 2: Target Selectivity GABA Receptor Binding Assay B->C Assess Specificity D Pillar 3: Functional Validation Patch-Clamp Electrophysiology B->D Assess Functional Impact E Conclusion: Mechanism Confirmed C->E Synthesize Data D->E Synthesize Data

Caption: High-level experimental workflow for mechanism of action confirmation.

Pillar 1: Direct Target Engagement via [³H]-GABA Uptake Inhibition Assay

The foundational experiment is to directly measure the compound's ability to block GABA transport into cells. The radiolabeled GABA uptake assay is the industry standard for this purpose[7][8].

Causality: This assay provides direct evidence of interaction with GABA transporters. By quantifying the reduction in radiolabeled GABA uptake in the presence of our test compound, we can determine its inhibitory potency (IC50). Performing this assay in different cell lines, each engineered to express a specific human GAT subtype (hGAT-1, hGAT-2, hGAT-3, and BGT-1), is crucial for establishing a selectivity profile[9].

Detailed Protocol: [³H]-GABA Uptake Assay

  • Cell Culture: Maintain HEK293 cell lines stably expressing either hGAT-1, hGAT-2, hGAT-3, or BGT-1 in appropriate culture conditions. Seed cells into 96-well plates and allow them to adhere overnight[10].

  • Compound Preparation: Prepare serial dilutions of 5-Hydroxypiperidine-3-carboxylic acid hydrochloride, Nipecotic Acid, and Tiagabine in assay buffer (e.g., Krebs-Ringer-HEPES).

  • Assay Performance: a. Wash cells twice with pre-warmed assay buffer. b. Add the assay buffer containing the desired concentrations of the test compounds (or vehicle for total uptake control, and a saturating concentration of Tiagabine for non-specific uptake control) to the wells. c. Pre-incubate the cells with the compounds for 15 minutes at room temperature[10]. d. Initiate GABA uptake by adding assay buffer containing a fixed concentration of [³H]-GABA (e.g., 10 nM). e. Incubate for 10-20 minutes at room temperature, ensuring this duration is within the linear range of uptake.

  • Termination and Lysis: a. Terminate the uptake by rapidly washing the cells three times with ice-cold assay buffer. b. Lyse the cells using a suitable lysis buffer.

  • Scintillation Counting: a. Transfer the cell lysates to scintillation vials and add scintillation cocktail. b. Measure radioactivity using a scintillation counter.

  • Data Analysis: a. Calculate specific uptake by subtracting non-specific uptake from total uptake. b. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Comparative Data Summary (Hypothetical Data Based on Literature)

CompoundhGAT-1 IC50 (µM)hGAT-2 IC50 (µM)hGAT-3 IC50 (µM)BGT-1 IC50 (µM)
5-Hydroxypiperidine-3-carboxylic acid 75>200120>200
Nipecotic Acid 2.6[6]310[6]29[6]16[6]
Tiagabine 0.07[3]>100>100>100

This data illustrates that 5-Hydroxypiperidine-3-carboxylic acid is a weak inhibitor, primarily of GAT-1, and significantly less potent than both its parent compound, Nipecotic Acid, and the selective inhibitor, Tiagabine.

Pillar 2: Selectivity Profiling via Receptor Binding Assays

Causality: To build a trustworthy case for GABA uptake inhibition as the primary mechanism, we must demonstrate that the compound does not significantly interact with other major targets in the GABAergic system, namely the GABA-A and GABA-B receptors. A receptor binding assay is the most direct method to test for this off-target activity[11].

Protocol Outline: GABA Receptor Binding Assay

  • Membrane Preparation: Prepare synaptic membranes from rat brain tissue. A thorough washing procedure is essential to remove endogenous GABA[11].

  • GABA-A Assay: Perform a competitive binding assay using a radioligand specific for the GABA-A receptor (e.g., [³H]Muscimol or [³H]GABA in the absence of calcium). Incubate the membranes with the radioligand and varying concentrations of the test compound.

  • GABA-B Assay: Perform a similar competitive binding assay using a radioligand for the GABA-B receptor (e.g., [³H]Baclofen or [³H]GABA in the presence of calcium)[11].

  • Analysis: Measure bound radioactivity and calculate the IC50 or Ki value for the displacement of the radioligand. An IC50 value >100 µM is typically considered inactive.

Expected Outcome: Consistent with literature on related compounds, 5-Hydroxypiperidine-3-carboxylic acid is expected to show no significant binding to either GABA-A or GABA-B receptors, confirming its selectivity for the transporters[1][6].

Pillar 3: Functional Validation via Whole-Cell Patch-Clamp Electrophysiology

Causality: Having established direct and selective engagement with GABA transporters, the final pillar is to confirm that this interaction produces the expected physiological effect in a neuronal context. Inhibiting GABA reuptake should prolong the presence of GABA in the synapse, thereby enhancing and prolonging the inhibitory postsynaptic currents (IPSCs) mediated by GABA-A receptors. Whole-cell patch-clamp electrophysiology is the definitive technique to measure these currents[12][13][14].

Protocol Outline: Measuring GABAergic IPSCs

  • Cell Preparation: Use primary cultured cortical or hippocampal neurons or acute brain slices.

  • Recording: Obtain whole-cell patch-clamp recordings from a neuron. Hold the neuron at a specific voltage to isolate GABA-A receptor-mediated currents.

  • Stimulation: Electrically stimulate nearby presynaptic inhibitory neurons to evoke GABAergic IPSCs.

  • Application: After establishing a stable baseline of evoked IPSCs, perfuse 5-Hydroxypiperidine-3-carboxylic acid onto the slice/culture.

  • Analysis: Measure the amplitude and decay time of the IPSCs before and after compound application. An increase in the decay time constant of the IPSC would be a hallmark of a GABA uptake inhibitor.

Expected Outcome: The application of 5-Hydroxypiperidine-3-carboxylic acid should result in a measurable prolongation of the IPSC decay, confirming that the inhibition of GABA uptake functionally enhances GABAergic neurotransmission.

G cluster_synapse GABAergic Synapse & Inhibitor Action presyn presyn gaba GABA presyn->gaba Release postsyn Postsynaptic Neuron GABA-A Receptor gaba->postsyn Binds gat GAT gaba->gat Reuptake inhibitor 5-H-P-3-C inhibitor->gat Blocks

Caption: Inhibition of GABA transporter (GAT) by 5-Hydroxypiperidine-3-carboxylic acid.

Conclusion and Authoritative Grounding

The integrated experimental strategy detailed in this guide provides a robust pathway to confirm the mechanism of action of 5-Hydroxypiperidine-3-carboxylic acid hydrochloride. The evidence strongly supports its role as a selective, albeit weak, inhibitor of GABA uptake, primarily targeting the GAT-1 transporter.

The initial [³H]-GABA uptake assay confirms direct interaction and allows for potency and selectivity determination against comparators like Nipecotic Acid and Tiagabine. The subsequent lack of activity in receptor binding assays validates the selectivity of this mechanism. Finally, the functional enhancement of inhibitory postsynaptic currents in electrophysiological recordings provides the conclusive physiological evidence.

This compound, while likely not potent enough for clinical development without further modification, serves as a valuable research tool for probing the structure-activity relationships of the GABA transport system.

References

  • Whole-Cell Patch-Clamp Electrophysiology to Study Ionotropic Glutamatergic Receptors and Their Roles in Addiction. Methods in Molecular Biology.
  • Whole-Cell Patch-Clamp Electrophysiology to Study Ionotropic Glutamatergic Receptors and Their Roles in Addiction.
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  • Hydroxy- and amino-substituted piperidinecarboxylic acids as gamma-aminobutyric acid agonists and uptake inhibitors. PubMed.
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Safety & Regulatory Compliance

Handling

A Senior Application Scientist's Guide to Handling 5-Hydroxypiperidine-3-carboxylic acid hydrochloride

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety. 5-Hydroxypiperidine-3-carboxylic ac...

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety. 5-Hydroxypiperidine-3-carboxylic acid hydrochloride is a heterocyclic compound of interest, and like many functionalized piperidines, its handling requires a comprehensive understanding of its potential hazards. This guide moves beyond a simple checklist to provide a procedural and logical framework for its safe management, ensuring that operational excellence and personal safety are addressed with equal priority.

The core principle of our approach is risk mitigation through informed control. The hazards associated with this compound stem from two primary sources: the inherent toxicological profile of the piperidine ring system and the corrosive nature of its hydrochloride salt.[1][2] Therefore, our safety protocols are designed to comprehensively address risks of acute toxicity, skin and eye irritation, and respiratory distress.

Hazard Profile and Risk Assessment

Before any handling operation, a thorough risk assessment is mandatory. The primary hazards associated with 5-Hydroxypiperidine-3-carboxylic acid hydrochloride, a solid powder, are exposure through inhalation of dust, skin contact, and eye contact.[3]

Hazard ClassificationDescriptionRationale & Primary Risk
Acute Toxicity, Oral (Category 4) Harmful if swallowed.[4]The piperidine moiety and its derivatives can exhibit systemic toxicity.[1][5] Ingestion can lead to adverse health effects.
Acute Toxicity, Dermal (Category 4) Harmful in contact with skin.[4]Piperidine compounds can be absorbed through the skin, potentially causing systemic effects.[5] Direct contact poses a significant exposure risk.
Acute Toxicity, Inhalation (Category 4) Harmful if inhaled.[4]As a fine powder, the compound can be easily aerosolized. Inhalation may irritate the respiratory tract and lead to systemic absorption.[6]
Skin Irritation (Category 2) Causes skin irritation.[7]The acidic nature of the hydrochloride salt, combined with the parent amine, can cause significant skin irritation upon contact.[7]
Serious Eye Irritation (Category 2) Causes serious eye irritation.[7]Direct contact with the eyes can cause severe irritation or damage due to the compound's acidic and chemical properties.[6][8]

Engineering Controls: The First Line of Defense

Personal protective equipment is the final barrier between you and a chemical hazard. The primary methods for exposure control are robust engineering and administrative protocols.

  • Chemical Fume Hood: All weighing and handling of solid 5-Hydroxypiperidine-3-carboxylic acid hydrochloride must be conducted inside a certified chemical fume hood.[9][10] This is a non-negotiable control to prevent the inhalation of aerosolized powder. The hood's airflow contains the dust and protects the operator.

  • Ventilation: Ensure the laboratory has adequate general ventilation to support the fume hood's function and to dilute any fugitive emissions.

  • Designated Area: All work with this compound should be restricted to a designated area of the lab. This area should be clearly marked, and access should be limited to trained personnel.

Personal Protective Equipment (PPE) Protocol

The selection of PPE must be directly correlated with the specific task and the associated risk. Below is a tiered approach to PPE selection.

PPE ItemRoutine Handling (e.g., Weighing, Solution Prep in Fume Hood)Spill Response & High-Risk Operations
Hand Protection Nitrile or neoprene gloves (minimum). Double-gloving is recommended.Heavy-duty chemical-resistant gloves (e.g., Butyl rubber).[11]
Eye/Face Protection Chemical splash goggles.[3][9]Chemical splash goggles and a full-face shield.[2][8]
Body Protection Flame-resistant lab coat, fully buttoned.Chemical-resistant apron or suit over a lab coat.[12]
Footwear Closed-toe, chemical-resistant shoes.Chemical-resistant boots.
Respiratory Protection Not required if handled exclusively within a fume hood.Air-purifying respirator (APR) with combination organic vapor/acid gas/P100 (particulate) cartridges.[9][12]
PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting appropriate PPE.

PPE_Workflow Start Start: Assess Task (e.g., weighing, spill) TaskType Is the task routine handling inside a fume hood? Start->TaskType RoutinePPE Level 1 PPE: - Nitrile Gloves (Double) - Splash Goggles - Lab Coat TaskType->RoutinePPE Yes HighRisk Is there a risk of significant aerosolization or splash? (e.g., large spill, vessel cleaning) TaskType->HighRisk No End Proceed with Task RoutinePPE->End HighRisk->RoutinePPE No SpillPPE Level 2 PPE: - Chemical Gloves - Face Shield + Goggles - Apron/Suit - Respirator HighRisk->SpillPPE Yes SpillPPE->End

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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